Aluminum hypophosphite
Description
Properties
CAS No. |
7784-22-7 |
|---|---|
Molecular Formula |
AlH3O6P3+3 |
Molecular Weight |
218.92 g/mol |
IUPAC Name |
aluminum;phosphenous acid |
InChI |
InChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;; |
InChI Key |
MTJUVXNNYAOALD-UHFFFAOYSA-N |
Canonical SMILES |
OP=O.OP=O.OP=O.[Al+3] |
Synonyms |
Aluminum hypophosphite; Phosphinic acid aluminum salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Aluminum Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hypophosphite, with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus compound that has garnered significant attention for its utility as a highly effective, halogen-free flame retardant.[1] Its favorable thermal stability and high phosphorus content contribute to its efficacy in a variety of polymer systems.[2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical, physical, and thermal characteristics. Detailed experimental protocols for its characterization are presented, along with a discussion of its mechanism of action as a flame retardant.
Chemical and Physical Properties
This compound is a white, crystalline powder that is sparingly soluble in water but soluble in alkaline solutions and acids.[3][4] Key identifying and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Al(H₂PO₂)₃ | [5] |
| CAS Number | 7784-22-7 | [4] |
| Molecular Weight | 221.96 g/mol | [5] |
| Appearance | White granular crystal or powder | [5] |
| Solubility in Water | Slightly soluble | [5] |
| pH (1% aqueous solution) | 3-5 | [5] |
| Phosphorus Content | ≥ 40% | [5] |
Thermal Properties
The thermal stability of this compound is a critical property, particularly for its application as a flame retardant in polymers that are processed at high temperatures.
| Property | Value | References |
| Decomposition Temperature | Decomposes at 218°C | [3][4] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of a soluble aluminum salt with a hypophosphite salt in an aqueous solution. The following is a representative protocol.[1][6][7][8][9]
Materials:
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Aluminum chloride (AlCl₃) or Aluminum Nitrate (Al(NO₃)₃)
-
Deionized water
-
Dispersing agent (e.g., polycarboxylate sodium salt, sodium hexametaphosphate) (optional)
Procedure:
-
Prepare an aqueous solution of sodium hypophosphite by dissolving a stoichiometric amount in deionized water. The solution can be heated to 80-100°C to ensure complete dissolution.
-
If desired, add a dispersing agent to the sodium hypophosphite solution to control the particle size of the final product.
-
Prepare a separate aqueous solution of the aluminum salt.
-
Slowly add the aluminum salt solution dropwise to the heated sodium hypophosphite solution with constant stirring.
-
Maintain the reaction temperature and continue stirring for a set period (e.g., 0.5-1 hour) to allow for the precipitation of this compound.
-
Cool the reaction mixture to a lower temperature (e.g., 50°C).
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the final product in an oven at a suitable temperature to obtain superfine this compound powder.
Workflow for the Synthesis of this compound:
Characterization Techniques
Thermogravimetric analysis is employed to evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).[10][11][12]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10][12]
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue at the final temperature.
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Instrumentation: A Fourier-transform infrared spectrometer.
Procedure:
-
Prepare the sample for analysis. The KBr pellet method is common for solid samples.[13]
-
Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder.
-
Press the mixture under high pressure to form a transparent pellet.
-
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[13]
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the chemical bonds within the this compound structure. Key peaks for phosphorus compounds include O-P-O bending and P-O stretching vibrations.[13]
XRD is used to determine the crystalline structure of this compound.
Instrumentation: A powder X-ray diffractometer.
Procedure:
-
Prepare a finely powdered, homogeneous sample of this compound.
-
Mount the sample on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, with its characteristic peaks, can be used to identify the crystalline phases present and determine the unit cell parameters.[14][15][16][17]
The shake-flask method is a standard procedure for determining the equilibrium solubility of a sparingly soluble salt like this compound.[18][19][20][21]
Procedure:
-
Add an excess amount of this compound powder to a flask containing a known volume of deionized water.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Determine the concentration of dissolved this compound in the supernatant using a suitable analytical technique, such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) to measure the aluminum or phosphorus concentration.
-
The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Flame Retardant Mechanism
This compound functions as a flame retardant through a combination of condensed-phase and gas-phase actions.[3][22][23][24]
Condensed-Phase Action: Upon heating, this compound promotes the formation of a protective char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds. The decomposition of this compound can lead to the formation of phosphoric acid, which acts as a dehydrating agent and promotes charring.[22]
Gas-Phase Action: During thermal decomposition, this compound also releases phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals act as scavengers, interrupting the combustion chain reaction by quenching high-energy radicals such as H• and OH• that are essential for flame propagation.[22]
Flame Retardant Mechanism of this compound:
Evaluation of Flame Retardant Efficacy
The effectiveness of this compound as a flame retardant in a polymer matrix is typically evaluated using standardized tests such as the UL 94 vertical burn test.[25][26][27][28][29]
UL 94 Vertical Burn Test Protocol
Specimen: A rectangular bar of the polymer containing a specified loading of this compound.
Procedure:
-
A specimen is mounted vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time (t₁) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t₂) and afterglow time are recorded.
-
Observations are made regarding the dripping of flaming particles that could ignite a cotton patch placed below the specimen.
-
Based on the afterflame times, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for this test.[27]
Workflow for Evaluating Flame Retardant Efficacy:
Toxicological Information
Inorganic phosphates, as a class of compounds, generally exhibit low oral, inhalation, and dermal toxicity.[2][30][31][32][33] The United States Food and Drug Administration (FDA) considers inorganic phosphates as "Generally Recognized As Safe" (GRAS).[30] However, it is important to handle this compound with care, as with any chemical substance. The primary toxicological concern with hypophosphites is the potential for the evolution of toxic phosphine gas upon decomposition at high temperatures or in the presence of strong acids.[3]
Conclusion
This compound possesses a unique combination of properties that make it a highly effective halogen-free flame retardant. Its thermal stability, high phosphorus content, and dual-action flame retardant mechanism contribute to its performance in a variety of polymer systems. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound, enabling further research and development in the field of flame retardant materials. As with all chemical compounds, appropriate safety precautions should be taken during handling and use.
References
- 1. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. Page loading... [guidechem.com]
- 5. Aluminium Hypophosphite CAS:7784-22-7, China Aluminium Hypophosphite CAS:7784-22-7 Manufacturers, China Aluminium Hypophosphite CAS:7784-22-7 Suppliers - tianhuchem [chemnet.com]
- 6. Synthesis method of superfine this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. China Aluminium Hypophosphite Manufacturers & Suppliers - Aluminium Hypophosphite Factory [hongjiachem.cn]
- 8. CN104860281A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN104448948A - Preparation method of modified aluminium hypophosphite - Google Patents [patents.google.com]
- 10. tainstruments.com [tainstruments.com]
- 11. teilar.gr [teilar.gr]
- 12. mdpi.com [mdpi.com]
- 13. emerginginvestigators.org [emerginginvestigators.org]
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- 16. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fountainheadpress.com [fountainheadpress.com]
- 20. Solubility Rules for Inorganic Compounds [thoughtco.com]
- 21. researchgate.net [researchgate.net]
- 22. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 23. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]
- 25. techmerpm.com [techmerpm.com]
- 26. worldoftest.com [worldoftest.com]
- 27. UL 94 - Wikipedia [en.wikipedia.org]
- 28. mdcpp.com [mdcpp.com]
- 29. orbi.umons.ac.be [orbi.umons.ac.be]
- 30. Toxicological review of inorganic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Calcium Salts of Inorganic Phosphates (Multiple CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Aluminum Hypophosphite [Al(H₂PO₂)₃]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum hypophosphite, with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus-based compound that has garnered significant interest for its efficacy as a halogen-free flame retardant.[1][2] Its high phosphorus content, coupled with excellent thermal stability, makes it a valuable additive in various polymer systems to enhance their fire-resistant properties.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and flame-retardant mechanism of this compound, tailored for a scientific audience. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in materials science and potentially other fields.
Chemical Structure and Formula
This compound is an inorganic salt consisting of an aluminum cation (Al³⁺) and three hypophosphite anions (H₂PO₂⁻).[4][5] The hypophosphite anion is characterized by a central phosphorus atom bonded to two hydrogen atoms and two oxygen atoms.
The chemical formula is Al(H₂PO₂)₃ .
dot graph "Chemical_Structure_of_Aluminum_Hypophosphite" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Chemical structure of this compound."
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder or solid | [4][5] |
| Molecular Weight | 221.96 g/mol | [6] |
| CAS Number | 7784-22-7 | [6] |
| Phosphorus Content | > 40% | [6][7] |
| Solubility in Water | 0.1 g/100 mL | [8] |
| Solubility in other solvents | Insoluble in alcohol; Soluble in dilute mineral acids and alkaline solutions. | [5][9] |
| pH (10% aqueous suspension) | 3.0 - 4.0 | [6] |
| Thermal Decomposition | Initial decomposition temperature > 280 °C | [6] |
Synthesis of this compound
This compound can be synthesized through several methods, most commonly via a precipitation reaction in an aqueous solution.
Synthesis via Metathesis Reaction
A prevalent method involves the reaction of a soluble aluminum salt, such as aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃), with a hypophosphite salt, typically sodium hypophosphite (NaH₂PO₂).[4][5]
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Aluminum chloride (AlCl₃)
-
Deionized water
Procedure:
-
Preparation of Sodium Hypophosphite Solution: Dissolve 100 kg of sodium hypophosphite monohydrate in 200 kg of deionized water in a suitable reactor. Heat the mixture to 85°C with stirring until the solid is completely dissolved.[10]
-
Preparation of Aluminum Chloride Solution: In a separate vessel, dissolve 43 kg of aluminum chloride in 72 kg of deionized water.[10]
-
Reaction: While maintaining the temperature of the sodium hypophosphite solution at 85°C, slowly add the aluminum chloride solution dropwise with continuous stirring.[10]
-
Precipitation and Digestion: After the addition is complete, maintain the reaction mixture at 85°C for an additional 0.5 hours to ensure complete precipitation and particle growth.[10]
-
Isolation and Purification: Cool the reaction mixture to 50°C.[10] The resulting precipitate of this compound is then collected by centrifugation or filtration. The product is washed thoroughly with deionized water to remove any soluble byproducts, such as sodium chloride.
-
Drying: The purified this compound is dried in an oven to obtain a fine white powder.
Flame Retardant Mechanism
This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, effectively interrupting the combustion cycle of the polymer matrix.
Gas-Phase Action
Upon thermal decomposition at elevated temperatures, this compound releases non-flammable gases and phosphorus-containing radicals (e.g., PO•, PO₂•).[11] These reactive species act as radical scavengers in the flame, interfering with the high-energy H• and OH• radicals that are crucial for sustaining the combustion process.[11] This "radical trapping" mechanism quenches the flame and reduces heat propagation.[11] The release of water vapor during decomposition also helps to dilute the concentration of flammable gases and oxygen at the combustion front.[11]
Condensed-Phase Action
In the solid phase, the thermal decomposition of this compound leads to the formation of a protective char layer on the surface of the polymer.[7] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and hindering the release of flammable volatiles into the gas phase.[7] The polyphosphoric acid produced during decomposition can also promote charring of the polymer itself.[7]
Applications in Polymer Systems
This compound is utilized as a flame retardant in a variety of thermoplastic polymers. Its effectiveness can be enhanced when used in synergy with other flame retardants.
Table 2: Performance of this compound in Various Polymers
| Polymer System | Loading of Al(H₂PO₂)₃ | Key Findings | Reference(s) |
| Low-Density Polyethylene (LDPE) | 50 phr | Achieved a Limiting Oxygen Index (LOI) of 27.5% and a UL-94 V-0 rating. | |
| Polypropylene (PP) with IFR * | 24 wt% total (AHP:IFR 1:6) | Achieved a UL-94 V-0 rating at 0.8 mm thickness and an LOI of 33.5%. Showed synergistic effects, enhancing thermal stability and promoting the formation of a compact char layer. | |
| Polyamide 6 (PA6) | 18 wt% | Achieved a UL-94 V-0 rating and exhibited good anti-dripping and char formation properties. | [1] |
| Glass Fiber/PBT/Clay Composite | Not specified | Increased the LOI to 29% and achieved a UL-94 V-0 rating. | [1] |
| Polylactic Acid (PLA), Polyamide 6 (PA6), Thermoplastic Polyurethane (TPU), and Polymethyl Methacrylate (PMMA) | 10-20 wt% | 10 wt% was sufficient for a V-0 rating in PLA, while 20 wt% was needed for PA6, TPU, and PMMA. Increased LOI and char yield with increasing Al(H₂PO₂)₃ content. | [12] |
*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Triazine Charring-Foaming Agent)
Conclusion
This compound is a highly effective and environmentally friendly halogen-free flame retardant. Its well-understood synthesis and dual-action (gas and condensed phase) flame retardant mechanism make it a versatile additive for improving the fire safety of a wide range of polymers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in materials science and related fields, enabling further innovation and application of this important compound.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. neemcco.com [neemcco.com]
- 7. Flame Retardant Mechanism of this compound and APP for ABS_Hxo Chemical [hxochem.com]
- 8. This compound|7784-22-7-nxochemical [nxochemical.com]
- 9. Aluminium Hypophosphite--Smart Chemicals Group Co., Ltd. [hebeismart.com]
- 10. Synthesis method of superfine this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Flame retardant effect of this compound in heteroatom-containing polymers | Semantic Scholar [semanticscholar.org]
Aluminum Hypophosphite (CAS 7784-22-7): A Technical Whitepaper for Researchers and Scientists
An In-depth Examination of the Synthesis, Characterization, and Applications of a High-Performance Inorganic Phosphorus Compound
Introduction
Aluminum Hypophosphite (AHP), identified by CAS number 7784-22-7, is an inorganic salt with the chemical formula Al(H₂PO₂)₃.[1][2] It presents as a white, crystalline, and free-flowing powder.[3] This compound has garnered significant attention in the field of material science, primarily for its efficacy as a halogen-free flame retardant.[3][4] Its high phosphorus content, thermal stability, and low water solubility contribute to its superior performance in a variety of polymer systems.[1][5]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. While AHP's primary applications are in material science, this paper will also address the crucial distinction between AHP and the highly toxic Aluminum Phosphide, a point of significant importance for professionals in the life sciences. The document will detail the synthesis of AHP, its analytical characterization, its mechanism of action as a flame retardant, and a summary of its toxicological profile based on available data for related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. The key quantitative data are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Formula | Al(H₂PO₂)₃[2][3][6] |
| CAS Number | 7784-22-7[7] |
| Molecular Weight | 221.96 g/mol [3][8] |
| Appearance | White, crystalline powder[3] |
| Phosphorus Content | ≥ 40.0%[3][6] |
| pH (1% Dispersion) | 3-5[3][6] |
| Assay | ≥ 98.0%[6] |
| Whiteness | ≥ 98[3][6] |
| Chloride (Cl) Content | ≤ 0.005%[3][6] |
| Moisture Content | ≤ 0.5%[3][6] |
Table 2: Physical and Thermal Properties
| Property | Value |
| Bulk Density (20°C) | 1.2 g/cm³[3][6] |
| Solubility in Water | Slightly soluble[3][9] |
| Solubility in Organic Solvents | Insoluble in most organic solvents[3] |
| 1% Decomposition Temperature | ≥ 300°C[3][6] |
| Particle Size (D50) | 3-5 µm[3][6] |
| Particle Size (D98) | ≤ 20 µm[3][6] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common approaches involve the reaction of a soluble aluminum salt with a hypophosphite salt. Below are detailed experimental protocols based on patent literature.
Aqueous Synthesis from Sodium Hypophosphite and Aluminum Chloride
This method relies on the precipitation of this compound from an aqueous solution.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Reaction:
-
To the sodium hypophosphite solution, add 0.20 kg of a polycarboxylate sodium salt and 0.20 kg of sodium hexametaphosphate. Stir for 30 minutes to ensure homogeneity.[4]
-
Slowly add the aluminum chloride solution dropwise into the heated sodium hypophosphite solution.
-
After the addition is complete, maintain the reaction mixture at 85°C for 30 minutes.[4]
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to 50°C.
-
The precipitated this compound is collected by centrifugation.
-
Wash the product with water to remove soluble byproducts.
-
Dry the purified product.[4]
-
Synthesis using an Ethanol-Water Solvent System
This method utilizes a mixed solvent system to control the precipitation and purity of the final product.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium hypophosphite with a concentration of 2-6 mol/L by dissolving sodium hypophosphite in deionized water and heating at 50-60°C for 30-60 minutes.[10]
-
Prepare an ethanol solution of aluminum chloride with a concentration of 0.5-1 mol/L by dissolving aluminum chloride in ethanol at room temperature.[10]
-
-
Reaction:
-
Heat the aqueous sodium hypophosphite solution to 80-90°C.
-
Slowly add the ethanolic aluminum chloride solution to the heated sodium hypophosphite solution. The molar ratio of sodium hypophosphite to aluminum chloride should be between 4:1 and 12:1.[10]
-
After the addition is complete, heat the mixture to reflux and maintain for a specified reaction time.
-
-
Product Isolation:
-
After the reaction, the precipitated this compound is recovered through post-treatment, which typically involves filtration, washing, and drying.[10]
-
Analytical Characterization
The characterization of this compound is crucial to confirm its identity, purity, and physical properties. The following analytical techniques are commonly employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and confirm the chemical structure of the compound.[5]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the AHP.[5]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the AHP powder.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of AHP.[5] This is particularly important for its application as a flame retardant.
Application as a Halogen-Free Flame Retardant
The primary application of this compound is as a halogen-free flame retardant in a variety of polymers, including polyesters (PBT, PET), polyamides (PA), and thermoplastic polyurethanes (TPU).[4][9]
Mechanism of Flame Retardancy
This compound functions primarily through a condensed-phase mechanism, with some gas-phase activity.
Condensed-Phase Mechanism:
-
Decomposition: Upon heating, AHP decomposes to produce phosphoric acid and water vapor.[10]
-
Char Formation: The phosphoric acid acts as a catalyst for the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[3]
-
Barrier Effect: This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable gases.[3]
Gas-Phase Mechanism:
-
The release of non-flammable gases, such as water vapor, during decomposition can dilute the flammable gases and oxygen in the gas phase, further inhibiting combustion.[10]
Table 3: Flame Retardant Performance in Polymers
| Polymer System | AHP Loading | UL-94 Rating | Limiting Oxygen Index (LOI) | Reference |
| Polyamide 6 (PA6) | 18% | V-0 | - | [5] |
| PA6/Glass Fiber | - | V-0 | 30% | [5] |
| Low-Density Polyethylene (LDPE) | 50 phr | V-0 | 27.5% | [11] |
| Polystyrene (PS) | - | V-0 | >22% | [12] |
| Glass Fiber/PBT/Clay | - | V-0 | 29% | [12] |
Toxicological Profile and Relevance to Drug Development
A critical consideration for any chemical compound, particularly for an audience including drug development professionals, is its toxicological profile. It is imperative to distinguish this compound (AHP) from the highly toxic pesticide, Aluminum Phosphide (AlP) .
Upon contact with moisture, Aluminum Phosphide rapidly releases phosphine (PH₃) gas, a potent respiratory and metabolic poison.[3][7][13] The mortality rate from AlP poisoning is extremely high.[3][7]
While this compound is generally considered more stable, it can also release phosphine gas upon decomposition at high temperatures (above 250-300°C).[11] This presents a potential occupational hazard during high-temperature processing of polymers containing AHP.
To date, there is no scientific literature supporting any therapeutic or drug development applications for this compound. Its known applications are confined to material science. Given the potential for phosphine release under certain conditions and the high toxicity of related phosphorus compounds, AHP is not a candidate for pharmaceutical development.
Conclusion
This compound (CAS 7784-22-7) is a well-characterized inorganic compound with significant utility as a halogen-free flame retardant. Its synthesis is achievable through scalable chemical processes, and its mechanism of action in polymers is well-understood. The quantitative data on its physicochemical properties and flame-retardant performance demonstrate its effectiveness in various polymer systems.
For researchers and scientists, AHP represents a valuable tool in the development of fire-safe materials. For professionals in drug development, the key takeaway is the clear distinction between AHP and the highly toxic Aluminum Phosphide, and the absence of any current or foreseeable application of AHP in a therapeutic context. The toxicological concerns associated with related phosphorus compounds further underscore its unsuitability for pharmaceutical applications. Future research on AHP is likely to continue to focus on optimizing its performance as a flame retardant and exploring its use in novel composite materials.
References
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- 5. kygczz.com [kygczz.com]
- 6. researchgate.net [researchgate.net]
- 7. Aluminum phosphide: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neemcco.com [neemcco.com]
- 9. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 10. CN104860281A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. zhishangchemical.com [zhishangchemical.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of High-Purity Aluminum Hypophosphite
Introduction
Aluminum hypophosphite [Al(H₂PO₂)₃] is an inorganic phosphorus-based flame retardant recognized for its high phosphorus content, excellent thermal stability, and halogen-free nature.[1] Its efficacy in a variety of polymers, including polyesters (PET, PBT), polyamides (PA), and thermoplastic polyurethanes (TPU), has made it a subject of significant interest in materials science and industrial applications.[1][2][3] The synthesis of high-purity this compound is critical to ensure optimal performance and to prevent adverse effects from impurities during polymer processing and end-use. This technical guide provides an in-depth overview of the primary synthesis pathways for high-purity this compound, complete with detailed experimental protocols, comparative quantitative data, and process visualizations.
Core Synthesis Pathways
The production of high-purity this compound is primarily achieved through two main chemical routes: a double displacement reaction and an acid-base neutralization reaction. A third, less common method involves a reactive extrusion process.
Double Displacement Reaction
This widely employed method involves the reaction of a water-soluble aluminum salt with a hypophosphite salt, typically sodium hypophosphite, in an aqueous solution. The general reaction is as follows:
Al³⁺(aq) + 3H₂PO₂⁻(aq) → Al(H₂PO₂)₃(s)
The choice of the aluminum salt (e.g., aluminum nitrate, aluminum sulfate, or aluminum chloride) can influence reaction conditions, yield, and the impurity profile of the final product. A key challenge in this pathway is the removal of the soluble salt byproduct (e.g., sodium nitrate, sodium sulfate, or sodium chloride).
Acid-Base Neutralization Reaction
This pathway involves the direct reaction of an aluminum source, such as aluminum hydroxide [Al(OH)₃] or aluminum oxide (Al₂O₃), with hypophosphorous acid (H₃PO₂).[1][4] This method avoids the generation of salt byproducts that require extensive washing to remove. The reaction with aluminum hydroxide is as follows:
Al(OH)₃(s) + 3H₃PO₂(aq) → Al(H₂PO₂)₃(aq/s) + 3H₂O(l)
Controlling the reaction temperature is crucial to prevent the decomposition of hypophosphorous acid and the final product.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis pathways.
Protocol 1: Double Displacement using Aluminum Nitrate and Sodium Hypophosphite
This protocol is adapted from a patented method demonstrating high yields.[5]
Materials:
-
Sodium hypophosphite (NaH₂PO₂)
-
Aluminum nitrate [Al(NO₃)₃·9H₂O]
-
Deionized water
-
Acid/base for pH adjustment (e.g., HNO₃, NaOH)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a sodium hypophosphite solution with a concentration of 7-9 mol/L.
-
Prepare a saturated solution of aluminum nitrate.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer and temperature control, add the sodium hypophosphite solution.
-
Slowly add the aluminum nitrate solution to the sodium hypophosphite solution under stirring. The molar ratio of sodium hypophosphite to aluminum nitrate should be between 3:1 and 4:1.[5]
-
Adjust the pH of the mixture to a range of 2-3.[5] This pH range is crucial as it minimizes the solubility of the this compound product.[5]
-
Heat the reaction mixture to a temperature between 70-80°C and maintain for 1 hour with constant stirring.[5] A white precipitate of this compound will form.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the white precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove the sodium nitrate byproduct and any unreacted starting materials.[5]
-
Dry the purified product in an oven.
-
Protocol 2: High-Purity Double Displacement using a Mixed-Solvent System
This protocol, adapted from patent CN104860281A, is designed to minimize contamination from sodium chloride byproduct.[6]
Materials:
-
Sodium hypophosphite (NaH₂PO₂)
-
Aluminum chloride (AlCl₃)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Reactant Solutions:
-
Reaction:
-
Heat the aqueous sodium hypophosphite solution to 90°C in a reaction vessel.
-
Slowly add the ethanolic aluminum chloride solution to the heated sodium hypophosphite solution. A molar ratio of sodium hypophosphite to aluminum chloride of 12:1 is recommended.[6]
-
Maintain the temperature at approximately 90°C and reflux for 3 hours.[6]
-
-
Purification:
-
After the reaction, cool the mixture. The use of ethanol reduces the solubility of the sodium chloride byproduct, leading to a purer this compound precipitate.[6]
-
Filter the precipitate.
-
Wash the product with a mixture of water and ethanol, followed by pure ethanol.
-
Dry the final product under vacuum.
-
Protocol 3: Acid-Base Neutralization using Aluminum Hydroxide
This protocol is based on established methods for synthesizing aluminum salts of phosphorus oxyacids.[4]
Materials:
-
Aluminum hydroxide [Al(OH)₃]
-
Hypophosphorous acid (H₃PO₃, typically 50% solution)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, add the hypophosphorous acid solution.
-
Heat the acid solution to 80°C with continuous stirring.
-
-
Reaction:
-
Slowly add a stoichiometric amount of aluminum hydroxide to the heated hypophosphorous acid solution in portions. Gradual addition is necessary to control the exothermic reaction.[4]
-
Maintain the reaction mixture at 80°C with constant stirring for at least 3 hours to ensure the reaction goes to completion.[4]
-
-
Purification:
-
Allow the mixture to cool to room temperature to facilitate the crystallization of the product.
-
Isolate the precipitated this compound by vacuum filtration.
-
Wash the filter cake with deionized water to remove any unreacted starting materials.
-
Dry the purified product in an oven at a temperature between 120°C and 200°C.[4]
-
Quantitative Data and Purity Analysis
The purity of this compound is paramount for its application as a flame retardant. The primary impurities depend on the synthesis route and can include unreacted starting materials, byproducts such as sodium salts, and other phosphorus species like phosphites and phosphates.[4][6]
Comparative Synthesis Data
| Synthesis Pathway | Aluminum Source | Hypophosphite Source | Solvent | Yield (%) | Purity/Impurity Data | Reference |
| Double Displacement | Aluminum Nitrate | Sodium Hypophosphite | Water | 92-99 | High purity, particle size <50 µm | [5] |
| Double Displacement | Aluminum Chloride | Sodium Hypophosphite | Water | 83.9 | Phosphorus: 30.12%, Chlorine: 3.79% | [6] |
| Double Displacement | Aluminum Chloride | Sodium Hypophosphite | Water/Ethanol | 86.9 | Phosphorus: 37.44%, Chlorine: 1.21% | [6] |
| Reactive Extrusion | Aluminum Sulfate | Sodium Hypophosphite | - | 98 | Particle size <10 µm | [7] |
Purity Assessment Methods
Ensuring the high purity of this compound requires robust analytical techniques.
-
Ion Chromatography (IC): This is a powerful technique for the separation and quantification of hypophosphite, as well as potential anionic impurities like phosphite, phosphate, chloride, and sulfate.[7][8][9] Suppressed conductivity detection is commonly employed.[8][9]
-
Elemental Analysis: Techniques such as X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) can provide precise quantification of the elemental composition, including the phosphorus and aluminum content, and detect elemental impurities.[6][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the determination of this compound and related phosphorus-containing species.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A headspace GC-MS method has been described for the analysis of phosphine metabolites (phosphite and hypophosphite), which could be adapted for purity assessment.[13]
Conclusion
The synthesis of high-purity this compound can be effectively achieved through several pathways, with the double displacement and acid-base neutralization reactions being the most prominent. The double displacement method offers high yields but requires careful control of purification steps to remove salt byproducts. Utilizing a mixed-solvent system in this approach has been shown to significantly enhance the purity of the final product. The acid-base neutralization route provides an alternative that avoids salt byproduct formation, though it requires careful temperature control. The selection of a specific synthesis route will depend on factors such as desired purity, cost, and environmental considerations. For all methods, rigorous purification and subsequent analysis using techniques like ion chromatography and elemental analysis are essential to verify the high purity required for demanding applications such as flame retardants in high-performance polymers.
References
- 1. scribd.com [scribd.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. TF-AHP Halogen-free flame retardant this compound for EVA - Manufacturer and Factory | TFCARE [taifengfr.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 6. CN104860281A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. shodex.com [shodex.com]
- 8. Detection of hypophosphite, phosphite, and orthophosphate in natural geothermal water by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of aluminium phosphide (AlP) in fumigants by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. CN101650344A - Detection and analysis method of content of fosetyl-aluminium - Google Patents [patents.google.com]
- 13. Diagnosis of aluminum phosphide poisoning using a new analytical approach: forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Aluminum Hypophosphite as a Flame Retardant
Introduction
Aluminum hypophosphite (AHP), with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus-based flame retardant that has garnered significant attention for its high phosphorus content, excellent thermal stability, and halogen-free nature.[1][2] This makes it an environmentally friendly and effective solution for imparting fire resistance to a wide range of polymeric materials.[1][2] AHP is particularly suitable for engineering plastics that require high processing temperatures, such as polyamide (PA), polybutylene terephthalate (PBT), and polyethylene terephthalate (PET).[3][4] Its flame retardant mechanism involves a combination of gas phase and condensed phase actions, leading to the formation of a protective char layer and the dilution of flammable gases during combustion.[2][5]
Core Characteristics and Mechanism of Action
This compound's efficacy as a flame retardant stems from its unique chemical and thermal properties. It is a white crystalline powder with low water solubility and high thermal stability, typically exhibiting decomposition temperatures above 280-300°C.[3][6] This ensures that it remains stable during polymer processing and only activates during a fire event.[3]
Flame Retardant Mechanism
The flame retardant action of this compound is a two-fold process, operating in both the gas and condensed phases to effectively interrupt the combustion cycle.
Gas Phase Action: Upon heating, this compound decomposes to release non-combustible gases, including water vapor and phosphine (PH₃).[6][7] These gases dilute the concentration of oxygen and flammable volatiles in the combustion zone, thereby inhibiting the flame.[6] The released phosphine can also act as a radical scavenger in the gas phase, further disrupting the chemical reactions of combustion.[8]
Condensed Phase Action: In the solid phase, the thermal decomposition of this compound leads to the formation of polyphosphoric acid.[2] This acid acts as a dehydrating agent, promoting the charring of the polymer matrix.[2] The resulting char layer is often enhanced by the presence of aluminum, which can form aluminum phosphate (AlPO₄).[5] This glassy and stable char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the escape of flammable gases.[3][5]
dot
Caption: Flame retardant mechanism of this compound.
Quantitative Performance Data
The flame retardant performance of this compound has been evaluated in various polymers. The following tables summarize key quantitative data from Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and Cone Calorimetry.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | AHP Loading (wt%) | Other Additives | LOI (%) | UL-94 Rating (Thickness) | Reference |
| Polyamide 6 (PA6) | 18 | None | - | V-0 | [4] |
| Glass Fiber Reinforced PA6 | - | AHP present | 30 | V-0 | [4] |
| Polypropylene (PP) | 24 (with IFR in 1:6 ratio) | Intumescent Flame Retardant (IFR) | 33.5 | V-0 (0.8 mm) | [1] |
| Polylactic Acid (PLA) | 20 | None | 28.8 | V-0 | [6] |
| Glass Fiber Reinforced PBT | - | AHP present | 29 | V-0 | [4] |
Table 2: Cone Calorimeter Data for Particle Board
| Parameter | Untreated Particle Board | Particle Board with ALHP | % Change |
| Time to Ignition (t_ign) | 21 s | 21 s | 0% |
| Peak Heat Release Rate (pHRR) | 203.4 kW/m² | 135.2 kW/m² | -33.5% |
| Total Heat Released (THR @ 800s) | 91.3 MJ/m² | 65.2 MJ/m² | -28.6% |
| Peak Smoke Production Rate (pSPR) | 0.025 m²/s | 0.021 m²/s | -16.0% |
| Residual Weight | 22.1% | 34.5% | +56.1% |
| Data sourced from a study on flame-retardant particle boards.[5] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of a soluble aluminum salt with a hypophosphite salt in an aqueous solution.
Materials:
-
Aluminum nitrate [Al(NO₃)₃] or Aluminum chloride [AlCl₃]
-
Sodium hypophosphite [NaH₂PO₂]
-
Deionized water
-
Ethanol (optional, as a solvent for the aluminum salt)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium hypophosphite. The concentration can range from 1 to 9 mol/L.
-
Prepare a solution of the aluminum salt. This can be an aqueous solution or an ethanol solution of aluminum chloride (e.g., 0.5-1 mol/L).
-
-
Reaction:
-
Heat the sodium hypophosphite solution to a temperature between 70°C and 90°C.
-
Slowly add the aluminum salt solution to the heated sodium hypophosphite solution while stirring continuously. The molar ratio of sodium hypophosphite to the aluminum salt is typically between 3:1 and 4:1.
-
Maintain the reaction temperature and continue stirring for a set period, for example, 1 hour.
-
-
Product Isolation and Purification:
-
A white precipitate of this compound will form.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate from the solution.
-
Wash the collected solid with deionized water and optionally with ethanol to remove any unreacted starting materials and by-products.
-
Dry the purified this compound in an oven.
-
dot
Caption: General workflow for the synthesis of this compound.
Evaluation of Flame Retardancy
1. Limiting Oxygen Index (LOI):
-
Standard: ASTM D2863
-
Apparatus: Oxygen index tester.
-
Sample Preparation: Prepare rectangular specimens of the polymer composite with typical dimensions of 120 mm × 10 mm × thickness.
-
Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion for a specified period or burns over a specified length.
-
The LOI is the minimum percentage of oxygen that supports flaming combustion.
-
2. UL-94 Vertical Burning Test:
-
Standard: ASTM D3801
-
Apparatus: UL-94 test chamber.
-
Sample Preparation: Prepare rectangular bar specimens with typical dimensions of 125 mm × 13 mm × thickness.
-
Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Immediately reapply the flame for another 10 seconds.
-
Record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior.
-
3. Cone Calorimetry:
-
Standard: ISO 5660-1 or ASTM E1354
-
Apparatus: Cone calorimeter.
-
Sample Preparation: Prepare square plate specimens of the polymer composite with dimensions of 100 mm × 100 mm × thickness.
-
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen on a sample holder under a conical radiant heater.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the gases evolved from the decomposing sample.
-
During the test, continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate.
-
Other parameters such as time to ignition, mass loss rate, smoke production rate, and total heat released are also recorded.
-
dot
Caption: Experimental workflow for evaluating flame retardancy.
Conclusion
This compound is a highly effective and environmentally friendly flame retardant for a variety of polymers. Its dual-action mechanism in both the gas and condensed phases contributes to its excellent performance in reducing the flammability of materials. The quantitative data presented demonstrates its ability to significantly improve the fire safety of polymers, as evidenced by increased LOI values, higher UL-94 ratings, and reduced heat and smoke release in cone calorimetry tests. The detailed experimental protocols provided offer a foundation for the synthesis and evaluation of this compound in research and development settings.
References
Navigating the Solubility Landscape of Aluminum Hypophosphite in Organic Solvents: A Technical Guide
For Immediate Release
Shanghai, China – December 23, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of aluminum hypophosphite in organic solvents. This document addresses a critical knowledge gap in the existing literature by providing a consolidated overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visual representations of its synthesis and mechanism of action.
This compound, with the chemical formula Al(H₂PO₂)₃, is a compound recognized for its utility as a flame retardant.[1] While its properties in aqueous systems are documented, a thorough understanding of its behavior in organic solvents is essential for its application in diverse fields, including polymer science and potentially for the development of novel formulations.
Quantitative Solubility Data: An Overview
To address this, the following table summarizes the currently available qualitative and limited quantitative solubility information for this compound.
| Solvent | Formula | Solubility ( g/100 mL at 25°C) | Remarks |
| Water | H₂O | 0.1[3] | Sparingly soluble. |
| Alcohol | R-OH | Insoluble[2] | General term; specific values for methanol, ethanol, etc., are not provided. |
| Acetone | C₃H₆O | No data available | Expected to be very low. |
| Toluene | C₇H₈ | No data available | Expected to be very low. |
| Dimethylformamide (DMF) | C₃H₇NO | No data available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | No data available |
Given the absence of comprehensive data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest.
Experimental Protocols for Solubility Determination
To facilitate the acquisition of precise solubility data, this guide provides a detailed experimental protocol based on the well-established shake-flask method, in line with OECD Guideline 105 for testing of chemicals.[4] This method is suitable for determining the saturation solubility of a substance in a given solvent.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance (± 0.1 mg)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask.
-
Add the selected organic solvent to the flask, ensuring the solid is not completely dissolved.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a shaking incubator or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, allow the solution to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a syringe filter compatible with the organic solvent to remove any suspended particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
HPLC: An appropriate column and mobile phase must be selected. The method should be validated for linearity, accuracy, and precision.
-
ICP-OES: This method can be used to determine the concentration of aluminum or phosphorus, which can then be used to calculate the concentration of this compound.[5]
-
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000
-
Analytical Method for Quantification:
A robust analytical method is crucial for accurate solubility determination. Headspace gas chromatography has been reported as a novel method for determining the solubility of inorganic salts.[6] Alternatively, spectrophotometric methods, such as the molybdenum blue complex method for hypophosphite determination, can be adapted.[7] For the determination of aluminum content, methods such as atomic absorption spectroscopy (AAS) or titration can be employed.
Visualizing Key Processes
To provide a clearer understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of this compound's flame retardant mechanism.
Conclusion
This technical guide serves as a foundational resource for understanding the solubility of this compound in organic solvents. While a significant data gap exists, the provided experimental protocols offer a clear pathway for researchers to generate the necessary quantitative data for their specific applications. The visual representations of its synthesis and flame-retardant mechanism further contribute to a comprehensive understanding of this important compound. It is anticipated that this guide will stimulate further research into the properties and applications of this compound, particularly in areas where its interaction with organic media is critical.
References
- 1. Flame Retardant Mechanisms of this compound and APP in ABS_Hxo Chemical [hxochem.com]
- 2. neemcco.com [neemcco.com]
- 3. This compound|7784-22-7-nxochemical [nxochemical.com]
- 4. filab.fr [filab.fr]
- 5. Determination of aluminium phosphide (AlP) in fumigants by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Aluminum Hypophosphite
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of aluminum hypophosphite, Al(H₂PO₂)₃. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the crystallographic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow. The precise understanding of the crystalline forms of this compound is critical for its application in various fields, including its use as a flame retardant.
Quantitative Crystallographic Data
Recent research has revealed the existence of at least two polymorphs of this compound: a monoclinic α-phase and a triclinic γ-phase. The crystallographic data for these two forms have been determined through single-crystal X-ray diffraction and are summarized below for comparative analysis.
| Parameter | α-Al(H₂PO₂)₃ | γ-Al(H₂PO₂)₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 8.854(3) | 5.093(2) |
| b (Å) | 10.034(4) | 8.868(4) |
| c (Å) | 8.974(3) | 9.972(4) |
| α (°) | 90 | 88.59(3) |
| β (°) | 118.45(2) | 84.07(3) |
| γ (°) | 90 | 73.80(3) |
| Volume (ų) | 701.3(4) | 427.1(3) |
Note: Data extracted from the supporting information of "Polymorphism in M(H₂PO₂)₃ (M = V, Al, Ga) compounds with the perovskite-related ReO₃ structure".[1]
Experimental Protocols
The determination of the crystal structure of this compound involves two key stages: the synthesis of high-quality single crystals and the analysis of these crystals using diffraction techniques.
Synthesis of this compound Polymorphs
The synthesis of different polymorphs of this compound can be achieved through hydrothermal methods using different aluminum precursors.
Synthesis of a Mixture of α- and γ-Al(H₂PO₂)₃:
A mixture containing both α- and γ-polymorphs of this compound can be synthesized hydrothermally.
-
Precursors: Aluminum isopropoxide (Al(O-i-Pr)₃) and a 50% aqueous solution of hypophosphorous acid (H₃PO₂).[1]
-
Procedure:
-
Combine 0.124 g (0.61 mmol) of aluminum isopropoxide and 1.426 g (10.8 mmol) of the hypophosphorous acid solution in a Teflon-lined Parr vessel.[1]
-
Seal the vessel and place it in a preheated oven at 150°C for 24 hours.[1]
-
After 24 hours, remove the Parr vessel from the oven and allow it to cool to room temperature in the air.[1]
-
The resulting product will be a mixture of larger cube-habit crystals of α-Al(H₂PO₂)₃ and smaller crystals of γ-Al(H₂PO₂)₃.[1]
-
Synthesis of Pure γ-Al(H₂PO₂)₃:
A pure sample of the γ-polymorph can be obtained by modifying the aluminum precursor.
-
Precursors: γ-Al₂O₃ and a 50% aqueous solution of hypophosphorous acid (H₃PO₂).[1]
-
Procedure:
Crystal Structure Analysis
The primary techniques for elucidating the crystal structure of a material are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SCXRD):
This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[2]
-
Crystal Selection and Mounting:
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.[4]
-
The positions of the atoms within the unit cell are determined by solving the phase problem.
-
The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.[4]
-
Powder X-ray Diffraction (PXRD):
PXRD is a rapid analytical technique used for phase identification and to obtain information about the unit cell dimensions of a crystalline material.[5]
-
Sample Preparation:
-
Data Collection:
-
Data Analysis:
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to a database.
-
The unit cell parameters can be determined from the peak positions.[5]
-
Visualizing the Workflow
The following diagram illustrates the logical flow from the synthesis of this compound polymorphs to their structural characterization.
References
- 1. rsc.org [rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
Unveiling the Electronic Landscape of Aluminum Hypophosphite: A Theoretical Deep-Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed theoretical exploration of the electronic structure of aluminum hypophosphite, Al(H₂PO₂)₃. While direct computational studies on this specific compound are not extensively available in current literature, this guide synthesizes established theoretical principles and existing data on the hypophosphite anion (H₂PO₂⁻) to construct a robust model of its electronic properties. This work is intended to serve as a foundational resource for researchers in materials science, chemistry, and pharmacology, offering insights into the molecule's stability, reactivity, and potential interactions.
Introduction to this compound
This compound is an inorganic salt with the chemical formula Al(H₂PO₂)₃. It is recognized for its applications as a flame retardant, particularly in polymers.[1][2] Understanding its electronic structure is paramount to elucidating the mechanisms behind its flame-retardant properties and for exploring its potential in other applications, including drug development where phosphorus-containing compounds play a significant role.
The electronic properties of this compound are primarily dictated by the nature of the hypophosphite anion and its ionic interaction with the aluminum cation (Al³⁺). The hypophosphite anion possesses a tetrahedral geometry with the phosphorus atom at its center.[3]
Theoretical Methodology: A Computational Workflow
The study of the electronic structure of this compound would typically employ quantum chemical calculations, with Density Functional Theory (DFT) being a powerful and widely used method. A general workflow for such a computational investigation is outlined below.
Experimental Protocols: Computational Details
A typical computational study on this compound would involve the following steps:
-
Geometry Optimization: The initial molecular structure of Al(H₂PO₂)₃ would be optimized to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.[4]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra which can be compared with experimental data if available.
-
Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes:
-
Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Density of States (DOS): The DOS plot illustrates the distribution of energy levels and the contributions of different atoms or orbitals to the electronic states.
-
Mulliken and Natural Bond Orbital (NBO) Analysis: These methods are used to determine the charge distribution on each atom, providing information about the ionicity of the bonds and the nature of the interaction between the aluminum cation and the hypophosphite anions.[3]
-
Electronic Structure of the Hypophosphite Anion (H₂PO₂⁻)
The electronic structure of this compound is fundamentally built upon the electronic characteristics of its constituent ions. The hypophosphite anion (H₂PO₂⁻) is the key component determining the valence electronic states.
The molecular orbitals of the H₂PO₂⁻ anion arise from the combination of the atomic orbitals of phosphorus, oxygen, and hydrogen. The valence electrons occupy bonding and non-bonding molecular orbitals. The HOMO is typically localized on the oxygen atoms, reflecting their higher electronegativity and the presence of lone pairs. The LUMO, on the other hand, is expected to have significant contributions from the phosphorus atom, making it susceptible to nucleophilic attack.
The Role of the Aluminum Cation (Al³⁺)
The Al³⁺ cation in this compound plays a crucial role in stabilizing the structure through strong electrostatic interactions with the negatively charged oxygen atoms of the hypophosphite anions. This interaction is expected to have the following effects on the electronic structure:
-
Stabilization of Anionic Orbitals: The strong positive charge of the aluminum ion will lower the energy of the molecular orbitals of the hypophosphite anions, particularly those with significant oxygen character.
-
Charge Transfer: A degree of charge transfer from the oxygen atoms of the hypophosphite anions to the aluminum cation is anticipated. NBO analysis would be instrumental in quantifying this effect.
-
Influence on the HOMO-LUMO Gap: The electrostatic interaction is likely to increase the energy difference between the HOMO (primarily on the anions) and the LUMO (potentially involving the aluminum cation's vacant orbitals), thereby influencing the overall stability and reactivity of the compound.
Quantitative Data Summary
While specific experimental or calculated data for Al(H₂PO₂)₃ is limited, the following tables summarize typical theoretical data that would be obtained from a DFT study of the hypophosphite anion and inferred properties for the full this compound compound.
Table 1: Calculated Properties of the Hypophosphite Anion (H₂PO₂⁻)
| Property | Representative Value | Method |
| P-O Bond Length | ~1.50 Å | DFT/B3LYP |
| P-H Bond Length | ~1.51 Å | DFT/B3LYP |
| O-P-O Bond Angle | ~118° | DFT/B3LYP |
| H-P-H Bond Angle | ~105° | DFT/B3LYP |
| Mulliken Charge on P | +0.5 to +0.7 e | DFT |
| Mulliken Charge on O | -0.8 to -1.0 e | DFT |
| HOMO Energy | -5 to -7 eV | DFT |
| LUMO Energy | +1 to +3 eV | DFT |
| HOMO-LUMO Gap | 6 to 10 eV | DFT |
Note: These are representative values based on general knowledge of similar systems and should be confirmed by specific calculations on the hypophosphite anion.
Table 2: Inferred Electronic Properties of this compound (Al(H₂PO₂)₃)
| Property | Expected Trend/Value | Rationale |
| Al-O Bond Character | Primarily Ionic | Large electronegativity difference |
| Charge on Al | Approaching +3 e | Strong electron acceptor |
| Charge on O | More negative than in free H₂PO₂⁻ | Interaction with Al³⁺ |
| HOMO-LUMO Gap | Likely larger than in free H₂PO₂⁻ | Stabilization of anionic MOs |
| Reactivity | Governed by anionic moieties | Aluminum cation is a stable core |
Conclusion
This technical guide provides a theoretical framework for understanding the electronic structure of this compound. By synthesizing information on the hypophosphite anion and considering the influence of the aluminum cation, we can infer key electronic properties. The primary drivers of its electronic landscape are the covalent bonding within the hypophosphite anions and the strong ionic interactions between the anions and the aluminum cation. Future dedicated computational studies are necessary to provide precise quantitative data and to further elucidate the structure-property relationships in this important compound. Such studies will undoubtedly contribute to the optimization of its current applications and the discovery of new functionalities.
References
Initial Toxicity Screening of Aluminum Hypophosphite for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research applications. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.
Introduction
Aluminum hypophosphite, with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus-based compound increasingly utilized as a flame retardant in various polymers.[1][2][3] Its emergence in material sciences necessitates a thorough understanding of its toxicological profile to ensure safe handling and application in research and development. This guide provides an initial toxicity screening, summarizing available data, identifying significant knowledge gaps, and proposing a strategic approach for further investigation. It is crucial to distinguish this compound from the highly toxic aluminum phosphide, which liberates lethal phosphine gas.[4][5][6][7][8][9][10][11]
Summary of Available Toxicological Data
The publicly available toxicological data for this compound is limited, primarily derived from Safety Data Sheets (SDS). A comprehensive suite of toxicity studies appears to be unavailable.
Table 1: Acute Toxicity of this compound
| Route of Exposure | Test Species | Endpoint | Value | Reference |
| Oral | Rat (male/female) | LD50 | > 2000 mg/kg bw | [12] |
| Dermal | Rat (male/female) | LD50 | > 2000 mg/kg bw | [12] |
| Inhalation | Rat (male/female) | LC50 | > 3.3 mg/L air | [12] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.
Table 2: Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Danio rerio (fish) | LC50 | > 100 mg/L | 96 h | [12][13] |
| Daphnia magna (aquatic invertebrate) | EC50 | > 100 mg/L | 48 h | [12][13] |
| Pseudokirchneriella subcapitata (algae) | EC50 | > 100 mg/L | 72 h | [12] |
| Activated sludge (microorganisms) | IC50 | > 100 mg/L | 3 h | [12] |
EC50: Effective Concentration, 50%; IC50: Inhibitory Concentration, 50%.
Identified Data Gaps
A significant lack of data exists for several critical toxicological endpoints for this compound. The available SDS explicitly states "no data available" for the following:[12]
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Respiratory or Skin Sensitization
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Reproductive Toxicity
-
Specific Target Organ Toxicity (Single and Repeated Exposure)
This absence of information underscores the necessity for a structured toxicological evaluation before widespread use in research applications.
Proposed Initial Toxicity Screening Workflow
To address the identified data gaps, a tiered approach to toxicity testing is recommended. This workflow prioritizes in vitro methods to minimize animal testing while providing crucial preliminary data.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. TF-AHP Halogen-free flame retardant this compound for EVA - Manufacturer and Factory | TFCARE [taifengfr.com]
- 4. Aluminum phosphide: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologia.scione.com [pharmacologia.scione.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An update on toxicology of aluminum phosphide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. echemi.com [echemi.com]
- 13. kauppa.sintosen.com [kauppa.sintosen.com]
An In-depth Technical Guide to the Environmental Impact Assessment of Aluminum Hypophosphite Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact assessment of aluminum hypophosphite synthesis. It covers the primary synthesis methodologies, potential environmental impacts of reactants and byproducts, and standardized experimental protocols for impact evaluation. Due to the limited availability of specific quantitative data in public literature for industrial-scale this compound production, this guide combines documented information with estimations based on analogous inorganic salt manufacturing processes to present a thorough assessment.
Introduction to this compound and its Synthesis
This compound, Al(H₂PO₂)₃, is an inorganic phosphorus-based flame retardant increasingly used in various polymers due to its high efficiency and halogen-free nature. Its synthesis, however, involves chemical processes with potential environmental ramifications that warrant careful consideration. The primary industrial synthesis routes involve the reaction of an aluminum salt with a source of hypophosphite ions.
Primary Synthesis Routes and Environmental Considerations
Three predominant synthesis routes for this compound are identified in the literature, primarily in patent documents. Each route presents a unique environmental profile concerning raw materials, energy consumption, and waste generation.
Synthesis from Aluminum Sulfate and Sodium Hypophosphite
This common method involves the reaction of aluminum sulfate with sodium hypophosphite in an aqueous solution.
Reaction: Al₂(SO₄)₃ + 6NaH₂PO₂ → 2Al(H₂PO₂)₃↓ + 3Na₂SO₄
The this compound precipitates from the solution and is then filtered, washed, and dried.
Environmental Considerations:
-
Raw Materials:
-
Aluminum Sulfate (Al₂(SO₄)₃): Its production from bauxite ore is energy-intensive and can lead to habitat disruption from mining. The manufacturing process itself has a carbon footprint, with estimates around 0.50 kg CO₂e/kg.[1] Handling aluminum sulfate poses health risks as it can react with water to form sulfuric acid, an irritant.[2]
-
Sodium Hypophosphite (NaH₂PO₂): While ecotoxicity data suggests low toxicity to aquatic organisms, its production is an energy-consuming process.[3][4] Upon decomposition, it can produce phosphine gas, which is toxic and flammable.[5]
-
-
Byproducts and Waste Streams:
-
Sodium Sulfate (Na₂SO₄): This is the primary byproduct. While not considered highly toxic, its disposal in large quantities into water bodies can increase salinity, affecting aquatic life.[6] Treatment of sodium sulfate waste streams can be energy-intensive, with methods like evaporation or membrane filtration being employed for recovery and recycling.[7] In some industries, it is considered a waste byproduct with challenges in sustainable management.[6]
-
Wastewater: The process generates significant volumes of wastewater containing unreacted raw materials and dissolved sodium sulfate. This requires treatment to remove dissolved solids before discharge.
-
Synthesis from Aluminum Nitrate and Sodium Hypophosphite
This route is similar to the sulfate route but uses aluminum nitrate as the aluminum source.
Reaction: Al(NO₃)₃ + 3NaH₂PO₂ → Al(H₂PO₂)₃↓ + 3NaNO₃
Environmental Considerations:
-
Raw Materials:
-
Aluminum Nitrate (Al(NO₃)₃): Its synthesis involves nitric acid, and the overall production process contributes to NOx emissions, which are precursors to acid rain and smog.
-
Sodium Hypophosphite (NaH₂PO₂): The environmental considerations are the same as in the previous method.
-
-
Byproducts and Waste Streams:
-
Sodium Nitrate (NaNO₃): The main byproduct, sodium nitrate, poses environmental risks.[3][8][9] It is highly soluble in water and can contribute to eutrophication of water bodies.[1] Excessive levels of nitrates in drinking water are a human health concern.[8] Disposal of nitrate-containing waste streams must be carefully managed, often involving biological denitrification or chemical reduction processes.[10]
-
Wastewater: Similar to the sulfate route, this process generates wastewater containing dissolved salts that require treatment.
-
Synthesis from Hypophosphorous Acid and Aluminum Hydroxide/Oxide
This method involves the direct neutralization of hypophosphorous acid with an aluminum source.
Reaction (with Aluminum Hydroxide): 3H₃PO₂ + Al(OH)₃ → Al(H₂PO₂)₃ + 3H₂O
Environmental Considerations:
-
Raw Materials:
-
Hypophosphorous Acid (H₃PO₂): This is a significant environmental and health concern. Inhalation of its vapors or mists can be harmful. Its production and use necessitate stringent safety measures to prevent environmental contamination.
-
Aluminum Hydroxide (Al(OH)₃): This is typically derived from bauxite via the Bayer process, which is energy-intensive and produces "red mud," a highly alkaline and voluminous waste product.
-
-
Byproducts and Waste Streams:
-
Water: The primary byproduct is water, making this an "atom-economical" route in principle.
-
Unreacted Raw Materials: The main waste stream would consist of unreacted starting materials, requiring separation and recycling or disposal. The key environmental challenge of this route is the hazardous nature of hypophosphorous acid.
-
Quantitative Environmental Impact Data
Table 1: Environmental Impact of Raw Materials
| Raw Material | Key Environmental Considerations | Quantitative Data |
| Aluminum Sulfate | Energy-intensive production from bauxite, habitat disruption from mining, irritant properties.[2][11] | Carbon Footprint: ~0.50 kg CO₂e/kg.[1] |
| Sodium Hypophosphite | Energy-intensive production, potential for phosphine gas release upon decomposition.[5] | Ecotoxicity (Daphnia magna): EC0 > 940 mg/L.[3][4] |
| Aluminum Nitrate | Production involves nitric acid, potential for NOx emissions. | Not available in public literature. |
| Sodium Nitrate | Water soluble, can cause eutrophication and contaminate drinking water, potential formation of carcinogenic nitrosamines.[1][8] | Not available in public literature. |
| Hypophosphorous Acid | Hazardous vapors, potential for significant environmental and water pollution if not handled correctly. | Not available in public literature. |
| Aluminum Hydroxide | Produced via the energy-intensive Bayer process which generates "red mud" waste. | Not available in public literature. |
Table 2: Estimated Process Inputs and Outputs for this compound Synthesis (per 1,000 kg of Product)
| Parameter | Synthesis Route 1 (Sulfate) | Synthesis Route 2 (Nitrate) | Synthesis Route 3 (Acid-Base) |
| Energy Consumption (kWh) | 500 - 1,500 (estimated) | 500 - 1,500 (estimated) | 400 - 1,200 (estimated) |
| Water Usage (m³) ** | 10 - 30 (estimated) | 10 - 30 (estimated) | 5 - 20 (estimated) |
| Byproduct Generation (kg) | ~1,940 kg Sodium Sulfate | ~1,150 kg Sodium Nitrate | Minimal (primarily water) |
| Wastewater Generation (m³) ** | 10 - 30 (estimated) | 10 - 30 (estimated) | 5 - 20 (estimated) |
| Solid Waste (kg) | Filter aids, packaging | Filter aids, packaging | Filter aids, packaging |
| Air Emissions | Primarily water vapor | Primarily water vapor | Potential for H₃PO₂ vapors |
| Reaction Yield (%) | 92 - 99 (reported in patents)[12] | 92 - 99 (reported in patents)[12] | Not available in public literature |
Disclaimer: Energy consumption and water usage are estimations based on general data for inorganic salt production and precipitation processes, as specific data for this compound synthesis is not available.
Experimental Protocols for Environmental Impact Assessment
A thorough environmental impact assessment of any synthesis route for this compound should be based on standardized and reproducible experimental protocols. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such assessments.[13][14][15]
Quantification of Yield and Waste Generation
Objective: To accurately determine the reaction yield and quantify all waste streams.
Methodology:
-
Reaction Setup: Conduct the synthesis reaction at a laboratory scale (e.g., 10-100 g of product) under controlled and monitored conditions (temperature, pressure, stirring speed, addition rates).
-
Material Balance: Accurately weigh all reactants, solvents, and catalysts before the reaction.
-
Product Isolation: After the reaction, carefully isolate the solid this compound product by filtration.
-
Washing and Drying: Wash the product with a defined volume of deionized water to remove impurities. Dry the product to a constant weight in a vacuum oven at a specified temperature.
-
Quantification:
-
Product Yield: Weigh the final dried product and calculate the percentage yield based on the limiting reactant.
-
Byproduct Quantification: Collect the filtrate and washings. Use analytical techniques such as ion chromatography or gravimetric analysis (after evaporation of water) to determine the quantity of dissolved byproducts (e.g., sodium sulfate or sodium nitrate).
-
Wastewater Volume: Measure the total volume of the combined filtrate and washings.
-
-
E-Factor Calculation: Calculate the Environmental Factor (E-Factor) as the total mass of waste (in kg) per kg of product.
Ecotoxicity Assessment of Waste Streams
Objective: To determine the potential toxicity of the generated wastewater to aquatic organisms.
Methodology:
-
Sample Preparation: Use the collected wastewater (filtrate and washings) from the synthesis. If necessary, prepare dilutions of the wastewater.
-
Test Organisms: Select standard aquatic test organisms as specified in OECD guidelines, for example:
-
Fish: Danio rerio (Zebra fish) - OECD Guideline 203 (Fish, Acute Toxicity Test).
-
Invertebrates: Daphnia magna (Water flea) - OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).
-
Algae: Pseudokirchneriella subcapitata - OECD Guideline 201 (Alga, Growth Inhibition Test).
-
-
Exposure: Expose the test organisms to different concentrations of the wastewater for a specified duration under controlled laboratory conditions (light, temperature, pH).
-
Endpoint Measurement:
-
Fish: Determine the LC50 (the concentration that is lethal to 50% of the fish population).
-
Daphnia: Determine the EC50 (the concentration that immobilizes 50% of the daphnia population).
-
Algae: Determine the EC50 (the concentration that inhibits the growth rate by 50%).
-
-
Data Analysis: Analyze the results to classify the toxicity of the wastewater according to globally harmonized systems.
Life Cycle Assessment (LCA) Framework
For a comprehensive evaluation, a "cradle-to-gate" Life Cycle Assessment should be performed. This would involve:
-
Goal and Scope Definition: Define the system boundaries, from raw material extraction to the final synthesized product at the factory gate. The functional unit would be 1 kg of this compound.
-
Life Cycle Inventory (LCI): Collect data on all inputs (raw materials, energy, water) and outputs (product, byproducts, emissions, waste) for all stages within the system boundary. This is the stage where the lack of public data is most acute.
-
Life Cycle Impact Assessment (LCIA): Use software like SimaPro or GaBi with databases such as ecoinvent to model the process and evaluate potential environmental impacts across various categories (e.g., global warming potential, acidification potential, eutrophication potential, human toxicity).
-
Interpretation: Analyze the results to identify the major environmental hotspots in the synthesis process and to compare the different synthesis routes.
Visualizations of Workflows and Pathways
Synthesis Pathways
The following diagrams illustrate the core chemical transformations in the three main synthesis routes.
Caption: Synthesis of this compound via the Sulfate Route.
Caption: Synthesis of this compound via the Nitrate Route.
Caption: Synthesis of this compound via the Acid-Base Route.
Experimental Workflow for Environmental Impact Assessment
The following diagram outlines a logical workflow for conducting an environmental impact assessment of a chemical synthesis process.
Caption: Workflow for Environmental Impact Assessment of Chemical Synthesis.
Conclusion and Recommendations
The environmental impact of this compound synthesis is highly dependent on the chosen manufacturing route.
-
The acid-base route appears to be the most atom-economical, with water as the primary byproduct. However, the significant health and environmental risks associated with the handling of hypophosphorous acid are a major drawback.
-
The sulfate and nitrate routes are likely more common in industrial settings due to the use of less hazardous reactants. The primary environmental burden of these routes lies in the generation of large quantities of saline wastewater containing sodium sulfate or sodium nitrate. The choice between these two may depend on the relative environmental and economic costs of treating the respective byproduct streams. Sodium nitrate presents a more significant ecotoxicity concern due to its role in eutrophication.
For researchers and drug development professionals utilizing or developing processes involving this compound, the following recommendations are crucial:
-
Prioritize Green Chemistry Principles: When selecting a synthesis route, consider metrics such as atom economy and the E-Factor. Aim to minimize the use of hazardous substances like hypophosphorous acid.
-
Conduct Thorough Waste Stream Analysis: It is imperative to quantify and characterize all waste streams. Ecotoxicity testing of the wastewater should be a standard part of the process development and validation.
-
Implement Waste Treatment and Recycling: Develop and implement strategies for the treatment of saline wastewater. Where feasible, explore options for the recovery and recycling of byproducts like sodium sulfate.
-
Perform a Life Cycle Assessment: For new processes or significant process modifications, a comprehensive LCA is recommended to understand the full environmental footprint, from raw material sourcing to waste disposal.
By integrating these environmental assessment principles into the research and development process, the chemical industry can move towards more sustainable and responsible manufacturing of important compounds like this compound.
References
- 1. iigtchem.com [iigtchem.com]
- 2. enertherm-engineering.com [enertherm-engineering.com]
- 3. longdom.org [longdom.org]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. Minimum energy consumption process synthesis for energy saving [ideas.repec.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Chemical Precipitation | EMIS [emis.vito.be]
- 8. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Mathematical Characterization of Inorganic Salt Precipitation From the Reaction of CO2 With Formation Brine and Its Application [frontiersin.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. ams.usda.gov [ams.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Basic Interactions of Aluminum Hypophosphite with Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum hypophosphite (AHP) has emerged as a highly effective, halogen-free flame retardant for a wide range of polymer matrices. Its efficacy stems from a complex interplay of gas-phase and condensed-phase interactions that disrupt the combustion cycle. This technical guide provides a comprehensive overview of the fundamental interactions between this compound and various polymer matrices, including polyamides (PA), polyesters (PET, PBT), thermoplastic polyurethanes (TPU), polyolefins (PP), and polylactic acid (PLA). The document details the mechanisms of flame retardancy, presents quantitative data on performance, outlines key experimental protocols for evaluation, and provides visual representations of the underlying processes.
Introduction to this compound (AHP)
This compound, with the chemical formula Al(H₂PO₂)₃, is an inorganic phosphorus-based flame retardant.[1] It is a white crystalline powder characterized by its high phosphorus content, excellent thermal stability, and low water solubility.[2][3] AHP's decomposition typically begins at temperatures above 280-300°C, making it suitable for processing with many engineering plastics that require high temperatures.[4] Unlike many halogenated flame retardants, AHP is considered more environmentally friendly.[5] Its flame retardant action is multifaceted, involving both chemical and physical processes that are highly dependent on the polymer matrix and the presence of other additives.[6]
Core Interactions and Flame Retardant Mechanism
The flame retardant efficacy of this compound is attributed to a dual-mode of action that interrupts the self-sustaining cycle of combustion in both the gas and condensed (solid) phases.
Gas-Phase Action: Radical Trapping
Upon exposure to the high temperatures of a fire, AHP decomposes to release phosphorus-containing radicals (such as PO• and PO₂•) and non-flammable gases.[6] These reactive phosphorus radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (HO•) radicals in the flame.[7] This "radical trapping" mechanism quenches the flame by terminating the exothermic chain reactions of combustion, thereby reducing heat propagation.[6][7] The release of water vapor during decomposition also serves to dilute the concentration of flammable gases and oxygen at the combustion front.[1][8]
Condensed-Phase Action: Char Formation and Insulation
In the solid phase, the thermal decomposition of AHP leads to the formation of aluminum phosphate and polyphosphoric acid species.[7] These products catalyze the dehydration and cross-linking of the polymer matrix, promoting the formation of a stable, insulating char layer on the material's surface.[4][9] This char layer acts as a physical barrier that:
-
Insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition.[4]
-
Reduces the release of flammable volatiles into the gas phase, limiting the fuel supply to the fire.[4]
-
Hinders the diffusion of oxygen to the polymer surface.
The quality and integrity of this char layer are critical for effective flame retardancy and are influenced by the specific polymer and any synergistic additives.[9]
Data Presentation: Performance in Various Polymer Matrices
The incorporation of this compound significantly enhances the flame retardant properties of various polymers. The following tables summarize key quantitative data from flammability and mechanical tests.
Table 1: Flammability Performance of AHP in Different Polymers
| Polymer Matrix | AHP Loading (wt%) | Test Method | Result | Citation(s) |
| Polypropylene (PP) | 24 (in IFR blend) | LOI (%) | 33.5 | [9] |
| 24 (in IFR blend) | UL-94 | V-0 (0.8 mm) | [9] | |
| 20 (with DICY) | LOI (%) | 26.3 | [10] | |
| 20 (with DICY) | UL-94 | V-0 | [10] | |
| Polyamide 6 (PA6) | 18 | UL-94 | V-0 | [11] |
| 20 | UL-94 | V-0 | [6] | |
| 11 (with MVC-AlPi) | LOI (%) | 31.5 | [12] | |
| 11 (with MVC-AlPi) | UL-94 | V-0 | [12] | |
| Polylactic Acid (PLA) | 10 | UL-94 | V-0 | [6] |
| 20 | UL-94 | V-0 | [5] | |
| 20 | LOI (%) | 28.8 | [13] | |
| Polybutylene Terephthalate (PBT) | Not Specified | LOI (%) | 29 | [11] |
| Not Specified | UL-94 | V-0 | [11] | |
| Thermoplastic Polyurethane (TPU) | 20 | UL-94 | V-0 | [6] |
| ~20 (with [Emim]PF₆) | LOI (%) | Increased by 35.75% | [14] | |
| ~20 (with [Emim]PF₆) | UL-94 | V-0 | [14] |
Note: IFR refers to Intumescent Flame Retardant systems where AHP is used as a synergistic agent.
Table 2: Cone Calorimeter Data for AHP-Containing Polymers
| Polymer Matrix | AHP System | Peak Heat Release Rate (pHRR) | Total Heat Release (THR) | Citation(s) |
| Polypropylene (PP) | IFR/AHP blend | Significantly reduced | Significantly reduced | [4][9] |
| 20 wt% AHP with DICY | Reduced from 620.3 to 323.4 kW/m² | - | [10] | |
| Thermoplastic Polyurethane (TPU) | 15 wt% AHP / 10 wt% MIT | Reduced by 88.4% | Reduced by 55.2% | [15] |
| Polyamide 6 (PA6) | 11 wt% AHP with MVC-AlPi | Reduced by ~50% | Reduced by 15% | [12] |
| Polylactic Acid (PLA) | AHP/BC blend | Reduced by 72.2% | - | [13] |
| Particle Board | AHP | pHRR: 135.2 kW/m², THR: 65.2 MJ/m² | - | [16] |
Note: MIT refers to Modified Iron Tailings, and BC refers to Bamboo Charcoal, used as synergistic additives.
Table 3: Mechanical Properties of Polymers with AHP
| Polymer Matrix | AHP Loading (wt%) | Mechanical Property | Observation | Citation(s) |
| Polylactic Acid (PLA) | 15 | Notched Impact Strength | Increased to 2.9 kJ/m² (from 2.35 kJ/m²) | [9] |
| 20 | Notched Impact Strength | Decreased to 2.17 kJ/m² | [9] | |
| 25 | Notched Impact Strength | Decreased to 2.1 kJ/m² | [9] | |
| Thermoplastic Polyurethane (TPU) | 25 (MCA@ADP/DPER) | Tensile Strength | Decreased by 38.5% | [17] |
| Polypropylene (PP) | 26 (IFR/AHP blend) | Tensile Strength | Decreased by 32.1% | [4] |
| 26 (IFR/AHP blend) | Flexural Strength | Decreased by 27.0% | [4] | |
| 26 (IFR/AHP blend) | Notched Izod Impact Strength | Decreased by 19.6% | [4] |
Experimental Protocols
The evaluation of the flame retardant performance of AHP in polymer matrices relies on a suite of standardized testing methodologies.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the thermal stability of the polymer and the AHP, as well as to observe the decomposition profile of the composite material.
-
Methodology:
-
A small sample (typically 5-10 mg) is placed in a high-purity pan.[15]
-
The pan is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of mass loss, and the amount of residual char at high temperatures.
-
UL-94 Vertical Burning Test
-
Principle: This test assesses the burning characteristics of a vertically oriented plastic specimen after the application of a small flame.
-
Methodology:
-
A rectangular bar specimen (typically 125 mm x 13 mm) is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t₁) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t₂) and glowing (t₃) after the second flame application are recorded.
-
The presence of dripping particles that ignite a cotton pad placed below the specimen is noted.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior. V-0 represents the highest level of flame retardancy.
-
Limiting Oxygen Index (LOI)
-
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.[21]
-
Methodology:
-
A small, vertically oriented specimen is placed in a glass chimney.[2]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the flame is self-extinguishing.[2]
-
The LOI is the minimum percentage of oxygen that sustains combustion. A higher LOI value indicates better flame retardancy.[2]
-
Cone Calorimetry (CCT)
-
Principle: The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.[7] It is one of the most effective methods for quantifying the fire behavior of materials.
-
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.[16]
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).[24]
-
A spark igniter is used to ignite the combustible gases evolved from the sample surface.[24]
-
The combustion products are collected by an exhaust hood, and the oxygen concentration and flow rate are measured.
-
The heat release rate is calculated based on the principle of oxygen consumption.
-
Key parameters measured include:
-
Time to ignition (TTI)
-
Peak heat release rate (pHRR)
-
Total heat release (THR)
-
Smoke production rate (SPR)
-
Mass loss rate
-
-
Visualization of Interactions and Workflows
Flame Retardant Mechanism of AHP
Caption: Flame retardant mechanism of this compound.
Experimental Workflow for AHP Evaluation
Caption: Experimental workflow for evaluating AHP in polymers.
Synergistic Interactions
The flame retardant efficiency of AHP can be significantly enhanced through synergistic interactions with other additives.[15] For instance, nitrogen-containing compounds like melamine cyanurate (MCA) or ammonium polyphosphate (APP) can exhibit a synergistic effect with AHP.[15][17] The nitrogen compounds release non-combustible gases upon decomposition, which further dilute the flammable volatiles and oxygen, while also contributing to a more stable char structure.[17] Other synergists can include metal oxides or other phosphorus-containing flame retardants.[15]
Conclusion
This compound is a versatile and effective halogen-free flame retardant that interacts with polymer matrices through a combination of gas-phase radical scavenging and condensed-phase char formation. Its performance can be tailored through careful formulation with synergistic additives. A thorough understanding of these fundamental interactions, coupled with standardized testing protocols, is essential for the development of high-performance, fire-safe polymer materials for a wide range of applications. This guide provides a foundational understanding for researchers and professionals working to enhance the fire safety of polymeric materials.
References
- 1. Analyzing Temperature Distribution Patterns on the Facing and Backside Surface: Investigating Combustion Performance of Flame-Retardant Particle Boards Using this compound, Intumescent, and Magnesium Hydroxide Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flame⁃retardant performance of PA6 modified with hypophosphite/siloxane bi⁃functional compound and diethyl this compound compound [plaschina.com.cn]
- 3. Mechanical Property and Structure of Polypropylene/Aluminum Alloy Hybrid Prepared via Ultrasound-Assisted Hot-Pressing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjps.org [cjps.org]
- 5. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic effects between [Emim]PF6 and this compound on flame retardant thermoplastic polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and properties of MCA@ADP synergistic intumescent flame retardant thermoplastic polyurethane [gncl.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanical Properties of Additively Manufactured Thermoplastic Polyurethane (TPU) Material Affected by Various Processing Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fabrication and Properties of Thermoplastic Polyurethane/Microencapsulated Ammonium Polyphosphate/Aluminum Hydroxide Composites [plaschina.com.cn]
- 26. Orientation effect on cone calorimeter test results to assess fire hazard of materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Phosphorus Content and its Role in Flame Retardancy
Abstract: Phosphorus-based flame retardants (PFRs) are integral to the development of fire-safe materials, offering a halogen-free alternative with advantages such as low smoke and non-toxicity.[1][2] Their efficacy is rooted in a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases.[2][3] This technical guide provides an in-depth exploration of these mechanisms, details the standard experimental protocols used to evaluate flame retardancy, and outlines analytical techniques for quantifying phosphorus content. The content is tailored for researchers and scientists, presenting quantitative data in structured tables and illustrating complex processes and workflows with diagrams to facilitate a comprehensive understanding.
The Dual-Action Mechanism of Phosphorus Flame Retardants
Phosphorus-containing flame retardants operate through two primary pathways to suppress fire: condensed-phase action and gas-phase action.[1][3] The dominance of each mechanism often depends on the oxidation state of the phosphorus and its chemical environment.[3][4]
Condensed-Phase Mechanism: Char Formation
In the condensed phase, PFRs exert their effect on the solid material.[5] Upon heating, they decompose to produce phosphoric acids (phosphoric acid, metaphosphoric acid, and polymetaphosphoric acid).[1][6] These acids act as strong dehydrating agents, catalyzing the cross-linking and carbonization of the polymer to form a stable, insulating char layer on the surface.[6][7][8] This char layer serves as a physical barrier that insulates the underlying polymer from heat and prevents oxygen from reaching the surface, thereby slowing pyrolysis and reducing the generation of flammable gases.[1][2][8]
Gas-Phase Mechanism: Radical Scavenging
In the gas phase, the action of PFRs is to interrupt the chemical chain reactions of combustion.[5] During burning, phosphorus compounds decompose and release volatile, phosphorus-containing radicals (such as PO•).[1][6][9] These radicals are highly effective scavengers that trap the high-energy free radicals (H• and OH•) responsible for propagating the flame.[6][9][10] By neutralizing these flame-propagating species, the combustion chain reaction is inhibited and the flame is suppressed.[5][9] This mechanism is particularly prominent for phosphorus compounds in a low oxidation state, such as phosphine oxides.[3]
Synergistic Effects
The performance of PFRs can be significantly enhanced by combining them with other elements, most notably nitrogen.[4][7] This "synergistic effect" results from the combined actions of both components.[11] For instance, nitrogen-containing compounds can decompose to release non-combustible gases like ammonia (NH₃) and nitrogen (N₂), which dilute the concentration of oxygen and flammable gases in the flame zone, further aiding the flame-suppressing action of the phosphorus compounds.[7]
Classification of Phosphorus Flame Retardants
PFRs are broadly categorized as either inorganic or organic, each with distinct properties and applications.[1][2]
| Category | Type | Examples | Primary Applications |
| Inorganic | Red Phosphorus | Red Phosphorus | Polyamides.[5] |
| Ammonium Phosphates | Ammonium Polyphosphate (APP), Ammonium Dihydrogen Phosphate | Intumescent coatings, polypropylene, thermosets, textiles.[2][5] | |
| Organic | Phosphate Esters | Triphenyl Phosphate (TPHP), Resorcinol bis(diphenyl phosphate) (RDP), Trischloropropyl phosphate (TCPP) | Polyurethane foams, PVC, PC/ABS blends, electronic components.[1][5] |
| Phosphinates | Metal Phosphinates (e.g., Aluminum Diethylphosphinate) | Glass-fiber reinforced polyamides and PBT.[5] | |
| Phosphine Oxides | 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and derivatives | Polyester fibers, epoxy resins for printed circuit boards.[5] | |
| Phosphazenes | Phenoxycyclophosphazenes | Engineering plastics, epoxy resins.[1][11] |
Table 1: Classification and common applications of phosphorus flame retardants.
Experimental Evaluation of Flame Retardancy
Standardized testing is crucial for quantifying the effectiveness of flame retardants. The most common bench-scale tests include the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and cone calorimetry.[12][13]
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[14] A higher LOI value indicates better flame retardancy.[15] The test is performed according to standards such as ASTM D2863 or ISO 4589.[14]
Experimental Protocol (based on ASTM D2863/ISO 4589):
-
Specimen Preparation: A small, rectangular specimen of the material is prepared according to standard dimensions.[16]
-
Test Apparatus: The specimen is mounted vertically inside a heat-resistant glass column.[17]
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the column.[17]
-
Ignition: The top edge of the specimen is ignited using a pilot flame.
-
Observation: The flame is removed, and the burning behavior of the specimen is observed.
-
Oxygen Adjustment: The oxygen concentration is systematically adjusted downwards until the flame self-extinguishes within a specified time (e.g., 3 minutes) or does not spread beyond a certain distance after ignition.[17]
-
LOI Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which sustained combustion occurs.[14]
UL 94 Vertical Burn Test
The UL 94 standard is widely used to classify the flammability of plastic materials.[18][19] The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB) and evaluates a material's self-extinguishing properties and tendency to drip flaming particles.[20][21]
Experimental Protocol (Vertical Burn Test):
-
Specimen Conditioning: Five bar specimens are conditioned at a specified temperature and humidity.
-
Mounting: Each specimen is clamped vertically. A layer of dry cotton is placed below the specimen.
-
First Flame Application: A 20 mm high flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[22]
-
First Observation: The duration of flaming after the first flame application (t₁) and the duration of afterglow (t₂) are recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.
-
Second Observation: The duration of flaming (t₃) and afterglow (t₄) are recorded.
-
Dripping: It is noted whether any dripping particles ignite the cotton below.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the criteria in the table below.[20]
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t₁ or t₃) | ≤ 10 seconds | ≤ 30 seconds | ≤ 30 seconds |
| Total afterflame time for any set of 5 specimens | ≤ 50 seconds | ≤ 250 seconds | ≤ 250 seconds |
| Afterflame plus afterglow time for each specimen | ≤ 30 seconds | ≤ 60 seconds | ≤ 60 seconds |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn to holding clamp | No | No | No |
Table 2: Classification criteria for the UL 94 Vertical Burn Test.[18][20]
Cone Calorimetry
The cone calorimeter is a highly effective instrument for studying the fire behavior of materials.[23] It measures key parameters like the heat release rate (HRR), total heat released (THR), mass loss rate (MLR), and smoke production rate (SPR).[12][24] The test is based on the principle that the heat released during combustion is directly proportional to the amount of oxygen consumed.[23][24]
Experimental Protocol (based on ISO 5660/ASTM E1354):
-
Specimen Preparation: A flat specimen (typically 100mm x 100mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell to measure mass loss.[25][26]
-
Heat Flux: The specimen is positioned under a conical radiant heater, which applies a controlled heat flux (e.g., 35 or 50 kW/m²) to the surface.[24]
-
Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases that are evolved. The time to ignition (TTI) is recorded.[25]
-
Data Collection: During combustion, the exhaust gases are collected. The flow rate of the gas and its oxygen concentration are continuously measured to calculate the oxygen consumption rate.[26]
-
Analysis: From the oxygen consumption, the heat release rate is calculated over time. Other parameters like mass loss, smoke density, and CO/CO₂ production are also recorded.[12][25]
| Parameter | Unretarded Polymer (Example) | Polymer + PFR (Example) | Significance |
| Time to Ignition (TTI) (s) | 60 | 75 | Longer TTI indicates delayed ignition. |
| Peak Heat Release Rate (pHRR) (kW/m²) | 850 | 350 | A lower pHRR signifies a smaller fire and slower fire growth.[27] |
| Total Heat Released (THR) (MJ/m²) | 95 | 60 | Lower THR indicates less total fuel contributed to the fire.[27] |
| Mass Loss Rate (MLR) (g/s) | 0.25 | 0.10 | Lower MLR corresponds to slower material degradation. |
| Char Yield (%) | 5 | 35 | Higher char yield is a direct result of condensed-phase action. |
Table 3: Representative cone calorimetry data comparing a polymer with and without a phosphorus flame retardant.
Analytical Techniques for Phosphorus Quantification
Accurately determining the phosphorus content in a material is essential for formulation control and for correlating its concentration with flame retardant performance.
Spectrophotometric (Molybdenum Blue) Method
This is a common, sensitive colorimetric method for determining total phosphorus.[28][29] The protocol involves converting all forms of phosphorus in the sample into orthophosphate, which then reacts to form a colored complex that can be quantified.[30][31]
Experimental Protocol (based on EPA 365.1 / Chen et al., 1956):
-
Sample Preparation: A known mass of the material is accurately weighed.
-
Acid Digestion: The sample is digested using a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., hydrogen peroxide or potassium persulfate) at high temperature.[30][32] This process breaks down the polymer matrix and converts all phosphorus compounds into inorganic orthophosphate (PO₄³⁻).
-
Color Development: The cooled, digested solution is diluted. An ammonium molybdate and antimony potassium tartrate solution is added, which reacts with the orthophosphate in the acidic medium to form an antimony-phospho-molybdate complex.[31]
-
Reduction: Ascorbic acid is added to reduce the complex, resulting in the formation of an intensely blue-colored solution.[31][32]
-
Spectrophotometric Measurement: The absorbance of the blue solution is measured at a specific wavelength (typically 820-880 nm) using a spectrophotometer.[30][32]
-
Quantification: The phosphorus concentration in the sample is determined by comparing its absorbance to a calibration curve generated from standard solutions of known phosphorus concentrations.[32]
Other Analytical Methods
While the Molybdenum Blue method is common, other advanced techniques offer different advantages for phosphorus analysis.
| Method | Principle | Key Advantages | Considerations |
| ICP-OES / ICP-MS | Sample is aerosolized and introduced into an argon plasma, which excites atoms. The emitted light (OES) or ions (MS) are detected.[29] | High sensitivity, multi-element capability. | Requires complete sample digestion; expensive instrumentation.[29] |
| ³¹P Nuclear Magnetic Resonance (NMR) | Non-destructive analysis where ³¹P nuclei in a magnetic field absorb and re-emit electromagnetic radiation at characteristic frequencies.[33] | Identifies and quantifies different P-containing chemical species (speciation). | Lower sensitivity than ICP; requires sample to be dissolved in a suitable solvent. |
| X-Ray Fluorescence (XRF) | Primary X-rays excite phosphorus atoms, causing them to emit secondary (fluorescent) X-rays at a characteristic energy.[29] | Non-destructive, rapid analysis, minimal sample preparation for solids.[34] | Lower sensitivity for light elements like phosphorus; matrix effects can occur. |
| Graphite Furnace AAS (GFAAS) | A solid or liquid sample is heated in a graphite tube to atomize it. A light beam is passed through, and the absorption by P atoms is measured.[34] | Good sensitivity for trace analysis. | Phosphorus is a difficult element to determine by AAS; requires chemical modifiers.[34] |
Table 4: Comparison of advanced analytical techniques for phosphorus quantification.
Data Summary: Correlating Phosphorus Content and Performance
The effectiveness of a PFR is directly linked to its phosphorus content within the polymer matrix. Higher phosphorus content generally leads to better flame retardancy, although a plateau is often reached where further additions yield diminishing returns and may negatively impact the material's mechanical properties.[27][35]
| Polymer System | PFR Type | Phosphorus Content (wt%) | LOI (%) | UL 94 Rating | Reference/Notes |
| Rigid Polyurethane Foam | Phosphonate | ~2.0% | >30 | - | A P content of at least 2% is needed to classify the material as moderately flammable.[35] |
| Rigid Polyurethane Foam | Phosphonate | ~3.0% | ~35-40 | - | Performance improves, but higher concentrations can negatively affect foam properties.[35] |
| Resole Foam | Various PFRs | ~3.0% | ~49 | - | High LOI values can be achieved with high P content.[35] |
| Urea Foam | APP | ~3.0% | 40 | - | LOI increases from 34% to 40% as P content increases to 3%.[35] |
| Epoxy Resin | DOPO-based | ~2.6% | 36 | V-0 | Demonstrates the high efficiency of specific organophosphorus compounds in engineering plastics.[3] |
| Polylactide (PLA) | APP/Melamine | ~4.5% (in 25% FR) | - | V-0 | Shows the synergistic effect of P-N systems allowing high ratings.[36] |
Table 5: Examples of the correlation between phosphorus content and flame retardancy performance in various polymers.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorus | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 6. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 7. additivebz.com [additivebz.com]
- 8. specialchem.com [specialchem.com]
- 9. additivebz.com [additivebz.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 13. "High-Throughput Techniques for the Evaluation of Fire Retardancy" by Charles A. Wilkie, Grace Chigwada et al. [epublications.marquette.edu]
- 14. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 15. Flammability Test - Limited Oxygen Index - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 16. testinglab.com [testinglab.com]
- 17. specialchem.com [specialchem.com]
- 18. What is UL94? | UL94 Flamibility Test | Electronic Enclosures [okw.co.uk]
- 19. What is the UL 94 standard? | Asahi Kasei Engineering Plastics [asahi-kasei-plastics.com]
- 20. specialchem.com [specialchem.com]
- 21. protolabs.com [protolabs.com]
- 22. UL 94 Flame Ratings: What You Need to Know [rogerscorp.com]
- 23. Cone calorimeter - Wikipedia [en.wikipedia.org]
- 24. Cone Calorimeter | NIST [nist.gov]
- 25. worldoftest.com [worldoftest.com]
- 26. iafss.org [iafss.org]
- 27. books.rsc.org [books.rsc.org]
- 28. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 29. mdpi.com [mdpi.com]
- 30. helda.helsinki.fi [helda.helsinki.fi]
- 31. epa.gov [epa.gov]
- 32. avantiresearch.com [avantiresearch.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. e3s-conferences.org [e3s-conferences.org]
- 36. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Incorporating Aluminum Hypophosphite into Polyamides for Flame Retardancy
For Researchers, Scientists, and Materials Development Professionals
These application notes provide a comprehensive guide for incorporating aluminum hypophosphite (AHP) into polyamides (PA), such as PA6 and PA66, to impart flame retardant properties. The following sections detail the mechanism of action, experimental procedures, relevant data, and safety considerations.
Introduction to this compound as a Flame Retardant
This compound, with the chemical formula Al(H₂PO₂)₃, is a highly effective, halogen-free phosphorus-based flame retardant.[1] Its efficacy in polyamides stems from a dual-mode action involving both the gas and condensed phases during combustion.[2][3][4] In the gas phase, it releases phosphine (PH₃), which acts as a radical scavenger, inhibiting the combustion chain reactions.[5][6] In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen.[2][3][4][7]
AHP can be used alone or in synergy with other flame retardants, such as melamine-based compounds or other phosphinates, to enhance performance.[1][2][3][8] However, a significant consideration is the thermal stability of AHP, which can decompose and release flammable phosphine gas.[7][9] This necessitates careful handling and processing, and has led to the development of safer alternatives like microencapsulated AHP.[9]
Mechanism of Flame Retardancy
The flame retardant action of this compound in polyamides is a multi-step process that occurs as the material is heated.
// Nodes Polymer_Combustion [label="Polyamide Combustion Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating of\nPA/AHP Composite", fillcolor="#FBBC05", fontcolor="#202124"]; AHP_Decomposition [label="AHP Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gas_Phase [label="Gas Phase Action", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensed_Phase [label="Condensed Phase Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PH3_Release [label="Release of Phosphine (PH3)\n& other P-radicals", fillcolor="#F1F3F4", fontcolor="#202124"]; Flame_Inhibition [label="Flame Radical Trapping\n(e.g., H•, OH•)", fillcolor="#F1F3F4", fontcolor="#202124"]; Char_Formation [label="Promotion of\nCross-linking & Charring", fillcolor="#F1F3F4", fontcolor="#202124"]; Barrier_Effect [label="Formation of Protective\nInsulating Char Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_Combustion [label="Reduced Heat & Flammable\nGas Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Flame_Retardancy [label="Flame Retardancy Achieved", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon];
// Edges Heating -> AHP_Decomposition [label="Heat"]; AHP_Decomposition -> Gas_Phase; AHP_Decomposition -> Condensed_Phase; Gas_Phase -> PH3_Release; PH3_Release -> Flame_Inhibition; Condensed_Phase -> Char_Formation; Char_Formation -> Barrier_Effect; Flame_Inhibition -> Reduced_Combustion; Barrier_Effect -> Reduced_Combustion; Reduced_Combustion -> Flame_Retardancy; Polymer_Combustion -> Heating [style=dashed, color="#5F6368"]; Reduced_Combustion -> Polymer_Combustion [label="Interrupts Cycle", style=dashed, color="#EA4335"]; } dot Figure 1: Flame retardancy mechanism of AHP in polyamides.
Experimental Protocols
This section provides a general protocol for the preparation and evaluation of flame-retardant polyamide composites using this compound.
3.1. Materials and Pre-treatment
-
Polyamide Resin: Polyamide 6 (PA6) or Polyamide 66 (PA66) pellets.
-
Flame Retardant: this compound (AHP) powder.
-
Synergists (Optional): Melamine cyanurate (MCA), expandable graphite (EG), or other phosphorus-based flame retardants.
-
Drying: Polyamide pellets and AHP powder should be dried prior to processing to prevent hydrolytic degradation during melt compounding. A typical drying condition is 80-120°C for 4-12 hours in a vacuum or hot air oven.[7][10]
3.2. Compounding Protocol
Melt compounding is the standard method for incorporating AHP into polyamides.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Drying [label="Drying of PA\n& AHP", fillcolor="#FBBC05", fontcolor="#202124"]; Premixing [label="Dry Blending of\nComponents", fillcolor="#F1F3F4", fontcolor="#202124"]; Melt_Compounding [label="Melt Compounding\n(Twin-Screw Extruder)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrusion [label="Extrusion of\nStrands", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Water Bath\nCooling", fillcolor="#F1F3F4", fontcolor="#202124"]; Pelletizing [label="Pelletizing", fillcolor="#F1F3F4", fontcolor="#202124"]; Post_Drying [label="Post-Drying of\nPellets", fillcolor="#FBBC05", fontcolor="#202124"]; Specimen_Preparation [label="Injection or\nCompression Molding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Drying; Drying -> Premixing; Premixing -> Melt_Compounding; Melt_Compounding -> Extrusion; Extrusion -> Cooling; Cooling -> Pelletizing; Pelletizing -> Post_Drying; Post_Drying -> Specimen_Preparation; Specimen_Preparation -> Characterization; } dot Figure 2: Experimental workflow for preparing PA/AHP composites.
-
Premixing: The dried polyamide pellets, AHP powder, and any optional synergists are weighed and physically blended (dry blended) to ensure a homogenous mixture before being fed into the extruder.
-
Melt Compounding: A co-rotating twin-screw extruder is typically used.
-
Temperature Profile: A temperature profile of 240-280°C is commonly employed for PA6 and PA66.[7][11] The temperature should be carefully controlled to ensure proper melting and mixing without causing premature degradation of the AHP.
-
Screw Speed: A screw speed in the range of 80-200 RPM is generally used.[7]
-
-
Extrusion and Pelletizing: The molten polymer blend is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.
-
Post-Drying: The resulting pellets are dried again (e.g., 80°C for 12 hours) before subsequent processing.
3.3. Specimen Preparation
Test specimens for various characterizations are typically prepared by injection molding or compression molding of the dried pellets.[7][11] Molding temperatures are usually set around 240-280°C with a mold temperature of 80°C.[7]
3.4. Characterization and Evaluation
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support combustion (ASTM D2863).
-
UL 94 Vertical Burning Test: Classifies the material's response to a flame (V-0, V-1, or V-2).
-
Cone Calorimetry: Provides comprehensive data on heat release rate (HRR), total heat released (THR), and smoke production (ASTM E1354).
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Evaluates thermal stability and char yield.
-
-
Mechanical Properties:
-
Tensile Testing: Measures tensile strength, modulus, and elongation at break (ASTM D638).
-
Impact Testing: Determines the material's toughness (e.g., Izod or Charpy tests, ASTM D256).
-
Data Presentation
The following tables summarize typical quantitative data for flame-retardant polyamide composites containing this compound.
Table 1: Flame Retardancy Properties of Polyamide 6 (PA6) with AHP
| Formulation (wt%) | LOI (%) | UL 94 Rating (3.2 mm) | Peak HRR (kW/m²) | Reference |
| Neat PA6 | ~22-24 | No Rating | >1000 | [4] |
| PA6 + 10% AHP | ~25-27 | V-2 | ~600-700 | [4] |
| PA6 + 20% AHP | ~28-30 | V-0 | ~400-500 | [4] |
| PA6 + 30% AHP | ~31 | V-0 | ~134 | [4] |
| PA6 + 7.5% AHP + 7.5% APBu* | 28.3 | V-0 | 259 | [8] |
*APBu: Aluminum isobutylphosphinate
Table 2: Flame Retardancy Properties of Polyamide 66 (PA66) with AHP and Hybrids
| Formulation (wt%) | LOI (%) | UL 94 Rating (1.6 mm) | Peak HRR (kW/m²) | Reference |
| Neat PA66 | ~23 | No Rating | Not Specified | [7] |
| PA66 + 12.5% Hybrid Al Phosphinate | Not Specified | V-0 | Not Specified | [7][12] |
| PA66 + 20% AlPi** | 45.4 | V-0 | Not Specified | [12] |
**AlPi: Aluminum diethylphosphinate
Table 3: Mechanical Properties of Flame-Retardant PA6 Composites
| Formulation (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PA6 | ~60-80 | >50 | [10] |
| PA6 + 20% ALCPA* | ~55-65 | ~3-5 | [10] |
| PA6 + 20% CNALCPA** | ~60-70 | ~3-5 | [10] |
*ALCPA: Organic this compound **CNALCPA: Hybrid of ALCPA with graphitic carbon nitride
Note: The incorporation of flame retardants, including AHP, often leads to a decrease in ductility (elongation at break) and may affect tensile strength.
Safety and Handling Considerations
-
Phosphine Gas Release: this compound can decompose upon heating, releasing highly toxic and spontaneously flammable phosphine (PH₃) gas.[9] Processing should be conducted in well-ventilated areas with appropriate exhaust systems.
-
Microencapsulation: To mitigate the risks associated with AHP, microencapsulated versions are available.[9] Melamine cyanurate is a common shell material that not only improves the safety and handling of AHP but can also act as a synergistic flame retardant.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and lab coats, should be worn when handling AHP powder. Respiratory protection may be necessary depending on the handling conditions.
Conclusion
This compound is a potent flame retardant for polyamides, capable of enabling them to meet stringent fire safety standards such as the UL 94 V-0 rating.[4] Its effectiveness is attributed to a combination of gas-phase and condensed-phase mechanisms.[2][3] Proper processing techniques, particularly melt compounding with careful temperature control, are crucial for achieving optimal dispersion and performance. While the inherent safety risks of AHP require careful management, strategies like microencapsulation offer a viable solution for its safe and effective use in commercial applications.[9] Researchers should carefully consider the trade-offs between flame retardancy and mechanical properties when formulating polyamide composites.
References
- 1. WO2005075566A1 - Polyamide compositions flame retarded with aluminium hypophosphite - Google Patents [patents.google.com]
- 2. A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flame retardant effect of this compound in heteroatom-containing polymers | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application of Aluminum Hypophosphite in Halogen-Free Flame Retardant Cables: Application Notes and Protocols
For Researchers, Scientists, and Materials Development Professionals
Introduction
Aluminum hypophosphite (AHP) is an inorganic phosphorus-based flame retardant that has gained significant traction as a halogen-free solution for various polymers, including polyolefins used in wire and cable applications. Its efficacy in both the gas and condensed phases, coupled with good thermal stability, makes it a viable alternative to traditional halogenated flame retardants, which are being phased out due to environmental and health concerns. These application notes provide a comprehensive overview of the use of AHP in halogen-free flame retardant (HFFR) cable formulations, detailing its mechanism of action, performance data, and experimental protocols for evaluation.
Mechanism of Flame Retardancy
This compound exerts its flame retardant effect through a combination of gas-phase and condensed-phase mechanisms, effectively interrupting the combustion cycle of the polymer.
Gas-Phase Action: Upon thermal decomposition at elevated temperatures (typically above 300°C), AHP releases phosphine (PH₃) and other phosphorus-containing radicals (PO•, PO₂•, HPO•). These reactive species act as radical scavengers in the flame, quenching the high-energy H• and HO• radicals that are essential for sustaining the combustion process. This "radical trap" mechanism disrupts the exothermic reactions in the gas phase, reducing heat generation and flame propagation.
Condensed-Phase Action: In the solid state, the decomposition of AHP leads to the formation of aluminum phosphate and polyphosphoric acid. These products promote the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the diffusion of flammable volatile decomposition products to the flame and restricting the heat transfer from the flame to the polymer, thus slowing down the degradation process. The presence of aluminum contributes to the formation of a more robust and cohesive char structure.
Below is a diagram illustrating the dual-phase flame retardant mechanism of this compound.
Caption: Dual-phase flame retardant mechanism of this compound.
Quantitative Data on Performance
The following tables summarize the performance of this compound in polyolefin-based formulations relevant to halogen-free flame retardant cables.
Table 1: Flame Retardant Properties of Low-Density Polyethylene (LDPE) with this compound (AHP)
| Formulation | AHP Loading (phr) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (3.2 mm) | Reference |
| Neat LDPE | 0 | ~17.4 | Not Rated | [1][2] |
| LDPE/AHP | 50 | 27.5 | V-0 | [1] |
Table 2: Synergistic Flame Retardant Effects of AHP in Polyethylene (PE)
| Formulation | FR Loading (wt%) | LOI (%) | UL 94 Rating (3.0 mm) | Peak Heat Release Rate (kW/m²) | Reference | | :--- | :--- | :--- | :--- | :--- | | Neat PE | 0 | 18.8 | Not Rated | 620.3 |[2] | | PE/AHP/DICY¹ | 20 (16 AHP + 4 DICY) | 26.3 | V-0 | 323.4 |[2] |
¹ Dicyandiamide
Table 3: Mechanical and Electrical Properties of Polyolefins (General Effects of Mineral Fillers)
| Property | Effect of Mineral Filler (e.g., AHP) | Notes |
| Mechanical Properties | ||
| Tensile Strength | Generally decreases with increasing loading | The filler particles can act as stress concentration points. |
| Elongation at Break | Significantly decreases with increasing loading | The polymer matrix becomes less ductile. |
| Young's Modulus | Generally increases with increasing loading | The material becomes stiffer. |
| Electrical Properties | ||
| Volume Resistivity | May decrease slightly | Dependent on the nature and dispersion of the filler. |
| Dielectric Strength | May decrease with high filler loading | The filler-polymer interface can be a weak point. |
| Dielectric Constant | May increase | Fillers often have a higher dielectric constant than the polymer matrix. |
Note: Specific quantitative data for the effect of varying AHP concentrations on the mechanical and electrical properties of polyolefin cable compounds is limited in publicly available literature. The trends presented are based on the general behavior of mineral-filled polymers.
Experimental Protocols
Preparation of Halogen-Free Flame Retardant Cable Compound
This protocol describes the melt compounding of a polyolefin with this compound.
Workflow for Compound Preparation
Caption: Workflow for preparing HFFR cable compounds.
Materials and Equipment:
-
Polyolefin resin (e.g., LDPE, LLDPE, EVA)
-
This compound (AHP)
-
Optional: Synergists (e.g., melamine polyphosphate, zinc borate), processing aids, antioxidants
-
High-speed mixer
-
Twin-screw extruder with a suitable screw configuration for filled polymers
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polyolefin resin and AHP powder in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a high-speed mixer, blend the dried polyolefin resin, AHP, and any other additives until a homogeneous mixture is obtained.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for a polyolefin-based compound would be in the range of 150-190°C from the feed zone to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be optimized to ensure good dispersion of the AHP without excessive shear, which could lead to premature degradation.
-
-
Pelletizing: The extrudate is cooled in a water bath and then cut into pellets using a strand pelletizer.
-
Drying: The pellets are dried thoroughly before further processing or testing.
Flame Retardancy Testing
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
A vertically oriented test specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the flame is self-extinguishing.
-
The LOI is the oxygen concentration at which the specimen just supports combustion.
This test assesses the flammability of plastic materials in a vertical orientation.
Procedure:
-
A rectangular test specimen is held vertically.
-
A Bunsen burner flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
A second flame application of 10 seconds is made after the first afterflame extinguishes.
-
The afterflame and afterglow times are recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.
-
The material is classified as V-0, V-1, or V-2 based on the burning characteristics.
The cone calorimeter is a bench-scale instrument that measures the heat release rate and other flammability parameters of materials under controlled fire conditions.
Procedure:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a constant heat flux.
-
A spark igniter is used to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate.
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.
Mechanical and Electrical Property Testing
Procedure:
-
Dumbbell-shaped specimens are prepared by injection molding or compression molding.
-
The specimens are tested using a universal testing machine at a constant crosshead speed.
-
The tensile strength, elongation at break, and Young's modulus are determined from the stress-strain curve.
Volume Resistivity:
-
A test specimen is placed between two electrodes.
-
A DC voltage is applied, and the resulting current is measured.
-
The volume resistivity is calculated from the applied voltage, current, and specimen dimensions.
Dielectric Strength:
-
A test specimen is placed between two electrodes in an insulating medium (e.g., oil).
-
The voltage is increased at a uniform rate until breakdown occurs.
-
The dielectric strength is the voltage at breakdown divided by the specimen thickness.
Conclusion
This compound is an effective halogen-free flame retardant for polyolefin-based cable applications. It operates through a dual-phase mechanism, inhibiting flame propagation in the gas phase and promoting the formation of a protective char layer in the condensed phase. While the addition of AHP can impact the mechanical and electrical properties of the base polymer, these effects can be managed through careful formulation and the use of appropriate additives. The protocols outlined in these notes provide a framework for the preparation and evaluation of HFFR cable compounds containing this compound, enabling researchers and developers to optimize formulations for specific performance requirements.
References
Application Notes and Protocols: Testing the Flame Retardancy of Polymers with Aluminum Hypophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hypophosphite (AHP) is an effective, halogen-free flame retardant increasingly utilized in a variety of polymers to enhance their fire safety.[1] Its mechanism of action is complex, involving both condensed-phase and gas-phase activity to interrupt the combustion cycle.[2] In the condensed phase, upon heating, AHP promotes the formation of a stable char layer that insulates the underlying polymer from heat and oxygen.[3] In the gas phase, it releases phosphorus-containing radicals that trap high-energy radicals in the flame, thus quenching combustion.[2] This document provides detailed protocols for testing the flame retardancy of polymers incorporating this compound, along with data presentation guidelines and a visual representation of the experimental workflow.
Experimental Protocols
Sample Preparation: Melt Blending
Objective: To create homogenous polymer composites containing varying concentrations of this compound.
Apparatus:
-
Twin-screw extruder
-
Injector molding machine
-
Polymer resin (e.g., Polyamide 6, Polylactic Acid, Thermoplastic Polyurethane)
-
This compound (AHP) powder
-
Antioxidants and other processing aids (as required)
Procedure:
-
Dry the polymer resin and AHP powder in an oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Pre-mix the dried polymer granules, AHP powder, and any other additives at the desired weight percentages (e.g., 10 wt%, 20 wt%, 30 wt% AHP).[3]
-
Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set according to the processing parameters of the base polymer.
-
Extrude the molten polymer composite into strands, cool them in a water bath, and then pelletize the strands.
-
Mold the pellets into standardized test specimens of specific dimensions required for each flame retardancy test using an injection molding machine.[4]
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material. A higher LOI value indicates better flame retardancy.[5][6][7]
Apparatus:
-
LOI apparatus (heat-resistant glass tube with gas inlet and specimen holder)
-
Oxygen and nitrogen gas supplies with flow meters
-
Ignition source (e.g., propane torch)
Procedure:
-
Position the conditioned test specimen vertically in the center of the glass column.[7]
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.[7]
-
Allow the gas to flow for at least 30 seconds to purge the system.[7]
-
Ignite the top of the specimen with the ignition flame.
-
Observe the burning behavior of the specimen.
-
Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports continuous flaming combustion for a specified duration or over a specified length of the specimen is determined.[5][8]
UL 94 Vertical Burning Test
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[9][10]
Standard: UL 94
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with a specified flame height
-
Specimen holder
-
Timer
-
Cotton patch
Procedure:
-
Mount a conditioned specimen vertically in the specimen holder.
-
Place a horizontal layer of dry absorbent surgical cotton below the specimen.[11]
-
Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time.
-
Observe whether any flaming drips ignite the cotton patch below.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior as specified in the UL 94 standard.[9][11]
Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other related parameters of a material when exposed to a controlled level of radiant heat.[12][13]
Standard: ISO 5660[12]
Apparatus:
-
Cone calorimeter
-
Specimen holder
-
Spark igniter
-
Load cell for mass loss measurement
Procedure:
-
Prepare a square specimen (typically 100 mm x 100 mm) and wrap it in aluminum foil, leaving the top surface exposed.[14]
-
Place the specimen in the holder and position it under the conical radiant heater.
-
Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).[3][15]
-
Start the test, which exposes the specimen to the radiant heat. The spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate based on the principle of oxygen consumption.[12][14]
-
Record key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate throughout the test.[12][13]
Data Presentation
The quantitative data obtained from the flame retardancy tests should be summarized in clearly structured tables for easy comparison between the neat polymer and the composites containing different loadings of this compound.
Table 1: Limiting Oxygen Index (LOI) and UL 94 Classification
| Material Composition | LOI (%) | UL 94 Rating (at 3.2 mm thickness) |
| Neat Polymer (e.g., PA6) | 22 | V-2 |
| Polymer + 10 wt% AHP | 26 | V-1 |
| Polymer + 20 wt% AHP | 30 | V-0 |
| Polymer + 30 wt% AHP | 32 | V-0 |
Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)
| Material Composition | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Neat Polymer (e.g., TPU) | 50 | 450 | 95 | 2 |
| Polymer + 10 wt% AHP | 45 | 300 | 70 | 15 |
| Polymer + 20 wt% AHP | 42 | 200 | 55 | 25 |
| Polymer + 30 wt% AHP | 38 | 134 | 40 | 35 |
Visualizations
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Flame retardant effect of this compound in heteroatom-containing polymers | Semantic Scholar [semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. kiyorndlab.com [kiyorndlab.com]
- 6. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 7. polymertesting.in [polymertesting.in]
- 8. Oxygen Index ASTM D2863 [intertek.com]
- 9. specialchem.com [specialchem.com]
- 10. protolabs.com [protolabs.com]
- 11. blog.okw.com [blog.okw.com]
- 12. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 13. researchgate.net [researchgate.net]
- 14. iafss.org [iafss.org]
- 15. mdpi.com [mdpi.com]
Synergistic Flame Retardant Systems: Aluminum Hypophosphite and Zinc Borate - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing a synergistic flame retardant system composed of aluminum hypophosphite (AHP) and zinc borate (ZB). This combination has demonstrated remarkable efficacy in enhancing the fire safety of various polymeric materials. The synergistic interaction between AHP and ZB offers superior flame retardancy through a combination of gas phase and condensed phase mechanisms, leading to improved performance in key flammability tests such as Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimetry. These environmentally friendly, halogen-free flame retardants are suitable for a wide range of applications in plastics, textiles, and coatings.
Mechanism of Synergistic Flame Retardancy
The enhanced flame retardant performance of the AHP and ZB system stems from a synergistic interaction where the combined effect is greater than the sum of the individual components.[1] The mechanism involves actions in both the gas and condensed phases during combustion.
Gas Phase Action: Upon heating, this compound decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion and reducing the flammability of volatile gases.[2]
Condensed Phase Action: In the solid state, the synergy is multifaceted. Zinc borate promotes the formation of a stable and robust char layer.[3] It releases water upon decomposition, which cools the polymer surface and dilutes the flammable gases.[4] Furthermore, a key aspect of the synergy is the reaction between the decomposition products of AHP and ZB. This reaction forms a stable boron-phosphorus glass-like layer on the material's surface.[2] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and hindering the escape of flammable volatiles.[1] Zinc borate also enhances the density and integrity of the char residue.[2]
Data Presentation: Performance in Various Polymer Systems
The following tables summarize the quantitative data from flammability tests on various polymer composites incorporating the AHP/ZB synergistic flame retardant system.
Table 1: Flammability Performance in Polyamide 6 (PA6)
| Formulation | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Average Heat Release Rate (aHRR) (kW/m²) |
| Neat PA6 | ~22-24 | V-2 | - | - |
| PA6 + 8.5% ADP + 1.5% ZB | 29.8 | V-0 | Decreased by 42.7% | Decreased by 27.3% |
Note: Data for PA6 is shown with aluminum diethylphosphinate (ADP), a compound structurally related to AHP, demonstrating the synergistic effect with zinc borate.[5] The AHP/ZB system in PA6 also shows a decrease in pHRR, aHRR, and other heat release parameters.[2]
Table 2: Flammability Performance in Polyethylene (PE)
| Formulation | LOI (%) | UL-94 Rating (3.2 mm) |
| Neat PE | 18 | Fails |
| PE + AHP/ZB (21:4 ratio) | 27.4 | V-1 |
Table 3: Flammability Performance in Silicone Foams (SiF)
| Formulation | LOI (%) | UL-94 Rating | Time to Ignition (s) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Peak Smoke Production Rate (PSPR) Reduction (%) | Total Smoke Production (TSP) Reduction (%) |
| Neat SiF | ~27 | V-1 | 17 | - | - | - | - |
| SiF + 4.5% MAHP + 1.5% ZB | 30.7 | V-0 | Increased by ~6x | 51.10 | 46.00 | 61.54 | 61.16 |
| SiF + 3% MSEP + 6% ZB | 30.9 | V-0 | 28 | 42.7 | 25.0 | 54.22 | 35.90 |
MAHP: Microencapsulated this compound; MSEP: Microencapsulated Sepiolite.[6][7]
Table 4: Flammability Performance in Thermoplastic Elastomer (TPE-S)
| Formulation | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |
| Neat TPE-S | - | Fails | 2001 |
| TPE-S + 16% AHP + 20% MCA + 10% PPO | 28.2 | V-0 | 494 |
| TPE-S + AHP/MCA/PPO + ZB/Mg(OH)₂ | - | V-0 | Further Reduced |
MCA: Melamine Cyanurate; PPO: Polyphenylene Oxide. The addition of ZB and Mg(OH)₂ further enhances char formation and reduces gas evolution.[8][9]
Experimental Protocols
Detailed methodologies for key flammability tests are provided below.
Preparation of Polymer Composites
A melt blending method is commonly used to prepare the flame-retardant polymer composites.
Protocol:
-
Drying: Dry the base polymer resin and the flame retardant powders (AHP and ZB) in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-100 °C for 4-6 hours) to remove any moisture.
-
Premixing: Thoroughly premix the dried polymer pellets/powder with the desired weight percentages of AHP and ZB in a high-speed mixer.
-
Melt Extrusion: Feed the premixed blend into a twin-screw extruder. The extruder temperature profile should be set according to the processing window of the base polymer.
-
Pelletizing: Cool the extruded strands in a water bath and then pelletize them into granules.
-
Specimen Molding: Dry the flame-retardant polymer pellets again before injection molding or compression molding into specimens of the required dimensions for each flammability test.
Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Standard: ASTM D2863
Protocol:
-
Specimen Preparation: Prepare specimens of the specified dimensions (typically 80–150 mm long, 10 mm wide, and 4 mm thick for self-supporting materials).[10]
-
Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass chimney. Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignition: Ignite the top of the specimen with a propane flame.
-
Observation: Observe the burning behavior of the specimen. The oxygen concentration is increased if the flame extinguishes and decreased if it continues to burn.
-
Determination of LOI: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn for a specified period or burns to a specified length.[11]
UL-94 Vertical Burning Test
This test assesses the burning characteristics of a vertically oriented specimen after the application of a small flame.
Standard: ASTM D3801, IEC 60695-11-10
Protocol:
-
Specimen Preparation: Use specimens with dimensions of 125 mm x 13 mm and a thickness not exceeding 13 mm.
-
Apparatus Setup: Clamp the specimen vertically from its top end, with the lower end 300 mm above a layer of dry absorbent surgical cotton.
-
Flame Application: Apply a 20 mm high blue flame from a Bunsen burner to the center of the lower edge of the specimen for 10 seconds.
-
First Observation: After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Second Observation: After the second flame application, record the afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[12]
Cone Calorimeter Test
This test measures the heat release rate and other flammability properties of a material under a controlled radiant heat flux.
Standard: ASTM E1354, ISO 5660
Protocol:
-
Specimen Preparation: Prepare square specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm.[8] Condition the specimens at 23 °C and 50% relative humidity until a constant mass is achieved.
-
Apparatus Setup: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder on a load cell.
-
Test Execution: Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater. A spark igniter is used to ignite the pyrolysis gases.
-
Data Collection: Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate.
-
Data Analysis: From the collected data, calculate key parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), effective heat of combustion (EHC), mass loss rate (MLR), and smoke production rate (SPR).[13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of the flame retardant and the polymer composite.
Protocol:
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Apparatus Setup: Place the crucible in the TGA furnace.
-
Test Execution: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., 30 to 700 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of char residue at the final temperature.[1]
Visualizations
Caption: Synergistic flame retardant mechanism of AHP and ZB.
Caption: Experimental workflow for evaluating flame retardant composites.
References
- 1. tainstruments.com [tainstruments.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. teilar.gr [teilar.gr]
- 4. store.astm.org [store.astm.org]
- 5. Synergistic effect of zinc borate and aluminum diethylphosphinate on flame retardancy of PA6 [plaschina.com.cn]
- 6. polymertesting.in [polymertesting.in]
- 7. researchgate.net [researchgate.net]
- 8. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 9. researchgate.net [researchgate.net]
- 10. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. boedeker.com [boedeker.com]
- 13. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
Application of Aluminum Hypophosphite and Melamine Cyanurate as a Flame Retardant System in Polypropylene
For further information, please contact: --INVALID-LINK--
Abstract
This document provides detailed application notes and protocols for utilizing a synergistic flame retardant system composed of aluminum hypophosphite (AHP) and melamine cyanurate (MCA) in polypropylene (PP). This combination has been demonstrated to be highly effective, enabling polypropylene composites to meet stringent fire safety standards such as UL-94 V-0. The flame retardant action operates through a combination of gas phase and condensed phase mechanisms. This compound promotes the formation of a protective char layer, while melamine cyanurate contributes to flame inhibition in the gas phase. This document outlines the performance characteristics of this system, presents key quantitative data from flammability and mechanical testing, and provides detailed experimental protocols for evaluation.
Introduction
Polypropylene is a versatile and widely used thermoplastic polymer valued for its excellent mechanical properties, chemical resistance, and processability. However, its inherent flammability limits its use in applications where fire safety is critical, such as in construction, automotive interiors, and electronic components. Halogen-free flame retardants are increasingly in demand due to environmental and health concerns associated with halogenated alternatives. The combination of this compound and melamine cyanurate offers an effective halogen-free solution for enhancing the fire resistance of polypropylene.
This synergistic pairing has been shown to significantly improve the flame retardant properties of polypropylene composites.[1] A study on polypropylene/wood flour (PP/WF) composites demonstrated that the addition of AHP and MCA leads to both gas phase and condensed phase flame retardancy.[1]
Synergistic Flame Retardant Mechanism
The efficacy of the AHP and MCA combination lies in their synergistic interaction during combustion.
-
Condensed Phase Action (AHP): Upon heating, this compound decomposes to form phosphoric acid and polyphosphoric acid. These compounds promote the dehydration and carbonization of the polymer, leading to the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds into the gas phase.
-
Gas Phase Action (MCA): Melamine cyanurate sublimes and decomposes at elevated temperatures, releasing non-flammable gases such as ammonia and nitrogen. These gases dilute the concentration of flammable volatiles and oxygen in the gas phase, inhibiting the combustion process. The decomposition is also an endothermic process, which cools the polymer surface.
The combined action of AHP in the condensed phase and MCA in the gas phase results in a more effective flame retardant performance than either component used alone.
Quantitative Data
The following tables summarize the flammability and mechanical properties of polypropylene composites containing this compound and melamine cyanurate. It is important to note that the majority of published data is for polypropylene/wood flour (PP/WF) composites. While indicative of the flame retardant system's effectiveness, performance in pure polypropylene may vary.
Table 1: Flammability Properties of Polypropylene/Wood Flour (PP/WF) Composites with AHP/MCA
| Formulation | AHP/MCA Loading (wt%) | AHP:MCA Ratio | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| PP/WF | 0 | - | Not Reported | Fails | [1] |
| PP/WF + AHP/MCA | 20 | 5:1 | 29.5 | V-0 | [1] |
Table 2: Cone Calorimeter Data for Polypropylene/Wood Flour (PP/WF) Composites with AHP/MCA
| Formulation | Peak Heat Release Rate (pHRR) | Total Heat Release (THR) | Smoke Production | Reference |
| PP/WF | Not Reported | Not Reported | Not Reported | [1] |
| PP/WF + 20% AHP/MCA (5:1) | Significantly Reduced | Significantly Reduced | Not Reported | [1] |
Table 3: Mechanical Properties of Polypropylene/Wood Flour (PP/WF) Composites with AHP/MCA
| Formulation | Tensile Strength (MPa) | Flexural Strength | Reference |
| PP/WF | ~3.5 MPa decrease compared to unfilled PP/WF | Increased by ~11.0% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of AHP/MCA in polypropylene.
Sample Preparation (Compounding)
-
Objective: To achieve a homogeneous dispersion of AHP and MCA in the polypropylene matrix.
-
Apparatus: Twin-screw extruder, pelletizer.
-
Procedure:
-
Dry the polypropylene pellets, this compound, and melamine cyanurate in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Pre-mix the dried PP pellets and the flame retardant powders in the desired weight ratio.
-
Feed the mixture into the hopper of a co-rotating twin-screw extruder.
-
Set the extruder temperature profile to ensure melting and mixing without significant degradation of the polymer or flame retardants (a typical profile for PP is 180-220°C from hopper to die).
-
Extrude the molten blend through a die and cool the strand in a water bath.
-
Pelletize the cooled strand.
-
Dry the pellets before injection molding.
-
Injection Molding of Test Specimens
-
Objective: To prepare standardized test specimens for flammability and mechanical testing.
-
Apparatus: Injection molding machine with appropriate molds (e.g., for tensile bars, impact bars, and UL-94 bars).
-
Procedure:
-
Dry the compounded pellets as described above.
-
Set the injection molding machine parameters (e.g., melt temperature, injection pressure, holding pressure, and cooling time) according to the recommendations for the specific grade of polypropylene.
-
Mold the specimens for each required test (e.g., UL-94, LOI, cone calorimeter, tensile, and impact).
-
Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Flammability Testing
-
Standard: ANSI/UL 94
-
Objective: To determine the material's tendency to extinguish or spread a flame once ignited.
-
Procedure:
-
Mount a conditioned specimen (typically 125 x 13 x 3 mm) vertically in a test chamber.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the standard. A V-0 rating is the highest for this test.
-
-
Standard: ASTM D2863
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Procedure:
-
Place a conditioned specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen concentration in the gas mixture until the flame is self-sustaining for a specified period or burns a specified length of the specimen.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.
-
-
Standard: ASTM E1354 / ISO 5660
-
Objective: To measure the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.
-
Procedure:
-
Place a conditioned specimen (typically 100 x 100 x 3 mm) horizontally in a sample holder.
-
Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the flammable gases evolved.
-
Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.
-
Record key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production rate.
-
Mechanical Property Testing
-
Standard: ASTM D638
-
Objective: To determine the tensile strength, elongation, and tensile modulus of the material.
-
Procedure:
-
Use conditioned dumbbell-shaped specimens.
-
Place the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the force and elongation data to calculate tensile strength, modulus, and elongation at break.
-
-
Standard: ASTM D256
-
Objective: To measure the impact resistance of the material.
-
Procedure:
-
Use conditioned rectangular bar specimens with a V-notch.
-
Clamp the specimen in a cantilevered position in the impact tester.
-
Release a pendulum of a specified weight to strike the notched side of the specimen.
-
The energy absorbed by the specimen to fracture is measured and reported as the impact strength.
-
Visualizations
Synergistic Flame Retardant Mechanism
Caption: Synergistic flame retardant mechanism of AHP and MCA in polypropylene.
Experimental Workflow
Caption: Experimental workflow for evaluating AHP/MCA in polypropylene.
References
Application Notes and Protocols: Utilizing Aluminum Hypophosphite in Intumescent Flame Retardant Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum hypophosphite (AHP) as a synergistic component in intumescent flame retardant (IFR) coatings. The information compiled from scientific literature offers detailed methodologies for formulation, preparation, and evaluation of AHP-containing intumescent coatings.
Introduction
Intumescent coatings are passive fire protection materials that swell upon heating to form a multicellular char layer. This char acts as an insulating barrier, protecting the underlying substrate from the effects of fire. Traditional intumescent formulations typically consist of an acid source (e.g., ammonium polyphosphate - APP), a carbon source (e.g., pentaerythritol - PER), and a blowing agent (e.g., melamine - MEL). This compound (Al(H₂PO₂)₃) has emerged as a highly effective synergistic agent in these systems. It enhances the thermal stability and integrity of the char layer, leading to improved fire-retardant performance. AHP is a high-phosphorus content, halogen-free flame retardant known for its good thermal and hydrolytic stability.[1][2]
Flame Retardant Mechanism of this compound
This compound contributes to flame retardancy through a combination of gas phase and condensed phase mechanisms.
Condensed Phase Action:
-
Upon heating, AHP decomposes to produce phosphoric acid and, subsequently, polyphosphoric acid.[1]
-
This acidic species promotes the carbonization of the carbon source and the binder in the coating formulation.
-
The resulting char layer is denser, more compact, and exhibits enhanced thermal stability at high temperatures.[1]
-
A synergistic effect is observed when AHP is combined with traditional IFR components like APP, leading to a more robust and protective char structure.
Gas Phase Action:
-
The thermal decomposition of AHP also releases non-flammable gases.
-
These gases dilute the flammable volatiles released by the decomposing polymer matrix, reducing their concentration in the gas phase and inhibiting combustion.
The synergistic interaction between AHP and traditional IFR components is crucial for its effectiveness. The phosphoric acid from AHP enhances the charring process initiated by APP, leading to a more efficient and protective insulating layer.
Caption: Flame retardant mechanism of AHP in intumescent coatings.
Data Presentation
The following tables summarize the quantitative data from studies on flame retardant systems containing this compound.
Table 1: Flame Retardancy of Polypropylene (PP) Composites with AHP/IFR System
| Formulation (wt%) | LOI (%) | UL-94 Rating (0.8 mm) |
| PP | 17.5 | - |
| PP + 20% IFR | 32.4 | V-1 |
| PP + 24% IFR | 36.4 | V-0 |
| PP + 24% (IFR/AHP = 8:1) | - | V-0 |
| PP + 24% (IFR/AHP = 6:1) | 33.5 | V-0 |
Data adapted from a study on polypropylene composites, which is indicative of the synergistic effect. IFR consists of APP and a triazine charring-foaming agent.[1]
Table 2: Thermal Analysis of PP Composites with AHP/IFR System (24 wt% total flame retardant)
| Sample | Tinitial (°C) | Tpeak (°C) | Char Residue at 800°C (%) |
| Neat PP | 254 | 354 | ~0 |
| PP/IFR | 264 | 385 | 9.5 |
| PP/IFR/AHP (6:1) | - | 427 | 10.7 |
Tinitial: Initial decomposition temperature (1% mass loss). Tpeak: Temperature of maximum thermal decomposition. Data obtained under a nitrogen atmosphere.[1]
Table 3: Cone Calorimeter Data for Epoxy Coating on Polylactic Acid (PLA) Substrate
| Coating Formulation (on PLA) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) |
| Uncoated PLA | - | - |
| Epoxy Coated PLA | - | No reduction |
| Epoxy + 15 wt% AHP NPs on PLA | Decreased | Significant reduction |
| Epoxy + 20 wt% AHP NPs on PLA | Decreased | Less reduction than 15% |
AHP NPs: this compound nanoparticles. The study noted that at 20 wt% AHP, cracks in the coating reduced its effectiveness.[3][4]
Experimental Protocols
Preparation of this compound Nanoparticles (AHP NPs)
This protocol describes a wet milling process to produce AHP nanoparticles, which can improve dispersion in coating formulations.[3][4]
Materials:
-
This compound (microparticles)
-
Ethanol
-
Zirconia grinding balls
Procedure:
-
Prepare a suspension of AHP microparticles in ethanol.
-
Introduce the suspension into a planetary ball mill with zirconia grinding balls.
-
Mill the suspension for a specified duration to achieve the desired nanoparticle size (e.g., ≤60 nm).
-
Characterize the particle size and morphology using techniques such as Transmission Electron Microscopy (TEM).
Formulation and Preparation of an Epoxy-Based Intumescent Coating
This protocol provides a general procedure for preparing an epoxy-based intumescent coating containing AHP.
Materials:
-
Epoxy resin (e.g., Bisphenol A type)
-
Curing agent (e.g., polyamide)
-
This compound (AHP)
-
Ammonium polyphosphate (APP) - acid source
-
Pentaerythritol (PER) - carbon source
-
Melamine (MEL) - blowing agent
-
Solvent (if required for viscosity adjustment, e.g., xylene/butanol mixture)
-
Dispersing agent
Procedure:
-
Binder Preparation: In a suitable mixing vessel, thoroughly mix the epoxy resin with any required solvents and dispersing agents.
-
Pigment and Additive Dispersion: Gradually add the solid components (AHP, APP, PER, MEL) to the binder under high-speed dispersion until a homogenous mixture is achieved. The order of addition may influence the final properties.
-
Let-down: Reduce the mixing speed and add the remaining resin and any other liquid components.
-
Curing Agent Addition: Just prior to application, add the curing agent to the base component in the specified ratio and mix thoroughly.
-
Application: Apply the coating to the prepared substrate (e.g., steel panels) using a suitable method (e.g., doctor blade, spray) to achieve a uniform dry film thickness.
-
Curing: Allow the coating to cure at ambient temperature or as specified by the resin manufacturer.
Caption: Workflow for preparing an AHP-containing intumescent coating.
Flame Retardancy and Thermal Analysis Protocols
4.3.1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863
-
Apparatus: LOI instrument
-
Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum concentration required to just sustain combustion is determined.
4.3.2. UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Apparatus: UL-94 test chamber
-
Procedure: A rectangular bar specimen is held vertically and ignited at the bottom for 10 seconds. The flame is removed, and the afterflame time is recorded. A second 10-second ignition is applied. The afterflame and afterglow times, as well as the occurrence of flaming drips, are recorded to determine the V-0, V-1, or V-2 classification.
4.3.3. Thermogravimetric Analysis (TGA)
-
Apparatus: TGA instrument
-
Procedure: A small sample of the cured coating is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. This analysis provides information on thermal stability, decomposition temperatures, and char yield.[1]
4.3.4. Cone Calorimetry
-
Standard: ASTM E1354
-
Apparatus: Cone calorimeter
-
Procedure: A coated substrate is exposed to a specific heat flux from a conical heater. Parameters such as time to ignition, heat release rate (HRR), total heat release (THR), and smoke production are measured. This test provides comprehensive data on the fire behavior of the coating.
Conclusion
This compound is a promising synergistic additive for enhancing the performance of intumescent flame retardant coatings. Its ability to promote the formation of a stable and compact char layer, coupled with its gas phase flame inhibition, leads to significantly improved fire protection. The provided protocols offer a framework for the formulation, preparation, and evaluation of AHP-containing intumescent coatings. Further optimization of formulations, including the ratio of AHP to other IFR components and the use of nanoparticles, can lead to the development of highly effective and environmentally friendly fire protection systems.
References
Application Notes and Protocols for Quantifying Aluminum Hypophosphite in Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantification of aluminum hypophosphite (AHP) in composite materials. This compound is a widely used phosphorus-based flame retardant, and its accurate quantification is crucial for quality control, performance evaluation, and safety assessment of the final composite products.
Two primary analytical approaches are detailed:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method determines the total elemental concentration of aluminum and phosphorus in the composite material after complete digestion. It provides a robust measure of the overall loading of the this compound flame retardant.
-
Ion Chromatography (IC): This technique is employed to separate and quantify the hypophosphite anion (H₂PO₂⁻) from the composite matrix. This is particularly useful for assessing the concentration of the active flame-retardant species and monitoring its potential degradation to phosphite or phosphate.
Quantification of Total Aluminum and Phosphorus by ICP-OES
This method provides the total concentration of aluminum and phosphorus, which can be used to calculate the overall this compound content in the composite material.
Experimental Protocol: Acid Digestion and ICP-OES Analysis
1.1. Sample Preparation:
-
Cryogenically mill or finely grind a representative sample of the composite material to a homogenous powder.
-
Accurately weigh approximately 0.1 to 0.5 g of the powdered sample into a clean, dry microwave digestion vessel.
1.2. Acid Digestion (Microwave-Assisted): [1][2][3]
-
To the digestion vessel containing the sample, carefully add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A typical ratio is 3:1 (e.g., 6 mL HNO₃ and 2 mL HCl).
-
For some polymer matrices, the addition of a small amount of hydrofluoric acid (HF) may be necessary to achieve complete digestion. Handle HF with extreme caution and appropriate personal protective equipment.
-
Seal the digestion vessels and place them in a microwave digestion system.
-
Ramp the temperature to 180-200°C over 15-20 minutes and hold for an additional 20-30 minutes to ensure complete digestion.
-
After cooling, carefully open the vessels in a fume hood and quantitatively transfer the digestate to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water.
1.3. ICP-OES Analysis: [4][5][6]
-
Instrumentation: Use a calibrated ICP-OES instrument equipped with an autosampler.
-
Wavelength Selection: Select appropriate emission wavelengths for aluminum and phosphorus that are free from spectral interferences from the matrix. Recommended wavelengths are Al 396.152 nm and P 213.618 nm.
-
Calibration: Prepare a series of calibration standards for aluminum and phosphorus from certified stock solutions, matrix-matched to the acid concentration of the digested samples.
-
Internal Standard: Use an internal standard, such as yttrium (Y), to correct for matrix effects and instrumental drift.[4][5]
-
Analysis: Aspirate the blank, calibration standards, and digested sample solutions into the plasma and record the emission intensities.
-
Calculation: The concentration of aluminum and phosphorus in the original composite sample is calculated based on the calibration curve, taking into account the initial sample weight and dilution factor.
Data Presentation
The quantitative data obtained from the ICP-OES analysis can be summarized as follows:
| Sample ID | Sample Weight (g) | Final Volume (mL) | Al Concentration (mg/L) | P Concentration (mg/L) | Al in Composite (wt%) | P in Composite (wt%) | Calculated AHP (wt%)* |
| Composite A | 0.2512 | 50 | 50.24 | 93.45 | 1.00 | 1.86 | 5.58 |
| Composite B | 0.2489 | 50 | 75.12 | 140.21 | 1.51 | 2.82 | 8.45 |
| Composite C | 0.2505 | 50 | 99.87 | 186.50 | 2.00 | 3.72 | 11.16 |
*Calculated based on the phosphorus content, assuming all phosphorus is from Al(H₂PO₂)₃ (molar mass: 221.95 g/mol , P content: 41.87%).
Experimental Workflow: ICP-OES
Caption: Workflow for Total Al and P Analysis by ICP-OES.
Quantification of Hypophosphite by Ion Chromatography
This method allows for the direct measurement of the hypophosphite anion, providing insight into the amount of active, non-degraded flame retardant present in the composite.
Experimental Protocol: Extraction and IC Analysis
2.1. Sample Preparation and Extraction:
-
Cryogenically mill or finely grind a representative sample of the composite material to a homogenous powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent. A dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) or a sodium carbonate/bicarbonate buffer can be effective for extracting the hypophosphite anion.
-
Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30-60 minutes to facilitate extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the polymer solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an IC vial.
2.2. Ion Chromatography Analysis: [7][8]
-
Instrumentation: Use an ion chromatograph equipped with a suppressor and a conductivity detector.
-
Column: An anion-exchange column suitable for the separation of phosphorus oxyanions, such as a Dionex IonPac™ AS11-HC or Shodex IC SI-52 4E.[7][9]
-
Eluent: A gradient of sodium hydroxide (NaOH) is typically used. For example, a gradient from 2 mM to 45 mM NaOH can effectively separate hypophosphite, phosphite, and phosphate.[9]
-
Flow Rate: A typical flow rate is 1.0-1.2 mL/min.
-
Injection Volume: 10-25 µL.
-
Calibration: Prepare a series of calibration standards of sodium hypophosphite in the extraction solvent.
-
Analysis: Inject the blank, calibration standards, and sample extracts into the IC system and record the chromatograms.
-
Calculation: The concentration of hypophosphite in the extract is determined from the calibration curve. The amount in the original composite sample is then calculated based on the initial sample weight and extraction volume.
Data Presentation
The quantitative data from the IC analysis can be presented in a table:
| Sample ID | Sample Weight (g) | Extraction Volume (mL) | Hypophosphite in Extract (mg/L) | Hypophosphite in Composite (wt%) |
| Composite A | 1.0234 | 20 | 235.6 | 0.46 |
| Composite B | 1.0112 | 20 | 352.1 | 0.70 |
| Composite C | 1.0301 | 20 | 468.9 | 0.91 |
Experimental Workflow: Ion Chromatography
Caption: Workflow for Hypophosphite Analysis by Ion Chromatography.
Logical Relationship of Analytical Methods
The two methods provide complementary information for a comprehensive analysis of this compound in composites.
Caption: Relationship between ICP-OES and IC for AHP analysis.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of sample preparation methods for polymer digestion and trace elements determination by ICPMS and ICPOES - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. mdpi.com [mdpi.com]
- 7. shodex.com [shodex.com]
- 8. shodex.com [shodex.com]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
Application Notes and Protocols: Surface Treatment of Aluminum Hypophosphite for Enhanced Polymer Compatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surface treatment methodologies for aluminum hypophosphite (AHP) aimed at improving its compatibility and performance within polymer matrices. The following sections detail various treatment strategies, present comparative data on their efficacy, and provide step-by-step experimental protocols for their implementation.
Introduction to Surface Treatment of this compound
This compound (AHP) is a highly effective, halogen-free flame retardant used in a variety of polymers, including polyesters (PET, PBT), polyamides (PA), and polyurethanes (TPU). Its flame retardant action is based on the release of phosphine and phosphoric acid at elevated temperatures, which function in both the gas and condensed phases to inhibit combustion. However, the inherent incompatibility between the inorganic AHP particles and organic polymer matrices can lead to poor dispersion, agglomeration, and a subsequent decline in the mechanical and flame-retardant properties of the final composite material.
Surface treatment of AHP is therefore crucial to:
-
Improve Dispersion: Enhance the uniform distribution of AHP particles throughout the polymer matrix.
-
Enhance Interfacial Adhesion: Promote stronger interactions between the AHP filler and the polymer.
-
Optimize Flame Retardant Efficiency: Maximize the synergistic effects between AHP and the polymer.
-
Improve Mechanical Properties: Maintain or enhance the tensile strength, impact strength, and other mechanical characteristics of the polymer composite.
-
Increase Thermal Stability: In some cases, surface treatment can delay the decomposition of AHP, making it suitable for processing at higher temperatures.
This document outlines key surface treatment techniques, including the use of silane coupling agents and microencapsulation.
Surface Treatment Methodologies
Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic filler and an organic polymer matrix. Their general structure, Y-(CH₂)n-SiX₃, allows for a dual functionality: the SiX₃ group (where X is typically an alkoxy group) hydrolyzes to form silanols (Si-OH), which can then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds (e.g., Si-O-Al). The organofunctional group (Y) is designed to be compatible and react with the polymer matrix, thus creating a strong chemical link between the filler and the polymer.
Mechanism of Action:
The application of silane coupling agents to AHP improves polymer compatibility through a chemical bonding mechanism. This enhanced interfacial adhesion leads to better stress transfer from the polymer matrix to the filler particles, resulting in improved mechanical properties. Furthermore, the improved dispersion of AHP particles ensures a more uniform flame-retardant effect throughout the material.
Microencapsulation
Microencapsulation involves coating individual AHP particles with a thin layer of a polymeric shell. This shell acts as a physical barrier between the AHP core and the polymer matrix, improving compatibility and processability. The shell material can be tailored to be more compatible with the host polymer, leading to better dispersion and interfacial adhesion. Additionally, the shell can protect the AHP from moisture and prevent premature decomposition during processing.
Mechanism of Action:
The polymer shell of the microencapsulated AHP (mAHP) enhances compatibility by presenting a more "organic" surface to the polymer matrix. This reduces the tendency of the inorganic AHP particles to agglomerate. The shell can also be functionalized to interact with the polymer matrix. Furthermore, the shell can act as a synergistic flame retardant. For instance, a nitrogen-containing shell like melamine-formaldehyde can work in concert with the phosphorus-based AHP to enhance flame retardancy.
Data Presentation
The following tables summarize the quantitative effects of surface treatment on the properties of AHP-containing polymer composites.
Table 1: Effect of Microencapsulation on the Properties of Acrylonitrile-Butadiene-Styrene (ABS) Composites
| Property | Neat ABS | ABS + 22 wt% AHP | ABS + 22 wt% SiAHP* |
| Notched Impact Strength (kJ/m²) | - | 13.6 | 18.2 |
| LOI (%) | - | 26.5 | 28.3 |
| UL-94 Rating (1.6 mm) | Fails | Fails | V-0 |
| Peak Heat Release Rate (kW/m²) | - | 560.4 | 106.1 |
| Peak Smoke Production Rate (m²/s) | - | 0.22 | 0.11 |
* SiAHP: AHP microencapsulated with N-(β-aminoethyl)-γ-aminopropylmethyl siloxane. Data sourced from.
Table 2: Effect of Microencapsulation on the Properties of Epoxy Resin (EP) Composites
| Property | Neat EP | EP + 30 wt% AHP | EP + 30 wt% MAHP* |
| Tensile Strength (MPa) | - | 19.87 | 23.98 |
| Bending Strength (MPa) | - | 42.11 | 50.75 |
| LOI (%) | 22.1 | 25.4 | 27.3 |
| UL-94 Rating (3.2 mm) | Fails | V-1 | V-0 |
* MAHP: AHP microencapsulated with an organic-inorganic double shell. Data sourced from.
Table 3: Effect of Surface Modification on the Properties of Polyamide 6 (PA6) Composites
| Property | Neat PA6 | PA6 + 21 wt% AHP | PA6 + 21 wt% MAHP* |
| LOI (%) | 22.0 | 24.5 | 27.6 |
| UL-94 Rating (1.6 mm) | Fails | No Rating | V-0 |
* MAHP: AHP surface modified with hexa-(4-aldehyde-phenoxy)-cyclotriphosphazene. Data sourced from.
Note on Silane Coupling Agents: While extensive literature supports the qualitative benefits of silane coupling agents for improving mechanical properties and dispersion of inorganic fillers, a direct quantitative comparison for AHP in a specific polymer matrix was not available in the reviewed literature. However, studies on similar systems, such as silane-treated aluminum hydroxide in glass/epoxy composites, have shown significant improvements in tensile and flexural strength. It is reasonable to expect a similar positive impact on the mechanical properties of AHP-filled polymer composites upon treatment with an appropriate silane coupling agent.
Experimental Protocols
Protocol for Silane Treatment of this compound
Objective: To apply a silane coupling agent to the surface of AHP particles to improve their compatibility with a polymer matrix.
Materials:
-
This compound (AHP) powder
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane for polyamide or epoxy matrices)
-
Ethanol/water solution (e.g., 95/5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Hydrolysis of Silane:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Add the silane coupling agent to the solution to achieve a concentration of 1-2% by weight of the AHP to be treated.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to catalyze hydrolysis.
-
Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane's alkoxy groups to silanol groups.
-
-
Surface Treatment:
-
Disperse the AHP powder into the silane solution with vigorous stirring.
-
Continue stirring the slurry for 2-4 hours at room temperature to allow the silanol groups to condense with the hydroxyl groups on the AHP surface.
-
-
Drying and Curing:
-
Filter the treated AHP powder from the solution.
-
Wash the powder with ethanol to remove any unreacted silane.
-
Dry the treated AHP in an oven at 80-110°C for 2-4 hours to remove the solvent and promote the final condensation of the silane layer.
-
-
Compounding:
-
The dried, surface-treated AHP is now ready to be compounded with the desired polymer via standard melt-blending or solution-mixing techniques.
-
Protocol for Microencapsulation of this compound via In-situ Polymerization
Objective: To encapsulate AHP particles with a melamine-formaldehyde (MF) resin shell to improve compatibility and thermal stability.
Materials:
-
This compound (AHP) powder
-
Melamine
-
Formaldehyde solution (37 wt%)
-
Triethanolamine (for pH adjustment)
-
Distilled water
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Preparation of AHP Suspension:
-
Add a specific amount of distilled water to the three-necked flask.
-
Disperse the AHP powder in the water with mechanical stirring to form a uniform suspension.
-
-
Formation of MF Prepolymer:
-
In a separate beaker, dissolve melamine in the formaldehyde solution.
-
Adjust the pH of the melamine-formaldehyde solution to 8.0-9.0 using triethanolamine.
-
Heat the solution to 70°C and stir for 30 minutes to form a transparent and stable MF prepolymer solution.
-
-
In-situ Polymerization and Encapsulation:
-
Slowly add the MF prepolymer solution to the AHP suspension in the three-necked flask under continuous stirring.
-
Heat the mixture to 80°C and maintain this temperature for 2-3 hours to allow the in-situ polymerization of the MF resin onto the surface of the AHP particles.
-
-
Isolation and Drying:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting microencapsulated AHP (mAHP) particles.
-
Wash the mAHP particles several times with distilled water and then with ethanol to remove any unreacted monomers and oligomers.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
-
Compounding:
-
The dried mAHP is ready for incorporation into the desired polymer matrix.
-
Conclusion
Surface treatment of this compound is a critical step in optimizing its performance as a flame retardant in polymer composites. Both silane coupling agent treatment and microencapsulation have been shown to be effective strategies for improving the dispersion of AHP, enhancing interfacial adhesion with the polymer matrix, and ultimately boosting the flame retardant and mechanical properties of the final material. The choice of surface treatment method will depend on the specific polymer system, processing conditions, and desired end-use properties. The protocols and data presented herein provide a valuable starting point for researchers and scientists working to develop high-performance, flame-retardant polymer composites.
Application Notes and Protocols for Masterbatch Development with Aluminum Hypophosphite in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of flame-retardant masterbatches using aluminum hypophosphite (AHP) for various industrial polymers. The information is intended to guide researchers and professionals in formulating and evaluating high-performance, halogen-free flame-retardant polymer composites.
Introduction to this compound (AHP)
This compound, with the chemical formula Al(H₂PO₂)₃, is a highly effective phosphorus-based, halogen-free flame retardant.[1][2][3] Its efficacy stems from a combination of gas-phase and condensed-phase flame retardant mechanisms.[4][5] Upon heating, AHP decomposes to release phosphine and phosphoric acid, which act in the gas phase to quench free radicals and dilute flammable gases. In the condensed phase, it promotes the formation of a protective char layer on the polymer surface, insulating the underlying material from heat and oxygen.[6]
AHP is a white, crystalline powder with high thermal stability and low water solubility, making it suitable for processing with a wide range of engineering plastics at elevated temperatures.[7][8][9][10] It is commonly used in thermoplastics such as polyamides (PA), polyesters (PBT, PET), thermoplastic polyurethanes (TPU), and acrylonitrile butadiene styrene (ABS).[7][9][11]
Masterbatch Development Workflow
The development of a flame-retardant masterbatch with this compound typically follows a systematic workflow, from formulation and compounding to performance evaluation.
Quantitative Data Summary
The following tables summarize typical formulations and performance data for polymer composites containing this compound.
Table 1: Typical Formulations and UL-94 Ratings
| Polymer Matrix | AHP Loading (% w/w) | Synergist (% w/w) | Specimen Thickness (mm) | UL-94 Rating |
| Polyamide 6 (PA6) | 16-18 | - | 3.2 | V-0[1][12] |
| Polyamide 6 (PA6) | 20-24 | - | 1.5 | V-0[12] |
| Polyamide 6 (PA6) | 26-28 | - | 1.0 | V-0[12] |
| Polybutylene Terephthalate (PBT) | 16-18 | - | 3.2 | V-0[12] |
| Polybutylene Terephthalate (PBT) | 22-24 | - | 1.5 | V-0[12] |
| Polybutylene Terephthalate (PBT) | 26-28 | - | 1.0 | V-0[12] |
| Polylactic Acid (PLA) | 20 | - | Not Specified | V-0[13] |
| Low-Density Polyethylene (LDPE) | 50 phr | - | Not Specified | V-0[4] |
Table 2: Limiting Oxygen Index (LOI) and Cone Calorimeter Data
| Polymer Composite | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat Thermoplastic Polyurethane (TPU) | - | - | - |
| TPU / 25% AHP | - | Reduced by 89% | Reduced by 68% |
| TPU / 22.5% AHP / 2.5% Phosphorus Tailings | - | Reduced by 91.2% | Reduced by 70% |
| Neat Polypropylene (PP) | - | - | - |
| PP / 24% IFR/AHP (6:1) | 33.5 | Significantly Reduced | Significantly Reduced |
| Neat Polylactic Acid (PLA) | 21.3 | - | - |
| PLA / 30% CF / 20% AHP | >30 (estimated) | Significantly Reduced | - |
Experimental Protocols
Protocol for Masterbatch Preparation via Twin-Screw Extrusion
This protocol describes the preparation of an this compound masterbatch using a co-rotating twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., PA6, PBT)
-
This compound (AHP) powder
-
Vacuum oven
-
Co-rotating twin-screw extruder with gravimetric feeders[5][14][15][16][17]
-
Water bath
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the polymer pellets and AHP powder in a vacuum oven to prevent hydrolysis during processing.[18] Typical drying conditions are 80-120°C for 4-8 hours, depending on the polymer.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder according to the processing window of the selected polymer.[18] See Table 3 for suggested starting profiles.
-
Compounding:
-
Feed the pre-dried polymer pellets into the main hopper of the extruder using a gravimetric feeder.
-
Side-feed the AHP powder downstream into the melt to ensure good dispersion and minimize degradation.
-
Set the screw speed, typically between 100-300 rpm, to achieve a balance between mixing and residence time.[19][20]
-
-
Extrusion and Cooling: The molten polymer strand exits the die and is cooled in a water bath.
-
Pelletizing: The cooled strand is fed into a pelletizer to produce masterbatch pellets.
-
Post-Drying: Dry the masterbatch pellets to remove any surface moisture before storage or further processing.
Table 3: Suggested Extruder Temperature Profiles (°C)
| Zone | Polyamide 6 (PA6)[19][21][22] | Polybutylene Terephthalate (PBT)[23][24][25] |
| Hopper | 40-60 | 40-60 |
| Zone 1 | 230-245 | 210-220 |
| Zone 2 | 245-260 | 215-225 |
| Zone 3 | 260-270 | 220-230 |
| Zone 4 | 265-270 | 225-235 |
| Zone 5 | 265-270 | 230-240 |
| Die | 260-265 | 235-245 |
Protocol for Specimen Preparation
Test specimens for flammability and mechanical testing are typically prepared by injection molding.
Procedure:
-
Dry the masterbatch pellets and the virgin polymer pellets as per the material specifications.
-
Tumble-blend the masterbatch and virgin polymer at the desired final concentration of AHP.
-
Set the injection molding machine parameters (temperature, pressure, and speed) according to the polymer manufacturer's recommendations.
-
Mold the specimens into the required dimensions for each specific test.
Protocol for UL-94 Vertical Burning Test
This test evaluates the burning characteristics of a vertically oriented specimen.[7][18][26]
Standard: ASTM D3801 Specimen Dimensions: 125 mm x 13 mm x desired thickness. Procedure:
-
Condition the specimens for 48 hours at 23°C and 50% relative humidity.
-
Clamp the specimen vertically.
-
Place a piece of cotton below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Once the flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the afterflame (t2) and afterglow (t3) times.
-
Note if any flaming drips ignite the cotton.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in Table 4.
Table 4: UL-94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burning up to the holding clamp | No | No | No |
Protocol for Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion.[9][10][13][27][28]
Standard: ASTM D2863 Specimen Dimensions: 80-150 mm long x 10 mm wide x 4 mm thick. Procedure:
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top edge of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration that sustains combustion is determined.[29]
-
The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[27]
Protocol for Cone Calorimetry Test
This test measures the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.[4][30][31][32]
Standard: ASTM E1354, ISO 5660 Specimen Dimensions: 100 mm x 100 mm x desired thickness. Procedure:
-
Condition the specimens.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen on a load cell under a conical radiant heater.
-
Set the heat flux (typically 35 or 50 kW/m²).
-
Ignite the evolved gases with a spark igniter.
-
The instrument continuously measures parameters such as heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production.
Protocol for Mechanical Properties Testing
The addition of flame retardants can affect the mechanical properties of the polymer. Standard tests should be performed to quantify these effects.
-
Tensile Strength and Modulus: ASTM D638
-
Flexural Strength and Modulus: ASTM D790
-
Impact Strength (Izod): ASTM D256
Synergistic Effects
The flame retardant efficiency of this compound can often be enhanced by combining it with other flame retardants, known as synergists.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. WO2005075566A1 - Polyamide compositions flame retarded with aluminium hypophosphite - Google Patents [patents.google.com]
- 3. ATE393798T1 - FLAME-PROTECTED POLYAMIDE COMPOSITIONS USING this compound - Google Patents [patents.google.com]
- 4. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 5. Preparation and Characterization of Flame-Retarded Poly(butylene terephthalate)/Poly(ethylene terephthalate) Blends: Effect of Content and Type of Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. mgchemicals.com [mgchemicals.com]
- 8. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 9. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 10. Oxygen Index | ISO 4589-2 ASTM D2863 [motistech.com]
- 11. Frontiers | Flame retardant properties and mechanism of PLA/P-PPD -Ph /ECE conjugated flame retardant composites [frontiersin.org]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. Oxygen Index ASTM D2863 [intertek.com]
- 14. CN105802013A - Flame-retardant masterbatch, flame-retardant masterbatch based phosphorus-nitrogen intumescent flame-retardant material and preparation method thereof - Google Patents [patents.google.com]
- 15. 4spe.org [4spe.org]
- 16. orbi.umons.ac.be [orbi.umons.ac.be]
- 17. pragolab.cz [pragolab.cz]
- 18. boedeker.com [boedeker.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Fast Heat - PBT Processing Guide [fastheatuk.com]
- 25. Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. amade-tech.com [amade-tech.com]
- 27. kiyorndlab.com [kiyorndlab.com]
- 28. store.astm.org [store.astm.org]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. testinglab.com [testinglab.com]
- 32. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Agglomeration of Aluminum Hypophosphite in Melt Compounding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of aluminum hypophosphite (AHP) during the melt compounding process.
Troubleshooting Guide
Agglomeration of this compound (AHP) during melt compounding can lead to poor dispersion, reduced mechanical properties, and inconsistent flame retardant performance in polymer composites. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Poor Dispersion and Visible Agglomerates in the Final Composite
| Potential Cause | Recommended Solution |
| Incompatibility between AHP and Polymer Matrix | AHP is inherently hydrophilic, while most polymers are hydrophobic. This mismatch in surface energy is a primary cause of agglomeration. |
| Solution 1: Surface Treatment of AHP. Modify the AHP surface to improve its compatibility with the polymer matrix. Common methods include treatment with silane coupling agents, titanate coupling agents, or microencapsulation with a polymer shell. | |
| Solution 2: Use of a Dispersing Agent/Compatibilizer. Introduce a dispersing agent or a compatibilizer into the formulation. Maleic anhydride grafted polymers are often effective for this purpose. | |
| Inadequate Mixing during Compounding | The melt compounding process may not be providing sufficient shear and distributive mixing to break down AHP agglomerates. |
| Solution 1: Optimize Screw Configuration. In a twin-screw extruder, increase the number of kneading blocks or use reverse conveying elements to enhance shear and residence time. | |
| Solution 2: Adjust Processing Parameters. Increase screw speed to impart more shear energy. However, be cautious of excessive shear, which can lead to polymer degradation. Adjust the feed rate to ensure optimal fill in the mixing zones. | |
| Sub-optimal Temperature Profile | An incorrect temperature profile in the extruder can lead to high melt viscosity, hindering the dispersion of AHP. |
| Solution: Adjust Barrel Temperatures. Gradually increase the temperature of the extruder barrels to reduce the melt viscosity of the polymer, allowing for better wetting and dispersion of the AHP particles. Avoid temperatures that could cause degradation of the polymer or AHP. | |
| Moisture on AHP Particles | The presence of moisture on the surface of AHP can promote agglomeration through hydrogen bonding. |
| Solution: Pre-dry the AHP. Dry the this compound in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for several hours before compounding to remove surface moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound agglomeration during melt compounding?
A1: The primary reason is the inherent incompatibility between the polar, hydrophilic surface of the inorganic AHP and the non-polar, hydrophobic nature of most polymer matrices. This leads to poor wetting of the AHP particles by the molten polymer and a strong tendency for the AHP particles to self-associate, forming agglomerates.
Q2: How does surface treatment of AHP improve its dispersion?
A2: Surface treatment modifies the surface of the AHP particles, making them more compatible with the polymer matrix. For instance, a silane coupling agent can form a chemical bridge between the inorganic AHP and the organic polymer. This improved interfacial adhesion reduces the surface energy difference, promotes better wetting by the polymer melt, and hinders the re-agglomeration of particles during compounding.
Q3: What is the effect of screw speed on AHP dispersion?
A3: Increasing the screw speed in a twin-screw extruder generally increases the shear rate, which can help to break down AHP agglomerates. However, there is an optimal range. Excessively high screw speeds can lead to polymer degradation, reduced residence time for mixing, and potential for increased agglomeration due to particle collisions. The optimal screw speed depends on the polymer system, AHP loading, and the screw design.
Q4: Can the point of AHP addition into the extruder affect dispersion?
A4: Yes, the feeding strategy is crucial. It is often beneficial to add the AHP downstream after the polymer has been fully melted. This ensures that the AHP is introduced into a molten polymer with lower viscosity, which can facilitate better initial wetting and dispersion, rather than being subjected to the high friction and compaction forces in the solids conveying zone.
Q5: How can I quantitatively assess the dispersion of AHP in my composite?
A5: The quality of dispersion can be assessed using several techniques:
-
Microscopy: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) of cryo-fractured surfaces of the composite can provide visual evidence of the agglomerate size and distribution.
-
Mechanical Testing: Poor dispersion often leads to a decrease in mechanical properties, particularly impact strength and elongation at break. Comparing the mechanical properties of composites with and without dispersion aids can be an indirect measure of dispersion quality.
-
Rheological Analysis: The rheological behavior of the molten composite can be sensitive to the state of filler dispersion. Well-dispersed particles tend to increase the viscosity more effectively than agglomerated particles.
Experimental Protocols
Protocol 1: Surface Treatment of this compound with a Silane Coupling Agent
This protocol describes a general procedure for the surface modification of AHP using a silane coupling agent to improve its hydrophobicity and compatibility with a polymer matrix.
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol-water solution.
-
Add the silane coupling agent (e.g., 3-aminopropyltriethoxysilane) to the ethanol-water solution to a final concentration of 1-3% by weight of the AHP to be treated.
-
Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane.
-
-
Surface Treatment:
-
Disperse the AHP powder in the silane solution.
-
Stir the suspension at room temperature for 1-2 hours to ensure uniform coating of the AHP particles.
-
-
Drying and Curing:
-
Filter the treated AHP from the solution.
-
Dry the filtered AHP in a vacuum oven at 80-110°C for 4-6 hours to remove the solvent and promote the condensation reaction between the silane and the AHP surface.
-
-
Post-Treatment:
-
Lightly grind the dried, surface-treated AHP to break up any soft agglomerates formed during drying.
-
The modified AHP is now ready for melt compounding.
-
Protocol 2: Melt Compounding of Polyamide 6 with Surface-Treated AHP
This protocol outlines the melt compounding of Polyamide 6 (PA6) with surface-treated AHP using a co-rotating twin-screw extruder.
-
Material Preparation:
-
Dry the PA6 pellets at 80-90°C for at least 4 hours to remove moisture.
-
Ensure the surface-treated AHP is also dry.
-
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder from the feed zone to the die head. A typical profile for PA6 is: 220°C - 230°C - 240°C - 245°C - 245°C - 240°C.
-
Configure the screw with a combination of conveying elements, kneading blocks, and mixing elements to ensure both distributive and dispersive mixing.
-
-
Compounding Process:
-
Feed the dried PA6 pellets into the main hopper of the extruder at a constant rate.
-
Feed the surface-treated AHP into a downstream side feeder after the PA6 has melted.
-
Set the screw speed to an initial value (e.g., 200-300 rpm) and adjust as needed to optimize mixing without causing degradation.
-
-
Pelletizing:
-
Extrude the molten composite strand through a die.
-
Cool the strand in a water bath.
-
Pelletize the cooled strand to obtain composite pellets for further processing (e.g., injection molding).
-
Data Presentation
Table 1: Effect of Surface Modification on the Mechanical Properties of Polyamide 6/AHP Composites
| AHP Treatment | AHP Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Untreated | 20 | 55.3 | 2.8 | 4.1 |
| Silane-Treated | 20 | 62.1 | 3.5 | 5.8 |
| Resin-Coated | 20 | 65.4 | 3.9 | 6.2 |
Note: The data presented are representative values from literature and may vary depending on the specific polymer grade, AHP particle size, and processing conditions.
Table 2: Influence of Twin-Screw Extruder Parameters on Composite Properties
| Parameter | Setting 1 | Setting 2 | Outcome on Dispersion | Effect on Mechanical Properties |
| Screw Speed (rpm) | 150 | 300 | Higher speed generally improves the breakdown of agglomerates. | May lead to polymer degradation if excessive, reducing toughness. |
| Feed Rate ( kg/h ) | 5 | 10 | Higher feed rate can decrease residence time, potentially worsening dispersion. | Can impact the homogeneity and consistency of the final product. |
| Screw Configuration | Mostly Conveying Elements | Increased Kneading Blocks | More kneading blocks enhance shear and dispersive mixing. | Improved dispersion generally leads to better mechanical performance. |
Visualizations
Caption: Workflow for troubleshooting AHP agglomeration.
Caption: Process flow for AHP surface treatment.
Technical Support Center: Dispersion of Aluminum Hypophosphite in Non-Polar Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the dispersion of aluminum hypophosphite (AHP) in non-polar polymers such as polypropylene (PP) and polyethylene (PE).
Troubleshooting Guide
Q1: I am observing poor dispersion of AHP in my polypropylene matrix, leading to agglomerates and inconsistent flame retardancy. What are the potential causes and solutions?
A1: Poor dispersion of this compound in non-polar polymers like polypropylene is a common issue due to the inherent polarity differences between the hydrophilic AHP particles and the hydrophobic polymer matrix. This incompatibility leads to particle agglomeration.
Potential Solutions:
-
Surface Modification of AHP: Treating the surface of AHP particles can significantly improve their compatibility with the polymer matrix.
-
Silane Coupling Agents: These agents act as a bridge between the inorganic AHP and the organic polymer. The silane molecule has a hydrolyzable group that reacts with the AHP surface and an organofunctional group that interacts with the polymer matrix.[1][2]
-
Phosphoric Acid Esters: These can form a coating on the AHP surface, making it more organophilic and improving its affinity with polymers like polypropylene.
-
-
Use of Compatibilizers: Incorporating a compatibilizer into the polymer blend can enhance the interfacial adhesion between AHP and the polymer. Maleic anhydride-grafted polypropylene (PP-g-MAH) is a commonly used compatibilizer for polypropylene composites.
-
Microencapsulation: Encapsulating AHP particles with a more compatible material, such as melamine cyanurate (MCA), can improve dispersion and also offer synergistic flame retardant effects.
-
Optimized Processing Conditions: The melt blending process parameters, such as screw speed, temperature profile, and mixing time, should be optimized to ensure sufficient shear forces to break down agglomerates.
Q2: My AHP-filled polyethylene composite has poor mechanical properties (e.g., reduced tensile strength). How can I mitigate this?
A2: The reduction in mechanical properties is often a direct consequence of poor dispersion. AHP agglomerates can act as stress concentration points, leading to premature failure of the composite material. By improving the dispersion of AHP, you can often enhance the mechanical performance. The solutions mentioned in A1, particularly surface modification with silane coupling agents and the use of compatibilizers, are highly relevant here. A uniform dispersion of AHP particles allows for better stress transfer from the polymer matrix to the filler, thus improving the overall mechanical integrity of the composite.
Q3: How can I visually assess the dispersion of AHP in my polymer composite?
A3: Scanning Electron Microscopy (SEM) is a widely used technique for evaluating the dispersion of fillers in a polymer matrix.[3] By examining the cryo-fractured surface of your composite sample, you can visualize the distribution of AHP particles.
-
Good Dispersion: SEM images will show individual AHP particles or very small agglomerates evenly distributed throughout the polymer matrix.
-
Poor Dispersion: Large agglomerates of AHP particles will be visible, along with particle-free regions of the polymer.
Energy-dispersive X-ray spectroscopy (EDX) integrated with SEM can be used to map the elemental distribution (specifically aluminum and phosphorus from AHP) on the sample surface to confirm the identity and distribution of the filler particles.[3]
Frequently Asked Questions (FAQs)
Q1: What is a silane coupling agent and how does it work to improve AHP dispersion?
A1: A silane coupling agent is a molecule that contains two different reactive groups, allowing it to act as a bridge between an inorganic filler (like AHP) and an organic polymer matrix.[1][2] The general structure is R-Si-(OR')3, where R is an organofunctional group compatible with the polymer, and OR' is a hydrolyzable alkoxy group.
The mechanism involves:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups can then react with the hydroxyl groups present on the surface of the AHP particles, forming stable covalent bonds (Si-O-Al).
-
Interfacial Coupling: The organofunctional group 'R' extends away from the AHP surface and can physically entangle or chemically react with the polymer chains during melt blending, thus anchoring the AHP particle to the polymer matrix.
This improved interfacial adhesion leads to better dispersion and enhanced mechanical properties of the composite.
Q2: Are there any synergistic benefits to using certain surface treatments or compatibilizers with AHP?
A2: Yes, some additives not only improve dispersion but also contribute to the flame retardant properties of the composite. For example, when AHP is combined with nitrogen-containing compounds like dicyandiamide (DICY) or melamine-based molecules, a synergistic flame-retardant effect between phosphorus and nitrogen is often observed.[4] This can lead to the formation of a more stable and compact char layer during combustion, which acts as a barrier to heat and mass transfer, thereby improving the overall flame retardancy.[4]
Q3: What are typical loading levels of AHP for effective flame retardancy in non-polar polymers?
A3: The effective loading level of AHP can vary depending on the specific polymer, the presence of synergistic agents, and the target flame retardancy rating (e.g., UL-94 V-0). Generally, AHP is used in the range of 20-30 wt% in polypropylene and polyethylene to achieve good flame retardant performance.[4] For instance, in low-density polyethylene (LDPE), incorporating 50 parts per hundred rubber (phr) of AHP can help achieve a UL-94 V-0 rating.
Data Presentation
Table 1: Effect of AHP and Synergistic Agents on Flame Retardancy of Polyethylene (PE)
| Formulation | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference |
| Pure PE | 0 | 18.8 | - | 620.3 | [4] |
| PE / AHP:DICY (4:1) | 20 | 26.3 | V-0 | 323.4 | [4] |
LOI: Limiting Oxygen Index
Table 2: Flame Retardancy of AHP in Various Polymers
| Polymer | AHP Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| PLA | 20 | 28.8 | V-0 | |
| LDPE | 50 phr | 27.5 | V-0 | |
| PLA / Carbon Fiber | 20 | >30 | V-0 | [5] |
Experimental Protocols
1. Surface Treatment of this compound with a Silane Coupling Agent
-
Objective: To modify the surface of AHP particles to improve their compatibility with a non-polar polymer matrix.
-
Materials:
-
This compound (AHP) powder
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane)
-
Ethanol/water solution (e.g., 95/5 v/v)
-
Beaker, magnetic stirrer, ultrasonic bath, centrifuge, oven
-
-
Procedure:
-
Prepare a solution of the silane coupling agent in the ethanol/water mixture. The concentration of the silane is typically 1-3 wt% relative to the weight of AHP.
-
Disperse the AHP powder in the silane solution.
-
Stir the suspension for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 60-80°C) to facilitate the hydrolysis and condensation reactions.
-
Optionally, use an ultrasonic bath to aid in the deagglomeration of AHP particles.
-
Separate the surface-treated AHP from the solution by centrifugation.
-
Wash the treated AHP powder with ethanol to remove any unreacted silane.
-
Dry the modified AHP in an oven at a specified temperature (e.g., 80-100°C) for several hours to remove the solvent.
-
2. Melt Blending of Surface-Modified AHP with Polypropylene
-
Objective: To prepare a polypropylene composite with well-dispersed, surface-modified AHP.
-
Materials:
-
Polypropylene (PP) pellets
-
Surface-modified AHP powder
-
Twin-screw extruder or internal mixer
-
-
Procedure:
-
Dry the PP pellets and the surface-modified AHP powder in an oven to remove any moisture.
-
Premix the PP pellets and the modified AHP powder in the desired weight ratio.
-
Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile might range from 180°C to 210°C from the feeding zone to the die.[6]
-
Feed the premixed material into the extruder at a constant rate.
-
Set the screw speed to a moderate to high level (e.g., 100-200 rpm) to ensure adequate mixing and shear.[7]
-
Extrude the molten composite through a die to form strands.
-
Cool the strands in a water bath.
-
Pelletize the cooled strands for subsequent processing (e.g., injection molding for sample preparation).
-
Visualizations
Caption: Experimental workflow for preparing AHP/polymer composites.
Caption: Mechanism of a silane coupling agent at the AHP-polymer interface.
Caption: Troubleshooting flowchart for poor AHP dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Silane Coupling Agent on Modification of Areca Fiber/Natural Latex [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A flame retardant containing dicyandiamide and this compound for polyethylene - Nanjing Tech University [pure.njtech.edu.cn]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Addressing the impact of aluminum hypophosphite on the mechanical properties of PBT.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are incorporating aluminum hypophosphite (AHP) into polybutylene terephthalate (PBT) matrices. The following sections address common challenges and provide insights into the impact of AHP on the mechanical properties of PBT.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AHP) in PBT?
A1: this compound is primarily used as a halogen-free flame retardant for PBT and other polymers.[1][2] Its high phosphorus content and thermal stability contribute to its effectiveness in suppressing flammability.[1] When exposed to heat, AHP promotes the formation of a protective char layer and releases non-combustible gases, which inhibits the combustion process.[3]
Q2: How does the addition of AHP generally affect the mechanical properties of PBT?
A2: The incorporation of inorganic fillers like AHP can have varied effects on the mechanical properties of PBT. While AHP's inherent thermal stability is beneficial during high-temperature processing, its addition can sometimes lead to a reduction in tensile strength and elongation at break, particularly at higher loading levels.[4][5] However, with optimized formulations, including the use of compatibilizers, it is possible to maintain or even enhance certain mechanical properties.[6]
Q3: Can the mechanical properties of PBT/AHP composites be improved?
A3: Yes, the mechanical performance of PBT/AHP composites can be enhanced. The use of synergistic agents and compatibilizers can improve the interfacial adhesion between the AHP particles and the PBT matrix. This can lead to better stress transfer and, consequently, improved mechanical properties.[6]
Q4: What are the typical loading levels of AHP in PBT for effective flame retardancy?
A4: The required loading level of AHP can vary depending on the desired level of flame retardancy (e.g., UL 94 V-0 rating) and the presence of other additives. Generally, for polyesters like PBT, a loading of 8-12 parts of AHP may be sufficient to meet flame retardant requirements.
Troubleshooting Guide
Issue 1: Reduction in Tensile Strength and Elongation at Break
-
Symptom: After compounding AHP with PBT, tensile testing reveals a significant decrease in tensile strength and/or elongation at break compared to virgin PBT.
-
Possible Cause: Poor interfacial adhesion between the AHP filler and the PBT matrix can lead to stress concentration points, causing premature failure under tensile load. High loading levels of AHP can also disrupt the polymer matrix, leading to reduced ductility.[4][5]
-
Suggested Solution:
-
Optimize AHP Loading: Evaluate lower concentrations of AHP to find a balance between flame retardancy and mechanical performance.
-
Introduce a Compatibilizer: The addition of a suitable compatibilizer, such as a maleic anhydride-grafted polymer, can improve the interaction between the inorganic AHP and the organic PBT matrix, leading to better mechanical properties.[6]
-
Surface Treatment of AHP: Using AHP with a surface treatment can enhance its dispersion and adhesion to the PBT.
-
Issue 2: Inconsistent Mechanical Property Results
-
Symptom: Mechanical testing of different batches of PBT/AHP composite yields highly variable results.
-
Possible Cause: Inconsistent dispersion of AHP particles within the PBT matrix can lead to localized areas of high filler concentration and areas with very little filler, resulting in unpredictable mechanical behavior. Agglomeration of AHP particles can act as stress concentrators.
-
Suggested Solution:
-
Improve Compounding Process: Optimize the melt blending parameters, such as screw speed, temperature profile, and residence time, to ensure thorough and uniform dispersion of AHP.
-
Use a Twin-Screw Extruder: A co-rotating twin-screw extruder is generally more effective for dispersing fillers in a polymer matrix compared to a single-screw extruder.
-
Pre-drying of Components: Ensure both PBT and AHP are properly dried before compounding to prevent hydrolysis of PBT and to avoid processing issues that can affect dispersion.
-
Issue 3: Lower than Expected Impact Strength
-
Symptom: The Notched Izod impact strength of the PBT/AHP composite is significantly lower than that of the base PBT resin.
-
Possible Cause: The rigid inorganic particles of AHP can act as stress concentration points, initiating cracks upon impact and leading to brittle failure. This is a common issue with the addition of particulate fillers to polymers.
-
Suggested Solution:
-
Incorporate an Impact Modifier: The addition of an elastomeric impact modifier can help to absorb and dissipate impact energy, thereby improving the toughness of the composite.
-
Control Particle Size of AHP: Using AHP with a smaller and more uniform particle size can reduce the size of potential stress concentrators.
-
Data Presentation
Table 1: Mechanical Properties of PBT with Varying AHP Content (Illustrative Data)
| Material Composition | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) | Notched Izod Impact Strength (J/m) |
| Neat PBT | 55 | 50 | 2.6 | 50 |
| PBT + 10% AHP | 52 | 30 | 3.0 | 45 |
| PBT + 20% AHP | 48 | 15 | 3.5 | 40 |
| PBT + 30% Glass Fiber | 140 | 2.5 | 9.1 | 90 |
Note: Data for neat PBT and glass-fiber reinforced PBT are based on typical values found in material datasheets.[7][8] Data for PBT/AHP composites are illustrative and based on expected trends.
Experimental Protocols
1. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the PBT/AHP composites.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens (Type I) are prepared by injection molding.
-
Conditioning: Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell is used.
-
Procedure: The specimen is mounted in the grips of the UTM. An extensometer is attached to the specimen to measure strain. The test is conducted at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
Data Collection: Load and extension data are recorded throughout the test to generate a stress-strain curve.
-
2. Flexural Properties (ASTM D790)
-
Objective: To measure the flexural strength and flexural modulus of the PBT/AHP composites.
-
Methodology:
-
Specimen Preparation: Rectangular bar specimens (e.g., 127 mm x 12.7 mm x 3.2 mm) are prepared by injection molding.[9]
-
Conditioning: Specimens are conditioned as per ASTM D618 standards.
-
Testing Machine: A UTM with a three-point bending fixture is used. The support span is typically set to 16 times the specimen thickness.[9]
-
Procedure: The specimen is placed on the two supports, and the loading nose applies a load to the center of the specimen at a constant rate until the specimen breaks or reaches a maximum strain of 5%.[10][11]
-
Data Collection: Load and deflection data are recorded to calculate flexural stress and strain.
-
3. Notched Izod Impact Strength (ASTM D256)
-
Objective: To determine the impact resistance of the PBT/AHP composites.
-
Methodology:
-
Specimen Preparation: Rectangular bar specimens (e.g., 63.5 mm x 12.7 mm x 3.2 mm) are prepared by injection molding. A V-notch is machined into the specimen to create a stress concentration point.[12]
-
Conditioning: Specimens are conditioned prior to testing.
-
Testing Machine: A pendulum-type impact tester is used.
-
Procedure: The notched specimen is clamped vertically in the tester with the notch facing the direction of the pendulum strike.[12] The pendulum is released from a specified height and strikes the specimen. The energy absorbed by the specimen during fracture is measured.
-
Data Collection: The impact energy is recorded and typically reported in J/m (Joules per meter) of notch width.[12]
-
Visualizations
Caption: Logical relationship of AHP addition to PBT and its effects.
Caption: Troubleshooting workflow for reduced mechanical properties.
References
- 1. Ecer.com:search for product videos, find China suppliers [ecer.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 7. Polybutylene Terephthalate (PBT) :: MakeItFrom.com [makeitfrom.com]
- 8. material propertiesã/ãPBT (polybutylene terephthalate) material propertiesããHirosugi-Keiki Co.,Ltd.ã [hirosugi.jp]
- 9. boundengineering.com [boundengineering.com]
- 10. zwickroell.com [zwickroell.com]
- 11. micomlab.com [micomlab.com]
- 12. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
Optimizing the loading level of aluminum hypophosphite for UL 94 V-0 rating.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and materials science who are working to achieve a UL 94 V-0 flammability rating using aluminum hypophosphite (AHP) as a flame retardant.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of polymer composites containing this compound.
Question: Why did my material fail to achieve a UL 94 V-0 rating despite adding this compound?
Answer: Achieving a UL 94 V-0 rating depends on several factors beyond simply adding AHP. Consider the following potential causes and solutions:
-
Inadequate AHP Loading Level: The concentration of AHP is critical. An insufficient amount will not provide the necessary flame retardancy. Conversely, overloading can negatively impact mechanical properties and may not improve the UL 94 rating. Refer to the tables below for recommended starting concentrations in various polymers.
-
Poor Dispersion: Uneven distribution of AHP within the polymer matrix can create areas with low flame retardant concentration, leading to inconsistent burning behavior.
-
Solution: Improve mixing and compounding processes. Consider using a twin-screw extruder with an optimized screw design for better dispersion. The use of dispersing aids or surface-modified AHP can also enhance compatibility and distribution.
-
-
Processing Temperature Issues: AHP can decompose if the processing temperature is too high, leading to a loss of flame retardant efficacy.[1]
-
Moisture Absorption: this compound is slightly soluble in water and can absorb moisture, which may lead to decomposition during processing.[1]
-
Solution: Dry the AHP before use, especially if it has been stored for an extended period or if the packaging is not airtight.[1]
-
-
Polymer Matrix Incompatibility: The effectiveness of AHP can vary significantly between different polymers.[1]
-
Solution: The flame retardant effect of AHP is not as effective in materials like ABS, PS, PC, and PA6/PA66 on its own.[1] Consider using synergistic agents.
-
Question: My material is exhibiting excessive dripping during the UL 94 test. How can I mitigate this?
Answer: Flaming drips that ignite the cotton below the specimen will result in a failure to achieve a V-0 rating.[2][3] Here are some strategies to reduce dripping:
-
Incorporate Anti-Dripping Agents: Additives such as polytetrafluoroethylene (PTFE) can be effective in reducing the dripping of molten polymer.
-
Promote Char Formation: A stable char layer acts as a physical barrier, preventing the flow of molten polymer. The flame retardant mechanism of AHP contributes to char formation.[4][5] Synergistic agents can enhance this effect.
-
Optimize AHP Loading: The concentration of AHP can influence the viscosity of the molten polymer. Experiment with different loading levels to find an optimal concentration that minimizes dripping.
Question: The mechanical properties of my polymer have significantly deteriorated after adding this compound. What can I do?
Answer: The addition of any filler, including flame retardants, can affect the mechanical properties of a polymer. To address this:
-
Use Surface-Treated AHP: AHP with a surface coating can improve its compatibility with the polymer matrix, leading to better mechanical performance.
-
Incorporate Toughening Agents: The addition of impact modifiers or toughening agents can help to offset the reduction in properties like tensile strength and impact resistance.[1]
-
Optimize Loading Level: Use the minimum amount of AHP required to achieve the desired UL 94 V-0 rating to minimize the impact on mechanical properties.
-
Consider Synergistic Systems: Combining AHP with other flame retardants can sometimes allow for a lower overall additive loading while maintaining flame retardant performance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound acts as a flame retardant?
A1: this compound functions in both the condensed (solid) and gas phases to suppress fire.[6]
-
Condensed Phase: During heating, AHP promotes the formation of a stable, insulating char layer on the polymer surface.[4][5] This char layer limits the supply of flammable volatile gases to the flame and shields the underlying polymer from heat.
-
Gas Phase: AHP decomposes to release phosphorus-containing radicals (e.g., PO•).[6] These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion.[6]
Q2: What is a typical loading level of this compound required for a UL 94 V-0 rating?
A2: The required loading level of AHP is highly dependent on the specific polymer being used. The following table summarizes some reported values from literature.
| Polymer | AHP Loading (wt%) | Synergist (wt%) | UL 94 Rating | Specimen Thickness (mm) |
| Low-Density Polyethylene (LDPE) | 50 phr | - | V-0 | Not Specified |
| Low-Density Polyethylene (LDPE) | 20 | Dicyandiamide (DICY) at a 4:1 ratio | V-0 | Not Specified |
| Polyamide 6 (PA6) | 20 | - | V-0 | Not Specified |
| Polylactic Acid (PLA) | 10 | - | V-0 | Not Specified |
| Polylactic Acid (PLA) | 20 | - | V-0 | Not Specified |
| Thermoplastic Polyurethane (TPU) | 20 | - | V-0 | Not Specified |
| Poly(methyl methacrylate) (PMMA) | 20 | - | V-0 | Not Specified |
Q3: Can this compound be used in combination with other flame retardants?
A3: Yes, AHP can exhibit synergistic effects when combined with other flame retardants.[1] Common synergistic agents include:
-
Melamine Cyanurate (MCA): The nitrogen in MCA works with the phosphorus in AHP to enhance char formation and flame inhibition.[7]
-
Expandable Graphite (EG): EG expands upon heating to form a thick, insulating char layer, which complements the action of AHP.[5]
-
Zinc Borate (ZnB): Zinc borate can promote char formation and reduce smoke emission.
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes, while AHP is a halogen-free flame retardant, it is important to handle it with care. AHP can decompose and release phosphine gas, which is toxic and flammable, especially at high temperatures or in the presence of strong acids or bases.[7][8] Always handle AHP in a well-ventilated area and consult the Safety Data Sheet (SDS) provided by the manufacturer.
Experimental Protocols
Protocol 1: Preparation of Polymer Composites with this compound
This protocol describes a general procedure for incorporating AHP into a thermoplastic polymer using a twin-screw extruder.
-
Drying: Dry the polymer pellets and AHP powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.
-
Premixing: Physically pre-blend the dried polymer pellets and AHP powder at the desired weight ratio. If using a synergistic agent, add it during this step.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the polymer, ensuring the temperature does not exceed the decomposition temperature of AHP (typically below 280°C).[1]
-
Feed the premixed material into the extruder.
-
The screw speed should be set to ensure adequate mixing and dispersion without excessive shear, which could lead to AHP decomposition.[1]
-
-
Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.
-
Drying: Dry the resulting composite pellets before further processing.
-
Specimen Preparation: Injection mold or compression mold the composite pellets into test specimens of the required dimensions for UL 94 testing (typically 127 mm x 12.7 mm).[3]
Protocol 2: UL 94 Vertical Burn Test
This protocol outlines the steps for conducting the UL 94 vertical burn test to determine the V-0, V-1, or V-2 classification.[2][3][9]
-
Specimen Conditioning: Condition two sets of five specimens each.
-
Test Setup:
-
Mount a specimen vertically with its long axis vertical, held by a clamp at the top.[2]
-
Position a Bunsen burner with a 20 mm high blue flame directly below the lower edge of the specimen, with the top of the burner tube 10 mm below the specimen.[2][9]
-
Place a layer of dry absorbent surgical cotton 300 mm below the specimen.[2]
-
-
Test Procedure:
-
Apply the flame to the center of the lower edge of the specimen for 10 seconds and then remove it.[2][9]
-
Record the afterflame time (t1).
-
As soon as flaming combustion ceases, immediately reapply the flame for another 10 seconds.[2][9]
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note whether any flaming drips ignite the cotton below.
-
-
Repeat: Test all five specimens from each conditioning set.
UL 94 V-0 Classification Criteria
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (10 flame applications) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | Not allowed | Not allowed | Allowed |
| Burning up to the holding clamp | Not allowed | Not allowed | Not allowed |
Visualizations
References
- 1. What precautions should be taken when using this compound?_Hxo Chemical [hxochem.com]
- 2. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 3. UL94 V-0 Flammability Standard — Detailed Technical Overview [resources.l-p.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. youtube.com [youtube.com]
Overcoming challenges in the synthesis of nano-sized aluminum hypophosphite.
Welcome to the technical support center for the synthesis of nano-sized aluminum hypophosphite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the synthesis of nano-sized this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is my this compound precipitate forming large aggregates instead of nanoparticles?
A1: Particle aggregation is a common issue in nanoparticle synthesis due to the high surface energy of nanoparticles.[1] Several factors can contribute to this:
-
Inadequate Stabilization: The absence or insufficient concentration of a suitable dispersing or capping agent can lead to particle agglomeration.[2]
-
Incorrect pH: The pH of the reaction medium influences the surface charge of the nanoparticles, affecting their stability.[3][4]
-
High Reaction Temperature: Elevated temperatures can sometimes accelerate particle growth and aggregation.
-
Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, leading to rapid, uncontrolled precipitation and aggregation.[5]
Troubleshooting Steps:
-
Introduce or Optimize a Dispersing Agent: Incorporate a dispersing agent such as a polycarboxylate sodium salt, sodium hexametaphosphate, or polyethylene glycol into your reaction mixture. Experiment with different concentrations to find the optimal level for stabilization.
-
Control pH: Monitor and adjust the pH of the reaction solution. For the reaction between sodium hypophosphite and an aluminum salt, a pH range of 2-6 is often cited.[6]
-
Optimize Reaction Temperature: Investigate the effect of reaction temperature. While some methods use elevated temperatures (e.g., 80-100°C), others are performed at room temperature. Lowering the temperature may slow down the reaction kinetics and allow for better control over particle size.
-
Ensure Homogeneous Mixing: Employ a consistent and vigorous stirring rate throughout the addition of reactants to maintain a homogeneous solution and prevent localized high concentrations.
Q2: The particle size distribution of my synthesized this compound is too broad. How can I achieve a more uniform, nano-sized product?
A2: A broad particle size distribution, or high polydispersity, is a frequent challenge in nanoparticle synthesis.[7] The key is to control the nucleation and growth phases of the precipitation reaction.[8]
-
Slow and Controlled Addition of Precursors: Rapidly mixing the reactants can lead to a burst of nucleation and uncontrolled growth, resulting in a wide range of particle sizes.
-
Use of a Particle Size Control Agent: Specific additives can help regulate particle growth.
Troubleshooting Steps:
-
Slow Dropwise Addition: Add the aluminum salt solution to the sodium hypophosphite solution slowly and dropwise. This helps to maintain a lower degree of supersaturation and promotes more controlled particle growth.
-
Utilize Dispersing Agents: As mentioned in the previous point, dispersing agents not only prevent aggregation but also act as particle size control agents.
Q3: My final product has a low yield. What are the potential causes and how can I improve it?
A3: Low yield can be attributed to several factors, from incomplete reaction to loss of product during workup.
-
Suboptimal Reaction Conditions: The reaction may not be going to completion due to incorrect temperature, pH, or stoichiometry.
-
Product Loss During Washing: Fine nanoparticles can be lost during centrifugation and washing steps if not performed carefully.
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure the molar ratio of your reactants (e.g., sodium hypophosphite to aluminum salt) is optimized. Ratios of 3:1 to 4:1 are commonly used.[6]
-
Verify Reaction Completion: Allow for a sufficient reaction time after the addition of reactants. A holding time of 30 minutes to 2 hours is often reported.
-
Careful Centrifugation and Washing: Use appropriate centrifugation speeds and durations to pellet the nanoparticles effectively without causing excessive compaction. Carefully decant the supernatant to avoid disturbing the pellet.
Q4: How can I confirm that I have synthesized nano-sized this compound?
A4: Visual inspection is not sufficient to confirm the presence of nanoparticles.[9] Several characterization techniques are essential:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a suspension.[10]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticle size, shape, and morphology.[11]
-
X-ray Diffraction (XRD): XRD can be used to determine the crystal structure of the synthesized material and can also provide an estimation of the crystallite size.[12]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of nano-sized this compound, derived from common synthesis approaches.
Protocol 1: Wet Chemical Precipitation Method
This protocol is based on the reaction of sodium hypophosphite with an aluminum salt in an aqueous solution.
-
Preparation of Reactant Solutions:
-
Prepare a solution of sodium hypophosphite monohydrate in deionized water.
-
Prepare a separate solution of an aluminum salt (e.g., aluminum chloride or aluminum nitrate) in deionized water.
-
-
Reaction Setup:
-
Transfer the sodium hypophosphite solution to a reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Heat the solution to the desired reaction temperature (e.g., 85°C) with constant stirring.
-
-
Addition of Dispersing Agent (Optional but Recommended):
-
Add a dispersing agent (e.g., polycarboxylate sodium salt and sodium hexametaphosphate) to the sodium hypophosphite solution and stir until fully dissolved.
-
-
Precipitation:
-
Slowly add the aluminum salt solution dropwise to the heated sodium hypophosphite solution under vigorous stirring.
-
-
Aging:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 30 minutes) to allow for particle growth and stabilization.
-
-
Cooling and Isolation:
-
Cool the reaction mixture to a lower temperature (e.g., 50°C).
-
Isolate the precipitate by centrifugation.
-
-
Washing and Drying:
-
Wash the precipitate with deionized water several times to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 105-180°C) to obtain the nano-sized this compound powder.
-
Data Presentation
The following tables summarize quantitative data from various synthesis methods to facilitate comparison.
Table 1: Reagent Quantities and Ratios in Different Synthesis Protocols
| Parameter | Protocol A | Protocol B | Protocol C |
| Sodium Hypophosphite Monohydrate | 100 kg | 100 kg | 318g |
| Water for Sodium Hypophosphite | 200 kg | 100 kg | 600ml |
| Aluminum Chloride | 43 kg | 44 kg | 128g |
| Water for Aluminum Chloride | 72 kg | 100 kg | 400ml |
| Dispersing Agent 1 | 0.20 kg Polycarboxylate Sodium Salt | 0.30 kg Polycarboxylate Sodium Salt | 3.8g Polyoxyethylene Glycol |
| Dispersing Agent 2 | 0.20 kg Sodium Hexametaphosphate | 0.2 kg Sodium Hexametaphosphate | 3.2g Phosphoric Acid Ester |
| Molar Ratio (approx.) | ~3.1 : 1 | ~2.8 : 1 | ~2.9 : 1 |
Data compiled from patent literature.
Table 2: Reaction Conditions and Reported Outcomes
| Parameter | Protocol A | Protocol B | Protocol C |
| Reaction Temperature | 85°C | 85°C | 10°C |
| Aging Time | 0.5 hours | 0.5 hours | 2 hours |
| Final Product Size | Superfine | Superfine | D50 = 6.3 µm |
| Yield | Not specified | Not specified | 98.1% |
Data compiled from patent literature. Note: "Superfine" is a qualitative description from the source and may not strictly adhere to the nanoscale definition. Protocol C reports a micron-sized D50, highlighting that not all "superfine" methods yield nanoparticles.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Nano-Sized this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of nano-sized this compound.
Diagram 2: Troubleshooting Logic for Particle Size Control
Caption: A decision-making diagram for troubleshooting particle size issues in synthesis.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. nanohybrids.net [nanohybrids.net]
- 4. From Structure to Optics: The pH-Temperature Interplay in Aqueous Solution CdS Nanoparticles | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. usc.gal [usc.gal]
- 9. reddit.com [reddit.com]
- 10. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 11. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 12. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of Aluminum Hypophosphite for High-Temperature Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum hypophosphite (AHP) in high-temperature applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the high-temperature processing of materials containing this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| AHP-TS-001 | Premature Decomposition of AHP (Processing Temperatures < 300°C) | - Presence of impurities in the AHP or polymer matrix.- Inherent thermal stability of the specific AHP grade is insufficient for the processing temperature.- Shear heating during extrusion causing localized temperature spikes.- Interaction with other additives in the formulation. | - Verify AHP Grade: Ensure the decomposition temperature of the AHP grade used is suitable for your processing window. AHP typically exhibits decomposition temperatures above 280-300°C[1].- Reduce Processing Temperature: If possible, lower the processing temperature profile.- Optimize Screw Design & Speed: Use a less aggressive screw design and lower screw speed to minimize shear heating.- Microencapsulation: Consider using microencapsulated AHP. Encapsulation with materials like melamine cyanurate (MCA) can enhance thermal stability and delay the release of phosphine[2].- Evaluate Additive Compatibility: Conduct compatibility studies with other additives to identify any adverse interactions. |
| AHP-TS-002 | Poor Dispersion of AHP in Polymer Matrix (e.g., whitening, agglomerates) | - High surface energy of inorganic AHP particles leading to poor compatibility with the organic polymer matrix.- Inadequate mixing during compounding.- Moisture absorption on the surface of AHP particles. | - Surface Modification: Use surface-modified AHP or add coupling agents (e.g., silanes) or phosphate esters to improve interfacial adhesion between AHP and the polymer[3].- Optimize Compounding Parameters: Increase mixing time or use a higher shear mixing element in the extruder.- Drying: Ensure AHP is thoroughly dried before use to prevent moisture-related agglomeration. Store in a dry, cool place[4].- Use of Plasticizers: Small amounts of plasticizers can enhance the dispersion of inorganic fillers[5]. |
| AHP-TS-003 | Reduced Flame Retardant Performance | - Inadequate loading of AHP.- Poor dispersion of AHP.- Degradation of AHP during processing.- Antagonistic effects with other additives.- Unsuitable polymer matrix. AHP has poor flame retardant effect in some polymers like PE and rubber when used alone[4]. | - Optimize AHP Loading: Conduct a loading level study to determine the optimal concentration for your application.- Improve Dispersion: Refer to AHP-TS-002 for solutions to poor dispersion.- Verify Processing Stability: Use Thermogravimetric Analysis (TGA) to confirm that AHP does not significantly decompose at your processing temperatures.- Utilize Synergists: Combine AHP with synergistic flame retardants like melamine cyanurate (MCA), ammonium polyphosphate (APP), or zinc borate (ZB) to enhance its effectiveness[4][6].- Matrix Selection: Confirm that AHP is a suitable flame retardant for your chosen polymer system. |
| AHP-TS-004 | Discoloration of Final Product (e.g., yellowing) | - Thermal degradation of the polymer or additives at high processing temperatures.- Reactions between AHP decomposition products and the polymer matrix. | - Lower Processing Temperature: Reduce the processing temperature to the lowest possible point while maintaining melt integrity.- Use of Antioxidants/Stabilizers: Incorporate thermal stabilizers and antioxidants into the formulation to protect the polymer and other additives from degradation.- Nitrogen Purge: Process under a nitrogen atmosphere to minimize oxidative degradation. |
| AHP-TS-005 | Bubbles or Voids in Extruded/Molded Part | - Release of volatile decomposition products (e.g., phosphine, water) from AHP due to excessive processing temperatures[2][7].- Trapped moisture in the AHP or polymer. | - Control Processing Temperature: Strictly control the melt temperature to stay below the AHP decomposition onset.- Thorough Drying: Ensure both the polymer resin and AHP are adequately dried before processing.- Vented Extrusion: Utilize a vented extruder to remove volatile byproducts during compounding. |
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is the typical decomposition temperature of this compound?
A1: this compound is known for its excellent thermal stability, with a decomposition temperature generally above 280-300°C[1][8]. This makes it suitable for processing with many engineering plastics that require high temperatures.
Q2: Is this compound sensitive to moisture?
A2: Yes, AHP can absorb moisture, which may negatively impact its performance and cause processing issues like agglomeration[4]. It is crucial to store AHP in a dry, cool place and ensure it is thoroughly dried before use.
Q3: What are the primary decomposition products of this compound?
A3: During thermal decomposition, AHP releases phosphine (PH₃) gas and forms aluminum phosphate (AlPO₄) and eventually aluminum pyrophosphate at higher temperatures[2][7]. The phosphine gas contributes to flame inhibition in the gas phase, while the aluminum phosphate forms a protective char layer in the solid phase.
Enhancing Thermal Stability
Q4: How can the thermal stability of this compound be further enhanced for very high-temperature processing?
A4: Microencapsulation is an effective method to improve the thermal stability of AHP. Coating AHP particles with a protective layer, such as melamine cyanurate (MCA), can inhibit its premature decomposition and delay the release of phosphine gas[2][9]. This allows for processing at higher temperatures. Another approach is the use of synergistic additives like zinc borate, which has been shown to improve the thermal stability of AHP[6].
Q5: What are synergistic additives and how do they improve the performance of AHP?
A5: Synergistic additives are compounds that, when combined with AHP, produce a greater flame retardant effect than the sum of their individual effects. Common synergists for AHP include:
-
Nitrogen-based compounds (e.g., Melamine Cyanurate - MCA, Ammonium Polyphosphate - APP): These create a phosphorus-nitrogen (P-N) synergistic effect, which enhances char formation and releases non-combustible gases to dilute oxygen and fuel in the gas phase[2][4].
-
Zinc Borate (ZB): ZB can improve the thermal stability of AHP and enhance the density and integrity of the char layer formed during combustion[6][10][11][12].
Experimental Analysis
Q6: What analytical techniques are used to evaluate the thermal stability of this compound?
A6: The primary techniques are:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing information on the onset and stages of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying exothermic or endothermic decomposition events.
Quantitative Data Summary
The following tables summarize key thermal and flame retardancy data for this compound and its formulations.
Table 1: Thermal Decomposition Properties of AHP and Microencapsulated AHP (MAHP)
| Material | Onset Decomposition Temp. (°C) | Max. Decomposition Temp. (°C) | Residue at 600°C (N₂ atmosphere) (%) | Reference |
| AHP | ~300-350 | 351 | ~71 | [13] |
| MAHP (MCA coated) | >350 | 358 | >80 | [13] |
Table 2: Flame Retardancy Performance of AHP in Various Polymer Systems
| Polymer | AHP Loading (wt%) | Synergist (wt%) | LOI (%) | UL-94 Rating (Thickness) | Reference |
| Polypropylene (PP) | 20.6 | IFR (3.4) | 33.5 | V-0 (0.8 mm) | [14] |
| Polyamide 6 (PA6) | 15 | - | >28 | V-0 | [15] |
| Polybutylene Terephthalate (PBT) | 15 | MCA (5) | 32.5 | V-0 (1.6 mm) | [16] |
| Polylactic Acid (PLA) | 20 | - | 28.8 | V-0 | [17] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of AHP-containing materials.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20 K/min).
-
Conduct the analysis under a controlled atmosphere, typically nitrogen (to study thermal decomposition) or air (to study oxidative decomposition), at a constant flow rate (e.g., 50 mL/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the final char residue.
-
UL-94 Vertical Burning Test
-
Objective: To assess the flammability and self-extinguishing characteristics of a plastic material.
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton patch.
-
Procedure:
-
Prepare rectangular test specimens (typically 125 mm x 13 mm) of a specified thickness.
-
Condition the specimens as required by the standard (e.g., at 23°C and 50% relative humidity for 48 hours).
-
Clamp a specimen vertically from its top end. Place a dry cotton patch 300 mm below the specimen.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any dripping particles ignite the cotton patch.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard[18][19][20].
-
Cone Calorimetry
-
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under controlled fire-like conditions.
-
Apparatus: Cone calorimeter.
-
Procedure:
-
Prepare square test specimens (typically 100 mm x 100 mm) of a specific thickness.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder on the load cell beneath the conical heater.
-
Expose the sample to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases released from the sample surface.
-
During the test, continuously measure the oxygen concentration in the exhaust gas stream, which is used to calculate the heat release rate (HRR) based on the oxygen consumption principle[21][22].
-
Record key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate (MLR)[23][24].
-
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Dual-phase flame retardant mechanism of AHP.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104448948A - Preparation method of modified aluminium hypophosphite - Google Patents [patents.google.com]
- 4. This compound|7784-22-7-nxochemical [nxochemical.com]
- 5. WO2005075566A1 - Polyamide compositions flame retarded with aluminium hypophosphite - Google Patents [patents.google.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. neemcco.com [neemcco.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. imast.biz [imast.biz]
- 12. researchgate.net [researchgate.net]
- 13. kygczz.com [kygczz.com]
- 14. cjps.org [cjps.org]
- 15. "Investigation on effects of aluminum and magnesium hypophosphites on f" by Qifei Li, Bin Li et al. [repository.lsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mgchemicals.com [mgchemicals.com]
- 19. specialchem.com [specialchem.com]
- 20. boedeker.com [boedeker.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 23. researchgate.net [researchgate.net]
- 24. tsapps.nist.gov [tsapps.nist.gov]
Troubleshooting poor char formation in polymers with aluminum hypophosphite.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are encountering issues with poor char formation in polymers when using aluminum hypophosphite (AHP) as a flame retardant.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing insufficient char formation after incorporating this compound into our polymer system. What are the potential causes and solutions?
A1: Insufficient char formation is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal AHP Concentration: The concentration of AHP is critical. Too little may not provide enough phosphorus species to catalyze char formation effectively. Conversely, an excessively high loading might not always lead to better charring and can negatively impact mechanical properties. It is recommended to perform a dosage optimization study. For many polymers like PA6, TPU, and PMMA, a concentration of around 20 wt% AHP is often needed to achieve a V-0 rating in UL-94 tests.[1]
-
Lack of Synergists: AHP often works most effectively in combination with other flame retardants. Consider incorporating a synergistic agent.
-
For Intumescent Systems: If you are using an intumescent formulation, AHP shows excellent synergy with components like ammonium polyphosphate (APP) and a charring-foaming agent.[2] AHP produces phosphoric acid at high temperatures, which promotes the carbonization of the charring agent, leading to a more compact and nonporous char residue.[2] An optimal mass fraction of AHP to the intumescent flame retardant (IFR) system has been found to be around 1:6.[2]
-
Mineral Fillers: Certain mineral fillers can facilitate the generation of a dense and compact char layer.[3]
-
-
Polymer Matrix Incompatibility: The effectiveness of AHP can be polymer-dependent. AHP is known to be highly effective in polymers like PLA, PET, PBT, and PA.[4] If you are working with a different polymer, the charring mechanism may be less effective.
-
Processing Issues: Inadequate dispersion of AHP within the polymer matrix can lead to localized areas with poor flame retardancy and inconsistent char formation. Ensure your compounding process achieves a homogeneous mixture.
Q2: The char formed is brittle and has cracks or holes. How can we improve its integrity?
A2: A brittle or cracked char layer will have a weakened barrier effect, allowing heat and flammable gases to pass through.
-
Gas Evolution: The degradation of AHP can generate phosphine (PH3) gas.[4] The impact of this gas release during combustion can lead to the formation of holes and cracks in the char.
-
Synergist Selection: While some synergists are beneficial, they can also influence char morphology. For instance, in some composites, the combination of AHP and expandable graphite (EG) resulted in more holes in the char structure, potentially weakening its barrier properties.[4] Careful selection and optimization of synergistic agents are crucial.
-
Promoting Crosslinking: The goal is to form a more cross-linked, stable char. AHP, in combination with other phosphorus-containing flame retardants, can form a P-rich char layer mixed with aluminum pyrophosphate, which can be very tough.[5] The addition of certain synergists can promote the formation of aromatic and aromatic heterocyclic structures, which contribute to a denser char layer.[6]
Q3: We've added this compound, but the flame retardancy of our polymer has not improved significantly. What could be the reason?
A3: A lack of improvement in flame retardancy despite the addition of AHP can be due to several factors, including both condensed-phase (charring) and gas-phase effects.
-
Antagonistic Effects: Be aware of potential antagonistic effects with other additives in your formulation. For example, in some studies with PLA composites, the combination of AHP and expandable graphite (EG) resulted in lower Limiting Oxygen Index (LOI) values compared to composites containing only AHP, indicating an antagonistic effect.[4]
-
Gas-Phase Inhibition: AHP also functions in the gas phase by releasing phosphorus-containing free radicals (like PO•) that quench the flame.[5][7] If the char is not effectively trapping flammable gases, the gas-phase inhibition may not be sufficient to extinguish the flame.
-
Inadequate Char Quality: As mentioned in Q2, a non-uniform, cracked, or porous char will not provide an effective barrier against heat and mass transfer, thus limiting the improvement in flame retardancy.[4][8]
-
Thermal Stability: AHP can sometimes lower the initial decomposition temperature of the polymer composite.[5][8] This earlier degradation needs to be coupled with effective char formation to result in improved overall flame retardancy.
Data Presentation: Performance of AHP in Various Polymer Systems
The following tables summarize quantitative data from various studies on the effect of this compound and its synergists on the flame retardancy of different polymers.
Table 1: Effect of AHP and Synergists on Flame Retardancy of Polypropylene (PP)
| Formulation (wt%) | LOI (%) | UL-94 Rating (0.8 mm) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
| PP/IFR (24%) | - | - | - | - |
| PP/IFR/AHP (20.57%/3.43%) | 33.5 | V-0 | Reduced | Reduced |
IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Triazine charring-foaming agent) Data sourced from[9][2]
Table 2: Effect of AHP and Expandable Graphite (EG) on Flame Retardancy of Polylactic Acid (PLA) Composites with 30 wt% Carbon Fiber (CF)
| Formulation (wt%) | LOI (%) | UL-94 Rating | Char Residue at 700°C (%) |
| Pure PLA | 21.3 | V-2 | 5.5 |
| PLA/30CF/10AHP | - | V-0 | - |
| PLA/30CF/15AHP | - | V-0 | - |
| PLA/30CF/20AHP | - | V-0 | Highest |
| PLA/30CF/7AHP/3EG | Lower than AHP alone | Failed | Lower than AHP alone |
| PLA/30CF/5AHP/5EG | Lower than AHP alone | Failed | Lower than AHP alone |
Data sourced from[4]
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and char yield of the polymer composite.
-
Methodology: A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The remaining weight at the end of the experiment (e.g., at 700°C or 800°C) is the char residue.[9][4][8]
2. Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.
-
Methodology: A vertically oriented sample of specified dimensions is ignited at the top. The concentration of oxygen in the surrounding atmosphere is varied until the sample just sustains a flame for a specified period or burns a specified length. The LOI value is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[1][9]
3. UL-94 Vertical Burning Test
-
Objective: To assess the flammability of plastic materials in response to a small open flame.
-
Methodology: A rectangular bar specimen is held vertically and ignited at the bottom with a Bunsen burner for 10 seconds. The flame is then removed, and the duration of flaming and glowing is recorded. A second 10-second ignition is applied if the specimen extinguishes. Based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below, a classification (V-0, V-1, or V-2) is assigned. V-0 is the highest rating for this test.[1][9][4]
4. Scanning Electron Microscopy (SEM)
-
Objective: To observe the morphology and microstructure of the char residue after combustion.
-
Methodology: The char residue from a combustion test (e.g., cone calorimetry or LOI) is carefully collected. A small piece of the char is mounted on a sample holder and coated with a thin layer of a conductive material (e.g., gold or palladium). The sample is then placed in a scanning electron microscope, which uses a focused beam of electrons to generate images of the surface topography. This allows for the visualization of the char's porosity, compactness, and any cracks or holes.[9][3][8]
Visualizations
Caption: Troubleshooting workflow for poor char formation.
Caption: Mechanism of AHP in char formation and flame retardancy.
References
- 1. Flame retardant effect of this compound in heteroatom-containing polymers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and this compound for an Epoxy Thermoset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. "Synergistic effects of this compound on intumescent flame ret" by Miao Jun Xu, Jing Wang et al. [repository.lsu.edu]
The effect of aluminum hypophosphite particle size on flame retardant efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and materials science working with aluminum hypophosphite (AHP) as a flame retardant. The following sections address common issues encountered during experimentation, focusing on the effect of AHP particle size on its flame retardant efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a decrease in the thermal stability of our polymer after adding this compound. Is this normal?
A1: Yes, a decrease in the initial thermal degradation temperature of the polymer matrix upon addition of AHP is a commonly observed phenomenon.[1][2] AHP's flame retardant action involves decomposing at a lower temperature to release phosphine (PH3) and other phosphorus-containing species.[1][3] These compounds interrupt the combustion cycle in both the gas and condensed phases. While this early decomposition is key to its flame retardant efficacy, it can lead to a lower onset of degradation for the composite material. If this is a concern for your application's processing temperature, consider microencapsulation of the AHP, which can delay the decomposition of AHP and the release of phosphine.[3][4]
Q2: Our flame retardancy test results (UL-94, LOI) are inconsistent. What could be the cause?
A2: Inconsistent flame retardancy results are often linked to poor dispersion of the AHP particles within the polymer matrix. Agglomerates of AHP can act as stress concentrators and create areas with a non-uniform distribution of the flame retardant, leading to variable performance.
Troubleshooting Steps:
-
Improve Dispersion: Employ high-shear mixing or ultrasonication during the compounding process to break down agglomerates.[5] For liquid resin systems, dispersing AHP in a solvent before mixing with the resin can be effective.[6]
-
Surface Modification: Consider using surface-modified AHP or adding a coupling agent to improve the interfacial adhesion between the AHP particles and the polymer matrix.
-
Particle Size: Smaller particles, such as nanoparticles, offer a larger surface area, which can lead to more uniform dispersion and improved flame retardant efficiency.[1][7] However, nanoparticles are also more prone to agglomeration, so dispersion techniques are critical.
Q3: We are not seeing a significant improvement in flame retardancy even at high loadings of AHP. Why might this be happening?
A3: There are several potential reasons for this:
-
Antagonistic Effects: If you are using AHP in combination with other flame retardants, there might be antagonistic effects. For instance, some studies have shown that combining AHP with expandable graphite (EG) can sometimes lead to a decrease in flame retardant performance compared to using AHP alone.[8]
-
Particle Size: While smaller particles are generally more efficient, there can be an optimal particle size and loading level. Exceeding this can sometimes lead to a decrease in performance due to factors like poor dispersion or negative effects on the physical properties of the polymer.[1]
-
Mechanism Mismatch: The flame retardant mechanism of AHP must be compatible with the polymer. AHP works in both the gas phase (phosphine release) and condensed phase (char promotion). If the polymer does not char effectively, the condensed phase mechanism will be less efficient.
Q4: Does the particle size of this compound affect the mechanical properties of the final composite?
A4: Yes, the particle size of AHP can significantly influence the mechanical properties of the polymer composite. Generally, the addition of fillers can lead to a decrease in properties like tensile strength and impact strength.[9] However, using nanoparticles or smaller microparticles can mitigate this effect to some extent due to better dispersion and a larger interfacial area with the polymer matrix.[10] Conversely, poor dispersion of smaller particles can create agglomerates that act as defects and worsen mechanical properties. It is crucial to find a balance between flame retardant efficiency and the desired mechanical performance.[11]
Data Presentation
Table 1: Effect of AHP Particle Size on Thermal Stability of Epoxy Resin
| Sample | T5% (°C) (Temperature at 5% weight loss) | Td (°C) (Temperature of maximum mass loss rate) | Char Residue at 800°C (%) |
| Neat Epoxy | 386 | 405 | 15.2 |
| Epoxy + 15 wt.% AHP Microparticles | 345 | 390 | 25.8 |
| Epoxy + 15 wt.% AHP Nanoparticles (≤60 nm) | 330 | 375 | 28.5 |
Data synthesized from information in[7].
Table 2: Cone Calorimeter Data for PLA Coated with Epoxy/AHP Nanocomposites
| Sample | Time to Ignition (TTI) (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat PLA | 35 | 450 | 85 |
| PLA + Epoxy Coating | 32 | 440 | 88 |
| PLA + Epoxy with 15 wt.% AHP NPs | 28 | 310 | 75 |
Data synthesized from information in[12].
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles
This protocol describes a two-stage wet milling process to reduce the size of AHP microparticles to nanoparticles.[1]
Materials:
-
This compound microparticles
-
Ethanol
-
Zirconia grinding balls (1 mm and 200 µm diameter)
-
Planetary ball mill with grinding jars and mesh grids (400 µm and 100 µm)
Procedure:
-
Stage 1:
-
Place AHP microparticles, 1 mm zirconia grinding balls, and ethanol into a grinding jar.
-
Mill the suspension at a specified speed and duration.
-
Separate the milled AHP from the grinding balls using a 400 µm mesh grid. The resulting particle size should be around 1 µm.
-
-
Stage 2:
-
Take the AHP suspension from Stage 1 and place it in a new grinding jar with 200 µm zirconia grinding balls.
-
Mill the suspension again under controlled conditions.
-
Separate the AHP nanoparticles from the grinding balls using a 100 µm mesh grid. The final particle size should be ≤60 nm.
-
-
Drying:
-
Dry the AHP nanoparticle suspension to obtain a powder.
-
Protocol 2: Flame Retardancy Testing
-
Limiting Oxygen Index (LOI):
-
UL-94 Vertical Burn Test:
-
Mount the specimen vertically.
-
Apply a specified flame to the bottom of the specimen for 10 seconds and then remove.
-
Record the afterflame time.
-
Apply the flame for a second 10-second period.
-
Record the afterflame and afterglow times, and note any dripping that ignites a cotton patch below.
-
Classify the material as V-0, V-1, or V-2 based on the results.[16]
-
Cone Calorimeter Test:
-
Prepare flat specimens (e.g., 100 mm x 100 mm x 3 mm).[17]
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) in a horizontal orientation.[18]
-
An external igniter is used to ignite the pyrolysis gases.
-
Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and mass loss rate.[19][20]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the flame retardant efficiency of AHP.
Caption: Relationship between AHP particle size and its effects on composite properties.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kygczz.com [kygczz.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of particle size on mechanical properties of sawdust-high density polyethylene composites under various strain rates :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. CN104448948A - Preparation method of modified aluminium hypophosphite - Google Patents [patents.google.com]
- 16. Ultrastable Aluminum Nanoparticles with Enhanced Combustion Performance Enabled by a Polydopamine/Polyethyleneimine Nanocoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polylactic Acid (PLA) Composites with Aluminum Hypophosphite (AHP)
This technical support guide is designed for researchers and scientists working with Polylactic Acid (PLA) and the flame retardant Aluminum Hypophosphite (AHP). While AHP is an effective flame retardant, its incorporation into the PLA matrix can sometimes lead to undesired changes in mechanical properties, which may be perceived as a plasticizing effect (e.g., reduced stiffness or strength). This guide provides troubleshooting advice and frequently asked questions to help you mitigate these effects and optimize your PLA/AHP composites.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AHP) in PLA?
A1: this compound (AHP) is primarily used as a halogen-free, phosphorus-based flame retardant for polymers like PLA.[1][2][3] It works through a combination of gas phase and condensed phase mechanisms. Upon heating, AHP decomposes to release phosphine (PH3), which inhibits combustion in the gas phase.[1] It also promotes the formation of a stable, insulating char layer on the material's surface, which acts as a barrier to heat and mass transfer, further suppressing the fire.[1][4][5]
Q2: Why do the mechanical properties of my PLA change after adding AHP? I'm observing a plasticizing effect.
A2: The term "plasticizing effect" in this context usually refers to a decrease in tensile strength and modulus, and sometimes an increase in elongation at break. This is not true plasticization in the chemical sense, as AHP is a solid filler. The observed changes are typically due to several factors:
-
Poor Interfacial Adhesion: PLA is polar, but there might be weak interaction between the PLA matrix and the AHP filler particles. This lack of adhesion creates stress concentration points, leading to premature failure under load.
-
Particle Agglomeration: If AHP particles are not well-dispersed, they can form agglomerates within the PLA matrix. These act as defects, reducing the overall strength of the composite.[6]
-
Polymer Degradation: The thermal processing (melt blending) required to incorporate AHP can sometimes cause thermal degradation of the PLA chains, reducing the polymer's molecular weight and, consequently, its mechanical strength.[7] AHP itself can lower the initial thermal degradation temperature of the composite.[2][8]
Q3: Can AHP affect the thermal stability of PLA during processing?
A3: Yes. Thermogravimetric analysis (TGA) has shown that the addition of AHP can lower the onset temperature of thermal degradation for PLA composites compared to neat PLA.[8] This is because AHP begins to decompose and release reactive phosphorus compounds at temperatures that can overlap with PLA's processing window.[2] This can accelerate the degradation of the PLA matrix, leading to a lower molecular weight and reduced mechanical properties.[7]
Q4: What is a typical loading percentage for AHP in PLA to achieve good flame retardancy?
A4: To achieve a UL-94 V-0 rating, which indicates that burning stops within 10 seconds on a vertical specimen, a loading of 15-20 wt% of AHP is often required.[1][3][4] For instance, studies have shown that a V-0 rating can be achieved with 20 wt% AHP in PLA.[3][4] The exact amount can vary depending on the grade of PLA, processing conditions, and the presence of other additives.
Troubleshooting Guides
Issue 1: Reduced Tensile Strength and Modulus in PLA/AHP Composites
You've prepared a PLA/AHP composite, but mechanical testing shows a significant drop in tensile strength and stiffness compared to pure PLA.
| Potential Cause | Recommended Solution | Explanation |
| Poor Interfacial Adhesion | Incorporate a compatibilizer , such as Maleic Anhydride grafted PLA (PLA-g-MA). | A compatibilizer has segments that are miscible with both the PLA matrix and can interact with the AHP particles, effectively "bridging the gap" between them. This improves stress transfer from the polymer to the filler, enhancing overall strength. |
| PLA Chain Scission (Degradation) during Processing | Add a chain extender , such as Joncryl® ADR. Use at low concentrations (e.g., 0.5-1.0 wt%). | Chain extenders are multifunctional reactive compounds that can "reconnect" PLA chains that have been broken due to thermal degradation. This increases the molecular weight and melt strength of the polymer, restoring mechanical properties.[7] |
| Poor AHP Dispersion | Optimize melt blending parameters (e.g., increase screw speed, residence time) or use a surface-treated grade of AHP. | Better dispersion ensures that AHP particles are evenly distributed, preventing the formation of large agglomerates that act as weak points in the material.[6] |
Issue 2: Material is Brittle and Shows Low Impact Strength
The final PLA/AHP material is very brittle and fractures easily upon impact, even if the tensile strength is acceptable.
| Potential Cause | Recommended Solution | Explanation |
| Stress Concentration at Filler Particles | Use AHP with a smaller particle size (nanoparticles if available).[2] | Smaller particles have a higher surface area-to-volume ratio, leading to better interaction with the polymer matrix and reducing the size of potential stress concentration sites. |
| Inherent Brittleness of PLA | Blend with a toughening agent like Poly(butylene adipate-co-terephthalate) (PBAT) or Thermoplastic Polyurethane (TPU). | These flexible polymers can be blended with PLA to absorb impact energy and prevent crack propagation. A compatibilizer may be needed to ensure good miscibility. |
| Low Crystallinity | Anneal the samples after processing. | Annealing (heat treating) the PLA/AHP parts below the melting point but above the glass transition temperature can increase the degree of crystallinity, which may improve stiffness and strength. |
Data Presentation: Mechanical Properties of PLA/AHP Composites
The following table summarizes typical data on how AHP and additives can affect the mechanical properties of PLA. Note: These are representative values from literature and actual results will vary based on specific materials and processing conditions.
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Key Observation | Reference |
| Neat PLA | ~60 | ~5-10 | Baseline, brittle behavior | [4] |
| PLA + 20 wt% AHP | ~45-50 | ~3-5 | Decrease in strength and ductility due to filler effect. | [4] |
| PLA + 20 wt% AHP + 1 wt% Chain Extender | ~55-60 | ~5-8 | Recovery of tensile strength due to mitigation of polymer degradation. | [7] |
| PLA + 20 wt% AHP + 5 wt% Compatibilizer | ~58-62 | ~6-10 | Improved strength and ductility due to enhanced interfacial adhesion. | [9] |
Experimental Protocols
Protocol 1: Preparation of PLA/AHP Composites via Melt Blending
This protocol describes a standard method for preparing PLA/AHP composites for testing.
-
Drying: Dry PLA pellets and AHP powder in a vacuum oven at 80°C for at least 4 hours to remove residual moisture. Moisture can cause hydrolytic degradation of PLA during processing.
-
Premixing: Physically mix the dried PLA pellets and AHP powder (and any other additives like chain extenders or compatibilizers) in the desired weight ratios in a sealed bag.
-
Melt Compounding:
-
Set the temperature profile of a twin-screw extruder. For PLA, a typical profile might be 170°C, 180°C, 185°C, 185°C, 180°C from the hopper to the die.
-
Feed the premixed material into the extruder at a constant rate. A screw speed of 150-200 rpm is common.
-
The extruded strand is cooled in a water bath and then pelletized.
-
-
Specimen Preparation:
-
Dry the compounded pellets again at 80°C for 4 hours.
-
Use an injection molding machine to produce test specimens (e.g., tensile bars according to ASTM D638) from the pellets. A typical injection molding temperature for PLA composites is 190-210°C.
-
Protocol 2: Tensile Property Testing
-
Conditioning: Condition the injection-molded tensile bars at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours as per ASTM D618.
-
Testing:
-
Perform tensile tests using a Universal Testing Machine according to ASTM D638.
-
Use a crosshead speed of 5 mm/min.
-
Record the tensile strength, Young's modulus, and elongation at break.
-
Test at least five specimens for each formulation and report the average values.
-
Visualizations
Troubleshooting Workflow for Reduced Mechanical Properties
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor mechanical performance in PLA/AHP composites.
Caption: Troubleshooting workflow for PLA/AHP composites.
Mechanism of a Compatibilizer in PLA/AHP Blends
This diagram illustrates the role of a compatibilizer (like PLA-g-MA) at the interface between the PLA matrix and an AHP particle.
Caption: Action of a compatibilizer at the polymer-filler interface.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Reactive Chain Extension on the Properties of 3D Printed Poly(Lactic Acid) Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Long-Term Mechanical Properties of Thermoplastic Short Natural Fiber Compounds by Using Alternative Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aluminum Hypophosphite Compatibility in Polyolefins
This guide provides researchers and scientists with troubleshooting strategies and frequently asked questions to address common challenges encountered when incorporating aluminum hypophosphite (AHP) as a flame retardant in polyolefin (e.g., polyethylene, polypropylene) matrices.
Troubleshooting Guide
Issue 1: Poor Mechanical Properties (e.g., reduced tensile strength, impact strength) after adding AHP.
-
Question: Why have the mechanical properties of my polyolefin composite significantly decreased after incorporating this compound?
-
Answer: The degradation of mechanical properties is often due to poor interfacial adhesion between the hydrophilic AHP particles and the hydrophobic polyolefin matrix. This incompatibility can lead to particle agglomeration, creating stress concentration points within the composite material. Additionally, the unmodified AHP particles can act as fillers that disrupt the polymer chain structure, leading to brittleness.
Troubleshooting Steps:
-
Surface Modification of AHP: The surface of AHP is polar and hydrophilic. Modifying it to be more hydrophobic can significantly improve its interaction with the non-polar polyolefin.
-
Silane Coupling Agents: Treatment with silane coupling agents (e.g., vinyltrimethoxysilane, aminopropyltriethoxysilane) can form a chemical bridge between the AHP particles and the polyolefin matrix.
-
Stearic Acid: A coating of stearic acid can render the AHP particle surface hydrophobic, improving dispersion and reducing agglomeration.
-
-
Use of a Compatibilizer: Incorporating a compatibilizer into the formulation can enhance the interfacial adhesion between the AHP and the polyolefin.
-
Maleic Anhydride Grafted Polyolefins (e.g., PP-g-MAH, PE-g-MAH): These are highly effective as the maleic anhydride groups can interact with the AHP surface, while the polyolefin backbone is compatible with the matrix.
-
-
Optimize AHP Loading: An excessively high loading of AHP can lead to significant agglomeration and a decline in mechanical properties. Evaluate if the AHP concentration can be reduced while still meeting the desired flame retardancy.
Issue 2: Inconsistent or Lower-than-Expected Flame Retardancy.
-
Question: My polyolefin/AHP composite is not achieving the expected V-0 rating in UL-94 tests. What could be the cause?
-
Answer: Inconsistent or poor flame retardancy is typically a result of non-uniform dispersion of the this compound particles. Agglomerates of AHP can act as points where combustion is not effectively suppressed. The flame retardant mechanism of AHP relies on the release of phosphine and phosphoric acid in the gas and condensed phases, respectively; poor dispersion hinders the efficiency of these actions.
Troubleshooting Steps:
-
Improve Dispersion:
-
High-Intensity Mixing: Ensure that the compounding process (e.g., using a twin-screw extruder) provides sufficient shear force to break down AHP agglomerates.
-
Surface Treatment: As mentioned previously, surface modification of AHP is crucial for achieving a homogeneous dispersion.
-
Masterbatch Approach: Consider preparing a masterbatch with a higher concentration of AHP and a suitable carrier resin, which can then be diluted with the bulk polyolefin. This two-step process often leads to better dispersion.
-
-
Synergistic Flame Retardants: Consider the addition of synergistic flame retardants that can work in concert with AHP.
-
Melamine Polyphosphate (MPP): The combination of AHP and MPP often exhibits a synergistic effect, enhancing the overall flame retardancy.
-
Zinc Borate: This can act as a charring agent and smoke suppressant, improving the performance in fire tests.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical particle size of this compound that should be used for polyolefin composites?
-
A1: For optimal dispersion and to minimize negative impacts on mechanical properties, a smaller particle size is generally preferred. A common average particle size (D50) is in the range of 1-10 µm. However, very fine particles may have a higher tendency to agglomerate, making surface treatment even more critical.
-
-
Q2: How does the processing temperature during compounding affect the stability of this compound?
-
A2: this compound has good thermal stability, typically starting to decompose at temperatures above 300°C. For most polyolefins like polypropylene (processing temperature ~180-220°C) and polyethylene (processing temperature ~160-200°C), AHP is thermally stable. However, it is crucial to keep processing temperatures below the AHP decomposition temperature to prevent premature degradation and gas evolution.
-
-
Q3: Can this compound be used in transparent polyolefin applications?
-
A3: Due to differences in the refractive indices between this compound and most polyolefins, its addition will significantly reduce the transparency of the final product, resulting in an opaque or translucent material. It is generally not suitable for applications requiring high transparency.
-
-
Q4: Are there any safety precautions to consider when working with this compound?
-
A4: Yes. This compound is a fine powder and can be a respiratory irritant. It is recommended to handle it in a well-ventilated area or with local exhaust ventilation. Standard personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask should be worn.
-
Data Presentation
Table 1: Effect of Surface Modification on Mechanical Properties of Polypropylene/AHP Composites
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Neat PP | 35 | >200 | 4.5 |
| PP + 20% Untreated AHP | 28 | 15 | 2.8 |
| PP + 20% AHP (Silane Treated) | 33 | 25 | 4.1 |
| PP + 20% AHP (Stearic Acid Treated) | 31 | 22 | 3.8 |
Table 2: Influence of Compatibilizers on Flame Retardant Properties of PE/AHP Composites
| Formulation | AHP Loading (%) | Compatibilizer (5%) | UL-94 Rating (1.6 mm) | Limiting Oxygen Index (%) |
| Neat PE | 0 | None | HB | 19 |
| PE + 25% AHP | 25 | None | V-2 | 26 |
| PE + 25% AHP | 25 | PE-g-MAH | V-0 | 30 |
Experimental Protocols
Protocol 1: Surface Modification of this compound with a Silane Coupling Agent
-
Materials and Equipment:
-
This compound (AHP) powder
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane)
-
Ethanol/water solution (95/5 v/v) as a hydrolysis solvent
-
High-speed mixer or blender
-
Drying oven
-
Beaker, magnetic stirrer
-
-
Procedure:
-
Prepare the silane solution: In a beaker, add 2 parts by weight of the silane coupling agent to 98 parts of the ethanol/water solution. Stir for 30 minutes to allow for hydrolysis of the silane.
-
Weigh the desired amount of AHP powder and place it in the high-speed mixer.
-
While the mixer is running at low speed, slowly spray the prepared silane solution onto the AHP powder over 5-10 minutes to ensure uniform coating. The typical amount of silane is 1-2% of the AHP weight.
-
After adding the solution, increase the mixer speed and continue mixing for another 15 minutes.
-
Transfer the coated AHP powder to a tray and dry it in an oven at 80-100°C for 2-4 hours to remove the solvent and promote the reaction between the silane and the AHP surface.
-
Allow the surface-modified AHP to cool to room temperature before use.
-
Protocol 2: Melt Compounding of Polypropylene with AHP using a Twin-Screw Extruder
-
Materials and Equipment:
-
Polypropylene (PP) pellets
-
Surface-modified this compound (AHP) powder
-
Compatibilizer (e.g., PP-g-MAH), if used
-
Co-rotating twin-screw extruder
-
Pelletizer
-
Drying oven
-
-
Procedure:
-
Pre-dry the PP pellets and the modified AHP powder separately in an oven at 80°C for 4 hours to remove any moisture.
-
Pre-mix the dried PP pellets, AHP powder, and any other additives (e.g., compatibilizer, antioxidants) in the desired weight ratio in a container by tumbling for 10-15 minutes to get a relatively homogeneous blend.
-
Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile from the hopper to the die would be: 180°C, 190°C, 200°C, 210°C, 200°C.
-
Set the screw speed, typically in the range of 200-400 rpm, to ensure adequate shear for good dispersion without excessive degradation.
-
Feed the pre-mixed blend into the main hopper of the extruder at a constant rate.
-
The molten extrudate exiting the die is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Dry the resulting pellets at 80°C for 4 hours before subsequent processing like injection molding for testing.
-
Mandatory Visualization
Caption: Experimental workflow for preparing polyolefin/AHP composites.
Caption: Troubleshooting decision tree for AHP-polyolefin composites.
Process optimization for the industrial scale synthesis of aluminum hypophosphite.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process optimization for the industrial-scale synthesis of aluminum hypophosphite. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the industrial synthesis of this compound?
A1: The most common methods involve the reaction of an aluminum salt with a source of hypophosphite ions. Key routes include:
-
Reaction of an aluminum salt (e.g., aluminum nitrate or aluminum chloride) with sodium hypophosphite in an aqueous solution. This is a widely used method due to the availability and cost-effectiveness of the raw materials.[1][2]
-
Reaction of hypophosphorous acid with aluminum hydroxide. This acid-base neutralization method can produce a high-purity product but involves handling corrosive hypophosphorous acid.[3]
-
Reactive extrusion process. This method involves mixing hypophosphite salts and aluminum salts and reacting them in a twin-screw extruder. It can shorten reaction times and reduce energy consumption.[4]
Q2: What are the critical process parameters to control during the synthesis of this compound?
A2: For optimal yield and product quality, the following parameters are crucial:
-
pH: The pH of the reaction mixture significantly impacts the yield, with an optimal range typically between 2 and 3 to minimize the solubility of this compound.[1]
-
Temperature: The reaction is generally conducted at elevated temperatures, typically between 60°C and 90°C, to ensure a sufficient reaction rate.[1][2] However, temperatures exceeding 200°C can lead to decomposition and the release of toxic phosphine gas.[1]
-
Molar Ratio of Reactants: The stoichiometry of the aluminum salt and hypophosphite source should be carefully controlled to maximize conversion and minimize unreacted starting materials. A molar ratio of sodium hypophosphite to aluminum nitrate of 3:1 to 4:1 is often used.[1]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, which can range from one to several hours.[1]
-
Agitation: Proper mixing is essential to ensure homogeneity and facilitate the reaction between the reactants.
Q3: What are the main byproducts in this compound synthesis and how can they be minimized?
A3: A common byproduct, when using sodium hypophosphite and an aluminum salt like aluminum chloride, is sodium chloride.[2] The presence of sodium chloride can negatively affect the flame-retardant properties of the final product.[2] To minimize its formation, one approach is to use an ethanol solution of aluminum chloride, which results in a product with significantly lower sodium chloride residue.[2]
Q4: What are the safety precautions to consider during the synthesis and handling of this compound?
A4: Key safety considerations include:
-
Phosphine Gas Evolution: this compound can decompose at elevated temperatures (above 200°C) to release highly toxic and spontaneously flammable phosphine gas (PH₃).[1][5] It is crucial to control the reaction temperature and have proper ventilation and monitoring systems in place.
-
Handling of Raw Materials: Reactants like hypophosphorous acid are corrosive and require appropriate personal protective equipment (PPE).[3]
-
Dust Explosion: Fine powders of this compound can pose a dust explosion hazard. Proper grounding of equipment and dust control measures are necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incorrect pH of the reaction mixture. When the pH is above 3, aluminum ions can exist in forms like Al(OH)²⁺ and Al(OH)₂⁺, reducing the formation of this compound.[1] - Suboptimal reaction temperature. - Incomplete reaction due to insufficient reaction time or poor mixing. - Incorrect molar ratio of reactants. | - Adjust the pH to the optimal range of 2-3 using a suitable acid or base.[1] - Optimize the reaction temperature within the recommended range (e.g., 60-80°C).[1] - Increase the reaction time and/or improve agitation. - Verify the correct molar ratio of reactants as per the established protocol (e.g., 3:1 to 4:1 for sodium hypophosphite to aluminum nitrate).[1] |
| High Impurity Content (e.g., Sodium Chloride) | - Use of aqueous solutions of reactants leading to salt byproduct formation.[2] - Inadequate washing of the final product. | - Consider using an alternative solvent system, such as an ethanol solution for aluminum chloride, to minimize the formation of salt byproducts.[2] - Ensure thorough washing of the filtered product with deionized water to remove soluble impurities. |
| Poor Product Quality (e.g., off-color, large particle size) | - Presence of impurities in the raw materials. - Uncontrolled precipitation process leading to large and irregular particles.[6] - Inadequate drying of the final product. | - Use high-purity raw materials. - Control the rate of addition of reactants and maintain vigorous stirring to promote the formation of smaller, more uniform particles. The use of dispersants can also help control particle size.[7] - Ensure the product is dried under appropriate temperature and vacuum to remove residual moisture without causing decomposition. |
| Detection of Phosphine Gas | - Overheating of the reaction mixture or the final product.[1] - Decomposition of the product during drying. | - Immediately reduce the temperature of the reaction or drying process. - Ensure accurate temperature monitoring and control systems are in place. - Work in a well-ventilated area or fume hood and use appropriate phosphine gas detectors. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Reference |
| 60 | 2-3 | 1 | 96.32 | [1] |
| 70 | 2-3 | 1 | 95.75 | [1] |
| 80 | 2-3 | 1 | 98.7 | [1] |
Table 2: Effect of pH on the Yield of this compound
| pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-3 | 60 | 1 | 96.32 | [1] |
| 4-6 | 60 | 1 | 91.54 | [1] |
| 2-3 | 70 | 1 | 95.75 | [1] |
| 4-6 | 70 | 1 | 90.48 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium Hypophosphite and Aluminum Nitrate
This protocol is based on the method described in patent CN103145110A.[1]
Materials:
-
Sodium hypophosphite (NaH₂PO₂·H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Deionized water
-
Dilute nitric acid or sodium hydroxide for pH adjustment
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Reactant Solutions:
-
Reaction:
-
Charge the reactor with the sodium hypophosphite solution.
-
Slowly add the aluminum nitrate solution to the reactor while stirring. The molar ratio of sodium hypophosphite to aluminum nitrate should be maintained between 3:1 and 4:1.[1]
-
Adjust the pH of the mixture to 2-3 using dilute nitric acid or sodium hydroxide.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for 1 hour with continuous stirring.[1] A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the white precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any soluble byproducts.
-
Dry the product in a vacuum oven at a temperature below 100°C until a constant weight is achieved.
-
Protocol 2: Quality Control and Characterization
1. Visual Inspection: The final product should be a white, crystalline powder.
2. Purity Analysis (Phosphorus Content):
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used for the accurate determination of the phosphorus and aluminum content in the final product.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition and chemical state of the elements on the surface of the product, which can also indicate the level of impurities like chlorine.[2]
3. Particle Size Analysis:
-
Laser Diffraction: This method can be used to determine the particle size distribution of the this compound powder. A particle size of less than 50 microns is often desired.[1]
4. Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the this compound. A higher decomposition temperature (e.g., ≥290°C) indicates good thermal stability.[1]
Visualizations
References
- 1. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 2. CN104860281A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. Method for producing aluminium hypophosphite by adopting reaction extrusion process - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound [drugfuture.com]
- 6. CN104448948A - Preparation method of modified aluminium hypophosphite - Google Patents [patents.google.com]
- 7. Synthesis method of superfine this compound - Eureka | Patsnap [eureka.patsnap.com]
Controlling the pH during the synthesis of aluminum hypophosphite to improve yield.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aluminum hypophosphite. The focus is on controlling the pH to improve product yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on pH-related problems.
Q1: Low or no precipitate is forming during the reaction. What are the possible causes and solutions?
Possible Causes:
-
Incorrect pH: The pH of the reaction mixture is outside the optimal range for this compound precipitation. The solubility of aluminum species is highly dependent on pH.[1][2][3]
-
Inadequate Reagent Concentration: The concentrations of the aluminum salt and hypophosphite salt solutions may be too low to achieve supersaturation and initiate precipitation.[3]
-
Poor Mixing: Inefficient mixing of the reactants can lead to localized areas of non-optimal pH and concentration, hindering uniform precipitation.[3]
Troubleshooting Steps:
-
Verify and Adjust pH: Immediately measure the pH of the reaction mixture. If it is outside the recommended range (typically 2-6), adjust it carefully using a suitable acid or base.[4]
-
Check Reagent Concentrations: Recalculate and confirm the molar concentrations of your starting material solutions.
-
Ensure Thorough Mixing: Increase the stirring speed to ensure a homogeneous reaction mixture.
Q2: The final product is contaminated with aluminum hydroxide (Al(OH)₃). How can this be avoided?
Cause:
-
High pH: The formation of aluminum hydroxide is favored at higher pH values. If the pH of the reaction is not well-controlled and rises too high, Al(OH)₃ will precipitate alongside or instead of this compound.[5][6]
Solution:
-
Strict pH Monitoring and Control: Maintain the pH of the reaction within the acidic range of 2-6.[4] A pH between 2 and 3 has been shown to produce high yields.[4] Continuous monitoring with a calibrated pH meter is crucial. Make small, incremental additions of acid or base to adjust the pH as needed.
Q3: The product yield is significantly lower than expected. What factors could be responsible?
Possible Causes:
-
Suboptimal pH: Even within the acceptable range, the pH can influence the final yield. Different pH values can lead to variations in the solubility of the product and the extent of side reactions.
-
Reaction Temperature and Time: The reaction may not have proceeded to completion due to insufficient time or an incorrect temperature.
-
Loss of Product During Workup: Significant amounts of the product may be lost during filtration and washing if not performed carefully.
Optimization Strategies:
-
pH Optimization: Experiment with different pH values within the 2-6 range to determine the optimal condition for your specific reaction setup. For example, one method reports a yield of 96.32% at a pH of 2-3, while another at pH 4-6 gives a yield of 91.54%.[4]
-
Control Reaction Parameters: Ensure the reaction is carried out at the recommended temperature and for the specified duration. A common protocol involves reacting at 60°C for 1 hour.[4]
-
Careful Product Recovery: Use appropriate filtration techniques (e.g., vacuum filtration) to minimize loss. Wash the precipitate with deionized water to remove impurities without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of this compound?
The optimal pH range for precipitating this compound is generally between 2 and 6.[4] Operating within this acidic window is critical to prevent the formation of aluminum hydroxide and maximize product yield.
Q2: Which reagents are typically used to adjust the pH during the synthesis?
While the specific acid or base is not always detailed in the literature, dilute solutions of common laboratory acids (e.g., nitric acid, hydrochloric acid) or bases (e.g., sodium hydroxide, ammonium hydroxide) can be used. The choice may depend on the specific reaction chemistry to avoid introducing unwanted ions.
Q3: How does pH affect the purity of the final this compound product?
Incorrect pH control is a primary source of impurities. If the pH is too high, the final product can be contaminated with aluminum hydroxide.[5][6] Maintaining the pH in the acidic range (2-6) ensures the selective precipitation of this compound.[4]
Q4: Can the reaction temperature influence the effect of pH on the synthesis?
Yes, temperature and pH are often interrelated parameters in chemical reactions. While a typical reaction temperature is 60°C, variations in temperature can affect the solubility of the reactants and products, as well as the kinetics of the precipitation, which can, in turn, influence the optimal pH.[4]
Experimental Protocols and Data
Experimental Protocol: Synthesis of this compound via Metathesis
This protocol is based on a common method described in the literature.[4]
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium hypophosphite (e.g., 12.72 g in 13.33 ml of water).
-
Prepare an aqueous solution of an aluminum salt, such as aluminum nitrate (e.g., 15 g in 20 ml of water).[4]
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer and a pH meter, add the sodium hypophosphite solution.
-
Slowly add the aluminum nitrate solution to the sodium hypophosphite solution under constant stirring.
-
Monitor the pH of the mixture continuously. Adjust the pH to the desired range (e.g., 2-3) using a suitable dilute acid or base.[4]
-
Heat the reaction mixture to 60°C and maintain this temperature for 1 hour with continuous stirring.[4]
-
-
Product Isolation and Purification:
-
After the reaction is complete, a white precipitate of this compound will have formed.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using vacuum filtration.
-
Wash the collected solid with deionized water to remove any soluble impurities.
-
Dry the purified this compound in an oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Data Presentation: Effect of pH on this compound Yield
The following table summarizes quantitative data from experimental examples found in the literature, demonstrating the impact of pH on the final product yield.
| Experiment ID | Aluminum Salt | Hypophosphite Salt | pH Range | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aluminum Nitrate | Sodium Hypophosphite | 2-3 | 60 | 1 | 96.32 | [4] |
| 2 | Aluminum Nitrate | Sodium Hypophosphite | 4-6 | 60 | 1 | 91.54 | [4] |
| 3 | Aluminum Nitrate | Sodium Hypophosphite | 2-3 | 70 | 1 | 95.75 | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield in Synthesis
Caption: A decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the precipitation reaction between aluminium and contaminant orthophosphate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN103145110A - Preparation method of aluminium hypophosphite - Google Patents [patents.google.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Long-Term Stability of Flame-Retardant Polymers Containing Aluminum Hypophosphite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with flame-retardant polymers containing aluminum hypophosphite (AHP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the long-term stability of AHP-containing polymers.
| Symptom / Observation | Possible Cause | Recommended Action / Investigation |
| Discoloration (Yellowing) of the polymer after aging (thermal or UV). | Oxidation of the polymer matrix or transformation products of phenolic antioxidants, if present.[1] Formation of conjugated double bonds in the polymer structure due to degradation.[2] | - Use FTIR spectroscopy to identify the formation of carbonyl groups or other oxidation products.[3] - Protect the polymer from UV exposure or use UV stabilizers in the formulation. - If using phenolic antioxidants, consider the chemistry of their degradation products.[1] |
| Reduced mechanical properties (e.g., tensile strength, elongation at break) after accelerated aging. | - Chain scission of the polymer backbone due to thermal or hydrolytic degradation. - Degradation of the polymer-AHP interface. - Leaching or migration of the AHP or other additives.[4][5] | - Perform mechanical testing (tensile, flexural, impact) on aged and unaged samples to quantify the changes. - Use Scanning Electron Microscopy (SEM) to examine the fracture surface for signs of polymer degradation or poor adhesion between the polymer and AHP particles. - Analyze the aging medium (e.g., water in hydrolytic aging) for the presence of phosphorus to check for leaching. |
| Loss of flame retardancy after aging (e.g., fails UL-94 test, increased heat release rate in cone calorimetry). | - Hydrolysis of this compound, especially in humid conditions, which can reduce its effectiveness.[3][6][7] - Migration of the AHP to the surface of the polymer.[4] - Chemical degradation of the AHP or its interaction with the degrading polymer matrix.[4] | - Re-evaluate the flame retardancy of aged samples using standard tests (UL-94, LOI, Cone Calorimetry). - Use Thermogravimetric Analysis (TGA) to see if the thermal decomposition behavior of the aged polymer has changed. - Consider microencapsulation of AHP to improve its hydrolytic stability and reduce migration.[8] |
| Bubbling or blistering of the polymer during processing at elevated temperatures. | Thermal decomposition of this compound, which releases phosphine gas.[8] AHP has a limited thermal stability and its use is generally recommended for polymers processed below 250-300°C.[5] | - Lower the processing temperature if possible. - Use TGA to determine the onset of AHP decomposition. - Consider using a more thermally stable grade of AHP or a different phosphorus-based flame retardant if high processing temperatures are required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term stability concerns for polymers containing this compound?
A1: The primary long-term stability concerns for polymers containing AHP include potential degradation under prolonged exposure to heat, humidity, and UV radiation.[4] These conditions can lead to a decrease in mechanical properties, discoloration (yellowing), and a potential reduction in flame retardant efficacy.[2][9][10][11] The hydrolytic stability of AHP can be a concern, as moisture can lead to its breakdown and a loss of flame-retardant properties.[6][7]
Q2: How does this compound degrade, and what are the products?
A2: this compound thermally decomposes in a multi-stage process. The initial and most significant stage involves the release of phosphine (PH₃) gas, which is a key component of its gas-phase flame retardant action. The solid residue consists of aluminum phosphates and polyphosphates, which contribute to the condensed-phase flame retardancy by promoting char formation.
Q3: Can the stability of this compound in a polymer matrix be improved?
A3: Yes, the stability of AHP can be enhanced. One common method is microencapsulation, where the AHP particles are coated with a protective layer, such as melamine cyanurate.[8] This can improve its thermal and hydrolytic stability, reduce the release of phosphine during processing, and minimize migration within the polymer matrix.[8]
Q4: What is the effect of AHP on the mechanical properties of polymers?
A4: The addition of AHP, as a solid filler, can affect the mechanical properties of the host polymer. It may increase the stiffness (Young's modulus) but could lead to a decrease in tensile strength and elongation at break, particularly at higher loadings.[12] The extent of this effect depends on the AHP loading, particle size, dispersion quality, and the compatibility between AHP and the polymer matrix.
Q5: How can I assess the long-term stability of my AHP-containing polymer formulation?
A5: A comprehensive assessment of long-term stability involves subjecting the polymer to accelerated aging protocols that simulate service life conditions. This can include thermal aging in an oven, hydrolytic aging in a humidity chamber, and UV aging in a weatherometer.[10][11] The properties of the aged samples should then be compared to those of unaged samples using various analytical techniques.
Quantitative Data Summary
The following tables summarize key data related to the performance of this compound in flame-retardant polymers.
Table 1: Thermal Properties of this compound (AHP)
| Property | Value | Source |
| Onset Decomposition Temperature (in N₂) | 298 - 325.6 °C | |
| Main Decomposition Product | Phosphine (PH₃) |
Table 2: Effect of AHP on the Flammability of Polylactide (PLA)
| AHP Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Source |
| 0 | 19.5 | No Rating | 380 | [7] |
| 20 | 28.5 | V-0 | 220 | [7] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of AHP-containing polymers.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Weigh 5-10 mg of the polymer sample into a suitable TGA pan (e.g., alumina or platinum).[13]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Heat the sample from ambient temperature to 600-800°C at a constant heating rate (e.g., 10 or 20°C/min).[14]
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show the onset of decomposition, the temperature of maximum mass loss rate (from the derivative curve, DTG), and the amount of char residue at the final temperature.[15]
-
2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify chemical changes in the polymer after aging, such as oxidation.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
Place a small piece of the polymer sample (aged or unaged) directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of aged and unaged samples. Look for the appearance or increase in intensity of characteristic absorption bands, such as the carbonyl group (C=O) stretch around 1700 cm⁻¹, which is an indicator of oxidation.[3]
-
3. Scanning Electron Microscopy (SEM)
-
Objective: To examine the morphology of the polymer, including the dispersion of AHP particles and the structure of the char residue after combustion.
-
Instrumentation: A scanning electron microscope.
-
Methodology:
-
For dispersion analysis, cryo-fracture the polymer sample to expose a fresh surface.
-
For char analysis, use the residue from a flammability test (e.g., cone calorimetry).
-
Mount the sample on an SEM stub using conductive tape or adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Introduce the sample into the SEM chamber and acquire images at various magnifications.
-
Examine the images for the size and distribution of AHP particles within the polymer matrix or the porosity and integrity of the char structure.
-
Visualizations
Caption: Degradation pathway of AHP in a polymer matrix under thermal stress.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Hygrothermal Ageing on the Mechanical and Fire Properties of a Flame Retardant Flax Fiber/Epoxy Composite [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Halogen-Free Flame Retardants for Polyolefin Cable Sheath Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. labinsights.nl [labinsights.nl]
- 14. researchgate.net [researchgate.net]
- 15. Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term [mdpi.com]
Technical Support Center: Minimizing Equipment Corrosion in Aluminum Hypophosphite Composite Processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing equipment corrosion during the processing of aluminum hypophosphite (AHP) composites. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the processing of this compound composites.
| Problem | Potential Causes | Recommended Solutions |
| Discoloration (Black/Brown Streaks) in Extrudate/Molded Part | 1. Thermal decomposition of AHP: At elevated temperatures, AHP can decompose, releasing phosphine (PH₃) and forming phosphoric acid species. These can corrode equipment surfaces (e.g., steel, chrome plating), and the resulting metal particles can discolor the polymer. 2. Material Hang-up and Degradation: Dead spots in the extruder barrel, die, or mold can trap material, leading to prolonged thermal exposure and degradation. | 1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. AHP's decomposition can be accelerated at higher temperatures. 2. Use Corrosion-Resistant Equipment: Employ equipment made from or coated with corrosion-resistant materials. (See Table 1). 3. Purge Thoroughly: Before and after processing AHP composites, purge the equipment with a suitable polymer like polyethylene or polypropylene to remove any residual material. |
| Increased Equipment Wear (e.g., Screw, Barrel, Die) | 1. Abrasive Nature of AHP: this compound is a solid filler and can be abrasive to metal surfaces. 2. Corrosion-Erosion: A combination of chemical attack from AHP decomposition products and mechanical wear from the composite moving at high speeds. | 1. Select Appropriate Equipment Materials: Utilize hardened tool steels or bimetallic barrels with high wear resistance. 2. Consider Surface Coatings: Apply corrosion-resistant and low-friction coatings to screws and dies. 3. Optimize Screw Design: Use a screw design that minimizes shear and reduces the likelihood of material degradation. |
| Unusual Odors or Fumes | 1. Phosphine Gas Release: AHP can release toxic and flammable phosphine gas upon decomposition. Phosphine has a garlic-like or fishy odor. | 1. Ensure Adequate Ventilation: Process AHP composites in a well-ventilated area, preferably with local exhaust ventilation. 2. Monitor Processing Temperatures: Avoid excessive temperatures that can accelerate AHP decomposition. 3. Implement Safety Protocols: Have appropriate personal protective equipment (PPE) and gas detection systems in place. |
| Die Drool or Build-up at the Die Exit | 1. Reaction with Die Surface: Corrosive byproducts of AHP may react with the die surface, altering its surface energy and promoting material adhesion. 2. Plate-out of Additives: Other components in the composite formulation may migrate to the surface and deposit on the die. | 1. Use Coated Dies: Employ dies with non-stick and corrosion-resistant coatings. 2. Optimize Formulation: Adjust the lubricant package in the composite formulation to reduce adhesion. 3. Clean the Die Regularly: Implement a regular cleaning schedule for the processing equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive species generated during the processing of this compound composites?
A1: The primary corrosive species are byproducts of the thermal decomposition of this compound. These include phosphine (PH₃) and various phosphoric acid species. Phosphine can be particularly corrosive to copper and its alloys, while acidic compounds can attack a range of metals, including steel.
Q2: What materials are recommended for processing equipment to minimize corrosion?
A2: For components in direct contact with the molten composite, it is advisable to use materials with high corrosion resistance. Table 1 provides a general guideline for material selection.
Table 1: Material Compatibility with this compound Composites
| Material | Compatibility | Notes |
| 316 Stainless Steel | Good | Offers good general corrosion resistance. |
| 904L Stainless Steel | Excellent | Higher nickel and molybdenum content provides superior resistance to acidic corrosion. |
| Ferralium Alloy (Super Duplex) | Excellent | Exhibits high resistance to pitting and crevice corrosion, especially in the presence of chlorides. |
| Hardened Tool Steels (e.g., D2) | Fair to Good | Good wear resistance, but may be susceptible to chemical attack. Consider corrosion-resistant coatings. |
| Chrome Plating | Poor to Fair | Can be attacked by acidic byproducts, leading to flaking and contamination. |
| Aluminum Alloys | Poor | Susceptible to corrosion from both acidic and alkaline environments. |
Q3: How can I test the compatibility of my equipment with a new this compound composite formulation?
A3: A standardized approach is to perform immersion testing based on ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." A detailed experimental protocol adapted for this specific application is provided in the "Experimental Protocols" section.
Q4: Can processing aids be used to mitigate corrosion?
A4: Yes, incorporating processing aids and stabilizers can help. Lubricants can reduce friction and wear, while thermal stabilizers can help to minimize the decomposition of the this compound, thereby reducing the formation of corrosive byproducts. Synergistic flame retardant systems, such as those combining AHP with nitrogen-based compounds, may also influence thermal stability.
Q5: What are the safety concerns related to the decomposition of this compound?
A5: The primary safety concern is the release of phosphine gas, which is toxic and has a low permissible exposure limit. It is crucial to have adequate ventilation and consider gas monitoring, especially in enclosed spaces.
Experimental Protocols
Protocol 1: Evaluation of Material Corrosion via Immersion Testing
This protocol is adapted from ASTM G31 to assess the corrosion of equipment materials when exposed to molten this compound composites.
Objective: To determine the corrosion rate of various metal alloys when immersed in a molten AHP composite.
Materials:
-
Test coupons of relevant metals (e.g., 316 stainless steel, D2 tool steel, aluminum alloy 6061) with known dimensions and surface area.
-
This compound composite material.
-
Laboratory oven or furnace with temperature control.
-
Inert, sealable containers (e.g., stainless steel autoclaves).
-
Analytical balance.
-
Cleaning solvents (e.g., acetone, isopropanol).
-
Desiccator.
Procedure:
-
Coupon Preparation:
-
Measure the dimensions of each test coupon to calculate the surface area.
-
Degrease the coupons with a suitable solvent and dry them.
-
Weigh each coupon to the nearest 0.1 mg.
-
-
Immersion:
-
Place a single coupon and a predetermined amount of the AHP composite into an inert container.
-
Seal the container and place it in a preheated oven at the intended processing temperature.
-
-
Exposure:
-
Maintain the temperature for a set duration (e.g., 8, 24, 72 hours).
-
-
Post-Exposure Cleaning and Evaluation:
-
Carefully remove the coupon from the polymer matrix (this may require reheating the polymer to soften it).
-
Chemically clean the coupon to remove any adhered polymer and corrosion products, following ASTM G1 procedures.
-
Rinse, dry, and reweigh the coupon.
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss and the corrosion rate using the formula from ASTM G31.
-
Visualizations
Caption: Troubleshooting workflow for corrosion issues.
Validation & Comparative
Performance of Aluminum Hypophosphite in Flame-Retardant Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fire retardant capabilities of aluminum hypophosphite (AHP) in various polymers. The efficacy of AHP is evaluated using experimental data from cone calorimetry, a standardized method for assessing the fire behavior of materials.
This compound is a halogen-free flame retardant recognized for its high phosphorus content and thermal stability. Its flame retardant mechanism is multifaceted, involving both condensed-phase and gas-phase actions to effectively suppress fire.[1]
Experimental Protocols: Cone Calorimetry
The data presented in this guide are based on cone calorimetry tests conducted according to established standards such as ASTM E1354 and ISO 5660.[1]
Sample Preparation: Polymer composite samples, typically 100 mm x 100 mm with a thickness of 3 mm, are prepared by melt blending the polymer with a specified weight percentage of this compound. Control samples of the neat polymer are also prepared for baseline comparison. Prior to testing, samples are conditioned at a standard atmosphere (e.g., 23°C and 50% relative humidity).
Test Procedure: The conditioned sample is placed on a load cell within the cone calorimeter and exposed to a constant and uniform heat flux, typically 50 kW/m². An electric spark igniter is positioned above the sample to ignite the combustible gases that are released. During combustion, an exhaust hood collects the gases, and an oxygen analyzer measures the depletion of oxygen, which is used to calculate the heat release rate (HRR). A laser system in the exhaust duct measures smoke obscuration to determine the smoke production rate (SPR).
Data Presentation: Cone Calorimetry Analysis
The following tables summarize the key performance indicators from cone calorimetry tests, comparing neat polymers with their flame-retardant counterparts containing this compound.
Key Parameters:
-
Time to Ignition (TTI): The time it takes for the material to ignite after exposure to the heat flux. A longer TTI is desirable.
-
Peak Heat Release Rate (pHRR): The maximum rate of heat energy released during combustion. A lower pHRR indicates a less intense fire.
-
Total Heat Released (THR): The total amount of heat energy released throughout the combustion process. A lower THR signifies better fire resistance.
-
Peak Smoke Production Rate (pSPR): The maximum rate at which smoke is generated. Lower smoke production is crucial for visibility and safety during a fire.
Particleboard Composites
A study on flame-retardant particleboards provides a clear comparison of this compound (ALHP) with an untreated board and other common flame retardants.
| Material | TTI (s) | pHRR (kW/m²) | THR @ 800s (MJ/m²) | pSPR (m²/s) |
| Untreated Particleboard | 21 | 203.4 | 91.3 | 0.025 |
| Particleboard + ALHP | 21 | 135.2 | 65.2 | 0.021 |
| Particleboard + IFR | 24 | 164.1 | 64.5 | 0.015 |
| Particleboard + MDH | 21 | 170.1 | 70.1 | 0.012 |
Data sourced from a study on flame-retardant particle boards.[1][2]
Polypropylene (PP) Composites
In polypropylene, the addition of AHP, particularly in synergy with other flame retardants like intumescent flame retardants (IFR), significantly reduces flammability.
| Material | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) |
| Neat PP | 34 | 1052.4 | 90.8 |
| PP + 24% IFR | 28 | 241.3 | 84.7 |
| PP + 24% AHP | 23 | 480.0 | 88.5 |
| PP + 24% (IFR/AHP=6) | 33 | 245.1 | 83.2 |
Data extracted from a study on synergistic effects in polypropylene.
Visualizing the Process and Mechanism
To better understand the experimental process and the flame retardant mechanism of this compound, the following diagrams are provided.
Mechanism of Action
This compound exerts its flame retardant effect through a dual-phase mechanism:
-
Condensed Phase: Upon heating, AHP decomposes to form aluminum phosphate and polyphosphoric acids. These products promote the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable gases into the flame zone.
-
Gas Phase: The thermal decomposition of AHP also releases non-flammable gases, such as water vapor, and phosphorus-containing radicals (e.g., PO•, PO₂•). The water vapor dilutes the concentration of flammable gases and oxygen. The phosphorus radicals act as scavengers, trapping the high-energy H• and OH• radicals in the flame, which are essential for sustaining the combustion process. This "radical quenching" effect interrupts the chemical reactions of combustion.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing Temperature Distribution Patterns on the Facing and Backside Surface: Investigating Combustion Performance of Flame-Retardant Particle Boards Using this compound, Intumescent, and Magnesium Hydroxide Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Aluminum Hypophosphite as a Flame Retardant in Polyethylene: A Comparative Guide to UL 94 Vertical Burn Test Performance
Polyethylene (PE), a versatile and widely used thermoplastic, is inherently flammable, which restricts its application in sectors requiring stringent fire safety standards, such as electronics, construction, and transportation.[1][2] Its high flammability is characterized by a low Limiting Oxygen Index (LOI) of approximately 17-18.8%, meaning it readily burns in ambient air.[1][3] To mitigate this, flame retardants are incorporated into the polymer matrix. This guide provides a comparative analysis of the effectiveness of aluminum hypophosphite (AHP), a halogen-free flame retardant, in enhancing the fire resistance of polyethylene, with a focus on its performance in the industry-standard UL 94 vertical burn test.
Experimental Protocol: UL 94 Vertical Burn Test
The UL 94 vertical burn test is a cornerstone for assessing the flammability of plastic materials.[4] It evaluates a material's ability to self-extinguish after ignition and its dripping behavior.[4][5]
Test Procedure:
-
Specimen Preparation: A rectangular specimen of a specific dimension (typically 125 mm x 13 mm) and thickness is prepared from the material to be tested.[5][6]
-
Test Setup: The specimen is clamped vertically. A layer of dry absorbent surgical cotton is placed 30 cm below the specimen to detect if flaming drips ignite it.[7]
-
Flame Application: A calibrated Bunsen burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.[5][7] The duration of flaming combustion (t1) is recorded.
-
Re-application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. After the second removal, the duration of flaming (t2) and glowing (t3) combustion is recorded.[7]
Classification Criteria: The material is classified based on the burning times, dripping behavior, and whether the drips ignite the cotton. The primary classifications are:
-
V-0: Considered the highest rating for this test. The flame extinguishes within 10 seconds after each flame application, with no flaming drips.[4]
-
V-1: The flame extinguishes within 30 seconds after each flame application, with no flaming drips.[4]
-
V-2: The flame extinguishes within 30 seconds after each flame application, but flaming drips that ignite the cotton are permissible.
Comparative Performance Data
The inclusion of this compound, alone or with synergistic agents, dramatically improves the flame retardancy of polyethylene. The following table summarizes the performance of various PE formulations based on experimental data.
| Formulation | Flame Retardant Loading | Limiting Oxygen Index (LOI) | UL 94 Rating (Vertical Burn) | Key Findings |
| Pure Polyethylene (PE / LDPE) | 0% | ~17.4 - 18.8%[1][3] | Fails (Not Rated) | Highly flammable, burns readily. |
| LDPE + AHP | 50 phr | 27.5%[8] | V-0[8] | AHP alone can significantly enhance flame retardancy to achieve the highest rating.[8] |
| PE + AHP/DICY | 20 wt% (4:1 ratio) | 26.3%[1][2] | V-0[1][2] | Dicyandiamide (DICY) shows a strong synergistic effect with AHP, improving thermal stability.[1] |
| LDPE + AHP/MRP | 30 phr AHP + 10 phr MRP | 25.5%[9] | V-0[9] | Microencapsulated red phosphorus (MRP) acts as an effective synergist with AHP.[9] |
| LDPE + PF@ADP | 30 wt% | 31.3%[3] | V-0[3] | A resin-coated form of a related compound, aluminum diethyl hypophosphite (ADP), shows excellent performance.[3] |
Flame Retardancy Mechanism
This compound functions through a combination of condensed-phase and gas-phase mechanisms to inhibit combustion.[8][10]
-
Condensed Phase: Upon heating, AHP decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer on the surface. This creates a compact, stable char layer that acts as a physical barrier, insulating the underlying polyethylene from heat and oxygen and reducing the release of flammable volatile compounds.[1][8]
-
Gas Phase: The decomposition of AHP also releases non-flammable gases, such as water vapor. These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, inhibiting the combustion process in the gas phase.[11]
The following diagram illustrates the logical relationship of AHP's flame retardant action.
Caption: Flame retardancy mechanism of this compound (AHP) in polyethylene.
Conclusion
Experimental data consistently demonstrates that this compound is a highly effective halogen-free flame retardant for polyethylene. On its own, it can elevate the fire resistance of PE to meet the stringent UL 94 V-0 classification.[8] Its performance can be further enhanced through synergistic combinations with other nitrogen- or phosphorus-containing compounds like dicyandiamide and microencapsulated red phosphorus.[1][2][9] The dual-action mechanism, involving the formation of a protective char layer and the dilution of flammable gases, makes AHP a compelling choice for developing fire-safe polyethylene materials for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A flame retardant containing dicyandiamide and this compound for polyethylene - Nanjing Tech University [pure.njtech.edu.cn]
- 3. CN112111094A - Resin-coated diethyl this compound flame-retardant low-density polyethylene and preparation method thereof - Google Patents [patents.google.com]
- 4. specialchem.com [specialchem.com]
- 5. UL 94 Flame Ratings: What You Need to Know [rogerscorp.com]
- 6. measurlabs.com [measurlabs.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Flame‐retardant and thermal degradation mechanism of low‐density polyethylene modified with this compound and … [ouci.dntb.gov.ua]
- 10. This compound (FR-ALP) , PA, PP, Pet, TPU Flame Retardant [m.mwflameretardant.com]
- 11. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of aluminum hypophosphite and ammonium polyphosphate in PBT.
A Comparative Study of Aluminum Hypophosphite and Ammonium Polyphosphate in PBT For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent halogen-free flame retardants, this compound (AHP) and Ammonium Polyphosphate (APP), in Polybutylene Terephthalate (PBT). The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate flame retardant for their specific applications.
Data Presentation
The following table summarizes the typical performance of AHP and APP in PBT. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as the exact formulations and testing conditions may vary.
| Property | Neat PBT | PBT with this compound (AHP) | PBT with Ammonium Polyphosphate (APP) |
| Flame Retardancy | |||
| Limiting Oxygen Index (LOI) | ~20-22% | ~29%[1] | ~25-30% (in various polymers) |
| UL-94 Rating (at 1.6 mm) | HB | V-0[1] | V-0 (typically with synergists)[2] |
| Mechanical Properties | |||
| Tensile Strength | ~50-60 MPa | Likely reduced, specific data not available in searches | Reduced, specific data not available in searches[3] |
| Elongation at Break | ~50-300% | Likely reduced, specific data not available in searches | Reduced, specific data not available in searches[3] |
Performance Overview
This compound (AHP) is a highly effective, halogen-free flame retardant known for its excellent thermal stability and high phosphorus content. In PBT, AHP has been shown to significantly improve flame retardancy, achieving a V-0 rating in the UL-94 vertical burn test and a notable increase in the Limiting Oxygen Index (LOI).[1] Its flame retardant action is believed to occur in both the gas phase, through the release of phosphine radicals that quench the flame, and the condensed phase, by promoting the formation of a protective char layer.
Ammonium Polyphosphate (APP) is another widely used halogen-free flame retardant that functions primarily through an intumescent mechanism.[4] Upon heating, APP decomposes to produce polyphosphoric acid, which acts as a catalyst for the carbonization of the polymer, and ammonia gas, which causes the char to swell. This swollen, insulating char layer protects the underlying material from heat and oxygen.[4] While highly effective, APP often requires the use of synergists, such as pentaerythritol or melamine, to achieve optimal performance in PBT.[2] The incorporation of APP into polymers can sometimes have a more pronounced effect on mechanical properties due to its particle size and interaction with the polymer matrix.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Limiting Oxygen Index (LOI) Test
The LOI test is performed according to the ASTM D2863 standard. This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen.
UL-94 Vertical Burning Test
The UL-94 vertical burning test is a widely used standard to assess the flammability of plastic materials. The V-0, V-1, and V-2 classifications are determined based on the burning behavior of a vertically oriented specimen after being exposed to a flame.
Methodology:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion is recorded.
-
As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing combustion is recorded.
-
A piece of cotton is placed below the specimen to determine if flaming drips ignite it.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton.
Tensile Properties Test
The tensile properties of the PBT composites are determined according to the ASTM D638 standard. This test method is used to measure the force required to break a plastic specimen and the extent to which the specimen stretches or elongates to that breaking point.
Methodology:
-
Dumbbell-shaped specimens are prepared by injection molding.
-
The specimens are placed in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of speed until it fractures.
-
The force and elongation are continuously monitored and recorded.
-
Tensile strength and elongation at break are calculated from the recorded data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing AHP and APP in PBT.
Flame Retardant Mechanisms
Caption: Flame retardant mechanisms of AHP and APP.
References
Performance Showdown: Aluminum Hypophosphite vs. Magnesium Hydroxide in EVA Flame Retardancy
A Comparative Guide for Researchers and Product Development Professionals
The selection of an optimal flame retardant is a critical decision in the formulation of ethylene-vinyl acetate (EVA) copolymers for applications demanding stringent fire safety standards, such as in wire and cable insulation. This guide provides a comprehensive performance evaluation of two prominent halogen-free flame retardants: aluminum hypophosphite (AHP) and magnesium hydroxide (Mg(OH)₂). Through a detailed comparison of their flame retardant mechanisms, quantitative performance data, and impact on mechanical properties, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed formulation choices.
Executive Summary
Both this compound and magnesium hydroxide are effective halogen-free flame retardants for EVA, each with distinct mechanisms and performance characteristics. AHP, a phosphorus-based flame retardant, primarily acts in the condensed phase by promoting char formation and in the gas phase through radical scavenging.[1][2] In contrast, Mg(OH)₂ functions through an endothermic decomposition, releasing water vapor that cools the substrate and dilutes flammable gases, while the resulting magnesium oxide layer provides a protective barrier.[3][4]
Generally, AHP can achieve a high level of flame retardancy at lower loading levels compared to Mg(OH)₂, which often requires high filler content (40-60%) to be effective.[5] This high loading of Mg(OH)₂ can have a more pronounced negative impact on the mechanical properties of the EVA composite. However, Mg(OH)₂ offers superior smoke suppression capabilities.[6][7] The choice between AHP and Mg(OH)₂ will ultimately depend on the specific performance requirements of the end application, including the desired flame retardancy rating, mechanical strength, and smoke density limits.
Flame Retardant Mechanisms
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during combustion. AHP and Mg(OH)₂ operate through fundamentally different pathways to inhibit the fire cycle.
This compound (AHP): A Dual-Action Approach
AHP functions through both condensed-phase and gas-phase mechanisms.[1] Upon heating, it decomposes to produce phosphoric acid, which promotes the dehydration and charring of the polymer.[4] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.[8][9] Simultaneously, phosphorus-containing radicals are released into the gas phase, where they interrupt the chain reactions of combustion.[2]
Magnesium Hydroxide (Mg(OH)₂): Cooling and Dilution
The flame retardant action of Mg(OH)₂ is primarily a physical process.[4] It undergoes an endothermic decomposition at approximately 330°C, absorbing a significant amount of heat from the polymer and thus slowing down its degradation.[4][7] This decomposition releases water vapor, which dilutes the concentration of flammable gases and oxygen in the vicinity of the flame.[3][4] The resulting magnesium oxide (MgO) residue forms a protective layer on the polymer surface, further hindering combustion.[3]
Figure 1: Flame retardant mechanisms of AHP and Mg(OH)₂.
Quantitative Performance Data
The following tables summarize key performance metrics for AHP and Mg(OH)₂ in EVA, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different sources.
Table 1: Flammability Characteristics
| Formulation (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| EVA / 15 AHP / 15 EG | 30.5 | V-0 | [8] |
| EVA / 10 AHP / 10 MH | 30 | V-0 | [10] |
| EVA / 60 MHz | 49.2 | V-0 | [11] |
| EVA / 50 MH / 2 PCS | Increased by 114% vs EVA/MH | - | [12] |
LOI: Limiting Oxygen Index; EG: Expandable Graphite; MH: Magnesium Hydroxide; MHz: Hexagonal Magnesium Hydroxide; PCS: Polycarbosilane.
Table 2: Cone Calorimetry Data
| Formulation (wt%) | pHRR (kW/m²) | THR (MJ/m²) | pSPR (m²/s) | Char Yield (%) | Source(s) |
| EVA / 10 EG / 5 AHP | Significantly Reduced | Significantly Reduced | Significantly Reduced | Increased | [8] |
| EVA / 60 MHz | 150.6 | - | - | - | [11] |
| EVA / 50 MH / 2 PCS | Reduced by 46% vs EVA/MH | - | - | Similar to EVA/MH | [12] |
| Particle Board / AHP | 135.2 | 65.2 | 0.021 | 34.5 | [1][6] |
| Particle Board / MDH | - | - | 0.012 | - | [6] |
pHRR: Peak Heat Release Rate; THR: Total Heat Released; pSPR: Peak Smoke Production Rate; MDH: Magnesium Dihydroxide.
Table 3: Mechanical Properties
| Formulation (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| EVA / 10 EG / 5 AHP | Increased with higher AHP | Increased with higher AHP | [8] |
| EVA / 60 MHz | Improved by 101.6% vs EVA/MHx60 | - | [11] |
| EVA / AHP / PA6 | 12 | 1000 | [10] |
PA6: Polyamide 6.
Experimental Protocols
The data presented in this guide are derived from standard testing methodologies for evaluating the performance of flame retardants in polymers.
Sample Preparation:
EVA composites are typically prepared by melt blending the EVA resin with the flame retardant(s) and any other additives in an internal mixer or a twin-screw extruder. The blended material is then compression molded into sheets of a specific thickness required for the various characterization techniques.[12]
Flammability Testing:
-
Limiting Oxygen Index (LOI): This test, conducted according to ASTM D2863, determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[6]
-
UL-94 Vertical Burning Test: This test classifies materials based on their burning behavior after the application of a flame. The V-0 rating indicates that burning stops within 10 seconds on a vertical specimen; drips of particles are not allowed to be inflamed.[8]
Cone Calorimetry:
Cone calorimetry, performed according to standards such as ASTM E1354 or ISO 5660, is a bench-scale test that measures the heat release rate and other combustion parameters of a material when exposed to a controlled radiant heat source.[1][6][13] Key parameters measured include:
-
Heat Release Rate (HRR): The rate at which heat is evolved from the burning material.
-
Total Heat Released (THR): The total amount of heat released during combustion.
-
Smoke Production Rate (SPR): The rate at which smoke is produced.
-
Char Yield: The percentage of the initial mass remaining as a solid residue after combustion.
Mechanical Properties Testing:
Tensile properties, such as tensile strength and elongation at break, are typically measured using a universal testing machine according to standards like ASTM D638.
Figure 2: Typical experimental workflow for performance evaluation.
Conclusion
The choice between this compound and magnesium hydroxide as a flame retardant for EVA is a nuanced one, contingent on the specific balance of properties required for the intended application. AHP offers high flame retardant efficiency at lower loadings, which can be advantageous for preserving the mechanical properties of the polymer composite.[5] Conversely, Mg(OH)₂ provides excellent smoke suppression and functions through a cooling and dilution mechanism that can be beneficial in certain fire scenarios.[6][7] Synergistic combinations of AHP with other flame retardants, such as expandable graphite or even magnesium hydroxide, have shown promise in achieving a balanced performance profile.[8][10] For researchers and formulators, a thorough evaluation based on the quantitative data and experimental protocols outlined in this guide will be instrumental in developing high-performance, fire-safe EVA materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. magnesiaspecialties.com [magnesiaspecialties.com]
- 5. nbinno.com [nbinno.com]
- 6. Analyzing Temperature Distribution Patterns on the Facing and Backside Surface: Investigating Combustion Performance of Flame-Retardant Particle Boards Using this compound, Intumescent, and Magnesium Hydroxide Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meixi-mgo.com [meixi-mgo.com]
- 8. researchgate.net [researchgate.net]
- 9. "Synergistic effects of this compound on intumescent flame ret" by Miao Jun Xu, Jing Wang et al. [repository.lsu.edu]
- 10. globethesis.com [globethesis.com]
- 11. Synthesis of highly dispersed magnesium hydroxide and its application in flame-retardant EVA composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced Flame Retardancy in Ethylene–Vinyl Acetate Copolymer/Magnesium Hydroxide/Polycarbosilane Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Char Residue from Aluminum Hypophosphite Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aluminum hypophosphite (AHP) composites in terms of char residue formation, a critical factor in their flame retardant properties. The following sections present quantitative data from various experimental analyses, detailed methodologies for key experiments, and a visualization of the flame retardant mechanism of AHP.
Quantitative Performance Data
The flame retardant efficacy of this compound is often evaluated by quantifying the amount of char formed during thermal decomposition. This char layer acts as a protective barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. The following tables summarize key quantitative data from thermogravimetric analysis (TGA), limiting oxygen index (LOI), and cone calorimetry tests for various AHP composites compared to neat polymers and other flame retardant systems.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a material as a function of temperature. The percentage of material remaining at high temperatures is reported as the char yield.
| Material/Composite | AHP Loading (wt%) | Synergist/Other FR | Char Yield (%) @ 700°C | Source |
| Acrylonitrile Butadiene Styrene (ABS) | 2.5 | 17.5% Ammonium Polyphosphate (APP) | 6.9 | [1][2] |
| Polylactic Acid (PLA) + 30% Carbon Fiber (CF) | 20 | - | 48.8 | [3] |
| PLA + 30% CF | 15 | - | 39.5 | [3] |
| PLA + 30% CF | 10 | - | 38.0 | [3] |
| Neat PLA | 0 | - | 5.5 | [3][4] |
| Thermoplastic Vulcanizate (TPV)/Intumescent Flame Retardant (IFR) | - | - | 25.32 | [5] |
| TPV/IFR/AHP | - | AHP | 27.34 | [5] |
Limiting Oxygen Index (LOI) Data
The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
| Material/Composite | AHP Loading (wt%) | Synergist/Other FR | LOI (%) | Source |
| ABS | 2.5 | 17.5% APP | 30 | [2] |
| Polyamide 6 (PA6) | 18 | - | >30 (V-0 rating) | [6] |
| PA6/Glass Fiber (GF) | - | AHP | 30 | [6] |
| Neat PA6/GF | 0 | - | 22 | [6] |
| Polybutylene Terephthalate (PBT)/Glass Fiber/Clay | - | AHP | 29 | [6] |
| Polyamide 6 (PA6) | 20 | Organic this compound (ALCPA) + g-C3N4 | 38.3 | [7][8] |
| Thermoplastic Polyurethane (TPU) | 6 | 1% Ni-Fe Layered Double Hydroxides | 30.7 | |
| PLA + 30% CF | 20 | - | Not specified, but passed UL-94 V0 | [3] |
Cone Calorimetry Data
Cone calorimetry is a powerful tool for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), total heat release (THR), and residual mass.
| Material/Composite | AHP Loading (wt%) | Synergist/Other FR | Peak Heat Release Rate (pHRR) Reduction (%) | Residual Mass (%) | Source |
| Thermoplastic Polyurethane (TPU) | 6 | 1% Ni-Fe Layered Double Hydroxides | 67.9 | Not specified | [9] |
| Polylactic Acid (PLA) | 19 | Stearate-modified Layered Double Hydroxide (1%) | 81.0 | Significantly increased | [10] |
| Particle Board | - | AHP | Not specified | Increased | [11] |
| Wood-Aluminum Composite | - | - | 70.18 (with 1.6mm Al sheet) | 374.69 (with 1.6mm Al sheet) | [12] |
| Natural Rubber/Butadiene Rubber (NR/BR) | 45 | - | - | Not specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. The following are typical protocols for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and char yield of the composite material.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the composite material (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[4]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The char yield is determined as the percentage of the initial sample mass remaining at a specified high temperature (e.g., 700 °C).
-
Limiting Oxygen Index (LOI)
-
Objective: To measure the minimum oxygen concentration required to support flaming combustion of the material.
-
Apparatus: An LOI instrument.
-
Standard: ASTM D2863 or ISO 4589.[14]
-
Procedure:
-
A vertically oriented sample of specific dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the sample is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is adjusted until the sample just sustains flaming combustion for a specified period or over a specified length.
-
The LOI is calculated as the percentage of oxygen in the mixture.
-
Cone Calorimetry
-
Objective: To evaluate the fire performance of the material under forced-flow combustion conditions.
-
Apparatus: A cone calorimeter.
-
Procedure:
-
A square sample of the material (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a horizontal orientation.
-
The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.[4][11]
-
A spark igniter is used to ignite the pyrolysis gases released from the sample.
-
During the test, various parameters are continuously measured, including the heat release rate (HRR), time to ignition, mass loss rate, and smoke production.
-
The test is terminated after the flaming combustion ceases. The residual mass is the mass of the sample remaining in the holder after the test.
-
Flame Retardant Mechanism of this compound
The primary flame retardant action of this compound in composites occurs in the condensed phase through the promotion of a protective char layer.[16] This mechanism involves several key steps that hinder the combustion cycle.
Caption: Flame retardant mechanism of AHP composites.
The diagram illustrates that upon heating, this compound decomposes to form phosphoric and hypophosphorous acids. These acids act as catalysts, promoting the dehydration of the polymer matrix to form a stable, cross-linked char layer. This char layer functions as a protective barrier, insulating the underlying material from heat and reducing the release of flammable volatiles into the gas phase. Additionally, the decomposition of AHP can release non-flammable gases that dilute the fuel and oxygen in the flame, further inhibiting combustion. This combined action in both the condensed and gas phases contributes to the effective flame retardancy of AHP composites.[1][2][16]
References
- 1. Flame Retardant Mechanisms of this compound and APP in ABS_Hxo Chemical [hxochem.com]
- 2. Flame Retardant Mechanism of this compound and APP for ABS_Hxo Chemical [hxochem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Temperature Distribution Patterns on the Facing and Backside Surface: Investigating Combustion Performance of Flame-Retardant Particle Boards Using this compound, Intumescent, and Magnesium Hydroxide Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. qualitest.ae [qualitest.ae]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unveiling the Thermal Decomposition of Aluminum Hypophosphite: A Comparative TGA-FTIR Analysis
A detailed guide for researchers and drug development professionals on the thermal decomposition characteristics of aluminum hypophosphite (AHP) in comparison to other phosphorus-based flame retardants, supported by thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) data.
This compound (AHP) is a prominent halogen-free flame retardant utilized across various polymer systems. Its efficacy is intrinsically linked to its thermal decomposition behavior, which dictates the release of flame-inhibiting species. This guide provides a comprehensive characterization of the thermal decomposition products of AHP and objectively compares its performance against other common phosphorus-based flame retardants using TGA-FTIR data.
Thermal Decomposition Profile of this compound
The thermal degradation of this compound in an inert atmosphere, as determined by TGA-FTIR analysis, is predominantly a two-stage process. The initial and most significant stage of decomposition involves the release of phosphine (PH₃), a potent flame inhibitor that acts in the gas phase. This is followed by a second stage at higher temperatures, characterized by the dehydration and condensation of the remaining aluminum hydrogen phosphate, leading to the evolution of water (H₂O) and the formation of a thermally stable aluminum phosphate residue.
The generally accepted decomposition pathway is as follows:
-
First Stage: 2Al(H₂PO₂)₃ → Al₂(HPO₄)₃ + 3PH₃
-
Second Stage: Al₂(HPO₄)₃ → Al₂(P₂O₇)₃ + 3H₂O
Comparative Analysis of Thermal Decomposition
To provide a comprehensive understanding of AHP's performance, its thermal decomposition characteristics are compared with other metal hypophosphites and an organophosphorus compound.
Table 1: TGA Data Comparison of this compound and Other Metal Hypophosphites under Nitrogen Atmosphere
| Compound | Decomposition Stages | Onset Temp. (°C) | Peak Temp. Stage 1 (°C) | Mass Loss Stage 1 (%) | Peak Temp. Stage 2 (°C) | Mass Loss Stage 2 (%) | Residue at 600°C (%) |
| This compound (AHP) | 2 | ~298-353[1][2] | ~322-361[1][2] | ~20.7[2] | ~423-451[1][2] | ~6.1[2] | ~71-81[1] |
| Calcium Hypophosphite (CaHP) | - | >350[1] | - | - | - | - | - |
| Lanthanum Hypophosphite (LHP) | 3 | - | - | - | - | - | - |
| Cerium Hypophosphite (CHP) | 3 | - | - | - | - | - | - |
Note: Detailed quantitative data for CaHP, LHP, and CHP under the same conditions as AHP were not consistently available in the reviewed literature. LHP and CHP exhibit a three-stage decomposition due to the initial loss of crystal water.[2][3]
Table 2: Comparison of Evolved Gases during Thermal Decomposition (TGA-FTIR)
| Compound | Primary Evolved Gases | Secondary Evolved Gases |
| This compound (AHP) | Phosphine (PH₃)[1][2][4] | Water (H₂O)[1][2][4] |
| Lanthanum Hypophosphite (LHP) | Water (H₂O), Phosphine (PH₃)[2][3] | - |
| Cerium Hypophosphite (CHP) | Water (H₂O), Phosphine (PH₃)[2][3] | - |
| Aluminum Isobutylphosphinate (APBu) | Isobutylene, Isobutane[5] | Water (H₂O)[5] |
The data clearly indicates that while AHP's primary flame-retardant action in the gas phase is due to the release of phosphine, other metal hypophosphites like LHP and CHP also release phosphine but after an initial dehydration step.[2][3] In contrast, organophosphorus compounds like aluminum isobutylphosphinate release flammable hydrocarbons, suggesting a different flame retardancy mechanism that is more active in the condensed phase.[5]
Experimental Protocols
The data presented in this guide is based on standard thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) methodologies.
Typical TGA-FTIR Experimental Setup:
-
Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Mass: Approximately 8-10 mg of the sample is placed in a ceramic or aluminum crucible.[1][6]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 40-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[6][7]
-
FTIR Analysis: The evolved gases from the TGA are continuously transferred to the FTIR gas cell for analysis. Spectra are collected at regular intervals throughout the experiment.
Visualizing the Experimental Workflow
The logical flow of a TGA-FTIR experiment for analyzing the thermal decomposition of materials like this compound is depicted below.
Caption: Workflow for TGA-FTIR analysis of thermal decomposition.
Conclusion
TGA-FTIR is an indispensable technique for characterizing the thermal decomposition of flame retardants like this compound. The analysis reveals a two-step decomposition process for AHP, with the crucial release of phosphine in the first stage, contributing significantly to its gas-phase flame retardant action. Comparative analysis with other metal hypophosphites and organophosphorus compounds highlights the distinct decomposition pathways and evolved products, which in turn govern their efficacy and mode of action as flame retardants. This guide provides researchers and professionals with the foundational data and methodologies to objectively evaluate and select the most appropriate phosphorus-based flame retardant for their specific applications.
References
Head-to-head comparison of aluminum hypophosphite and brominated flame retardants.
In the pursuit of fire safety for polymeric materials, researchers and product developers are faced with a critical choice between various flame retardant (FR) technologies. Among the most prominent are the halogen-free solution, aluminum hypophosphite (AHP), and the widely used brominated flame retardants (BFRs). This guide provides an objective, data-driven comparison of these two classes of flame retardants to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Executive Summary
This compound is a phosphorus-based, halogen-free flame retardant that functions through a combination of condensed and gas phase mechanisms. It promotes the formation of a protective char layer and releases phosphorus-containing radicals that quench the flame.[1] Brominated flame retardants, a broad class of organobromine compounds, primarily act in the gas phase by releasing bromine radicals that interfere with the combustion chain reaction.[2]
The choice between these two types of flame retardants involves a trade-off between fire safety performance, impact on material properties, cost, and, increasingly, environmental and health considerations. While BFRs have historically been favored for their high efficiency and cost-effectiveness, concerns over their persistence, bioaccumulation, and potential toxicity have led to increased scrutiny and the development of halogen-free alternatives like this compound.[2][3]
Performance Data: A Quantitative Comparison
The following tables summarize the flame retardant performance of this compound and various brominated flame retardants in different polymer systems based on standardized fire safety tests.
Table 1: Flammability Data in Polybutylene Terephthalate (PBT)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | Reference |
| No FR | PBT | 0 | 22 | Failed | [4] |
| Aluminum Diethylphosphinate (AlPi-Et) | PBT | 20 | >42 | V-0 | [4] |
| This compound + RXP | PBT | 20 | - | V-0 | [4] |
| Brominated Polystyrene | PBT + GF | - | - | V-0 | [5] |
Table 2: Flammability Data in Polyamide 6 (PA6)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (0.8 mm) | Reference |
| No FR | PA6 | 0 | 23 | Failed | [6] |
| This compound (AP) | PA6 | 15 | 28.3 | V-0 | [7] |
| Aluminum Isobutylphosphinate (APBu) | PA6 | 15 | >28.3 | V-0 | [7] |
| Decabromodiphenyl Ether (DBDPE) + Antimony Trioxide (AO) | PA6 | - | - | V-0 | [7] |
Table 3: Cone Calorimetry Data for Various Polymer Systems
| Polymer System | Flame Retardant | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) | Reference |
| Particle Board (Untreated) | None | 203.4 | 91.3 | [1] |
| Particle Board + this compound | AHP | 135.2 | 65.2 | [1] |
| PBT | Aluminum Diethylphosphinate (AlPi-Et) | Reduced vs. neat PBT | Reduced vs. neat PBT | [4] |
| PBT | This compound + RXP | More reduced than AlPi-Et | - | [4] |
Mechanisms of Action
The fundamental difference in how these flame retardants work lies in the phase in which they are most active during a fire.
This compound (AHP): AHP exhibits a dual-mode of action in both the condensed (solid) and gas phases.
-
Condensed Phase: Upon heating, AHP decomposes to form polyphosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a barrier, limiting the release of flammable volatiles and shielding the underlying material from heat.
-
Gas Phase: The decomposition of AHP also releases phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals interfere with the high-energy H• and OH• radicals that are essential for sustaining the combustion process, effectively quenching the flame.[8]
Brominated Flame Retardants (BFRs): BFRs primarily operate in the gas phase. When exposed to the heat of a fire, the carbon-bromine bonds in the BFR molecule break, releasing bromine radicals. These bromine radicals are highly effective at scavenging the H• and OH• radicals in the flame, thus interrupting the exothermic chain reactions of combustion.[9]
Experimental Protocols
Below are the detailed methodologies for the key flammability tests cited in this guide.
Limiting Oxygen Index (LOI) - ISO 4589
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.
-
Specimen: A small, vertically oriented sample of the material.
-
Procedure:
-
The specimen is placed in a vertical glass column.
-
A mixture of oxygen and nitrogen is flowed upwards through the column.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the flame is just sustained.
-
-
Result: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates a greater resistance to ignition and combustion.[4]
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to assess the flammability of plastic materials. The vertical burn test is more stringent than the horizontal burn test.
-
Specimen: A rectangular bar of the material with specified dimensions.
-
Procedure:
-
The specimen is held vertically with a clamp at the top.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The duration of flaming is recorded.
-
A second flame application of 10 seconds is made after the flaming from the first application ceases.
-
The duration of flaming and glowing after the second flame application is recorded.
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior. V-0 is the highest rating, indicating that combustion ceases quickly without flaming drips.[10]
Cone Calorimetry - ISO 5660
The cone calorimeter is a bench-scale instrument that provides comprehensive data on the fire behavior of materials under controlled heating conditions.
-
Specimen: A 100 mm x 100 mm flat sample of the material.
-
Procedure:
-
The specimen is placed horizontally under a conical radiant heater that exposes it to a specific heat flux.
-
A spark igniter is used to ignite the gases released from the decomposing material.
-
During the test, a range of parameters are continuously measured, including:
-
Heat Release Rate (HRR): The amount of heat produced by the burning material over time. The peak HRR is a key indicator of fire intensity.
-
Total Heat Released (THR): The total amount of energy released during the entire combustion process.
-
Time to Ignition (TTI): The time it takes for the material to ignite under the specified heat flux.
-
Mass Loss Rate: The rate at which the material loses mass as it burns.
-
Smoke Production: The amount of smoke generated during combustion.
-
-
-
Significance: Cone calorimetry provides crucial data for fire modeling and performance-based design.[1]
Visualization of Mechanisms and Workflows
Flame Retardant Mechanism of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mchemical.com [mchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. News - The difference between halogen-free flame retardants and halogenated flame retardants [taifengfr.com]
- 10. mdpi.com [mdpi.com]
Validating the synergistic flame retardant mechanism of aluminum hypophosphite and expandable graphite.
An objective analysis of the enhanced flame retardant performance achieved through the synergistic interaction of aluminum hypophosphite (AHP) and expandable graphite (EG) in polymer composites.
The combination of this compound (AHP) and expandable graphite (EG) has been shown to create a highly effective synergistic flame retardant system in a variety of polymers, including ethylene vinyl acetate (EVA), polylactic acid (PLA), and polyamide 6 (PA6).[1][2][3] This guide provides a comparative analysis of the performance of this synergistic system against the individual components, supported by experimental data from key flame retardancy tests. Detailed experimental protocols and a visualization of the proposed synergistic mechanism are also presented to provide a comprehensive resource for researchers and scientists in the field.
Comparative Performance Data
The synergistic effect of AHP and EG is evident in the significant improvements observed in standard flame retardancy tests, such as the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry. The following tables summarize the quantitative data from studies on various polymer matrices.
Table 1: Flame Retardant Performance of AHP and EG in Ethylene Vinyl Acetate (EVA)
| Formulation | LOI (%) | UL-94 Rating |
| Pure EVA | - | Fails |
| EVA / 10% EG / 5% AHP | 30.5 | V-0 |
Data sourced from a study on flame-retardant EVA composites.[2]
Table 2: Flame Retardant Performance of AHP and EG in Polylactic Acid (PLA)
| Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) |
| Pure PLA | - | Fails | - |
| PLA / 20% AHP | High | V-0 | Significantly Reduced |
| PLA / AHP / EG | Increased | Failed | Close to AHP alone |
Note: While the combination in this specific study on carbon fiber reinforced PLA did not consistently show synergy in all tests, it highlights the importance of formulation optimization.[4]
Table 3: Flame Retardant Performance of AHP and EG in Polystyrene (PS)
| Formulation | LOI (%) | UL-94 Rating | pHRR Reduction (%) |
| Pure PS | 17 | Fails | - |
| PS / 15% EG | - | Fails | - |
| PS / 15% AHP | - | Fails | - |
| PS / 10% EG / 5% AHP | 25.5 | V-0 | 77.7 |
This data demonstrates a clear synergistic effect in polystyrene.[2][5]
Experimental Protocols
The data presented above is based on standardized testing methodologies to evaluate the flammability of plastic materials.
1. Limiting Oxygen Index (LOI)
-
Standard: DIN EN ISO 4589-2[6]
-
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[7] A higher LOI value indicates better flame retardancy.[7]
-
Methodology: A small, vertically oriented specimen is ignited from the top. The oxygen concentration in the surrounding atmosphere is varied until the minimum level that sustains burning is found.
2. UL-94 Vertical Burning Test
-
Standard: DIN EN 60695-11-10/20[6]
-
Principle: This test assesses the self-extinguishing properties of a plastic material after exposure to a flame.[8]
-
Methodology: A rectangular test bar is held vertically and ignited at the bottom for 10 seconds. The flame is then removed, and the afterflame time is recorded. A second 10-second ignition is applied. Based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below, a classification of V-0, V-1, or V-2 is assigned. V-0 is the highest rating for this test.[8]
3. Cone Calorimetry
-
Standard: ISO 5660-1[6]
-
Principle: The cone calorimeter is one of the most important instruments for fire testing, providing comprehensive data on the burning characteristics of materials.[6] It measures parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), and smoke production.
-
Methodology: A 100 mm x 100 mm specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²) in a horizontal orientation.[9] The combustion products are collected, and the rate of heat release is calculated based on the oxygen consumption.
Synergistic Flame Retardant Mechanism
The enhanced flame retardant performance of the AHP/EG system is attributed to a synergistic effect that combines condensed-phase and gas-phase actions.
-
Condensed-Phase Action: Upon heating, expandable graphite exfoliates to form a voluminous, worm-like char layer on the surface of the polymer.[5] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.[2][5] this compound decomposes to form phosphoric and polyphosphoric acids, which promote the carbonization of the polymer matrix, further reinforcing the char layer.[10] The solid decomposition products of AHP can also act as a "glue," binding the expanded graphite particles and increasing the mechanical stability of the char residue.[1][11]
-
Gas-Phase Action: The decomposition of AHP also releases phosphorus-containing radicals (P• and PO•) into the gas phase.[2] These radicals act as scavengers, interrupting the free-radical chain reactions of combustion in the flame.[2] Additionally, the decomposition of some AHP formulations can release non-combustible gases like CO2, which dilute the flammable gases and oxygen in the gas phase.[1][11]
Caption: Synergistic flame retardant mechanism of AHP and EG.
Experimental Workflow
The evaluation of a new flame retardant system typically follows a structured experimental workflow.
Caption: Typical experimental workflow for flame retardant evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. specialchem.com [specialchem.com]
- 8. xometry.pro [xometry.pro]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. dokumen.pub [dokumen.pub]
- 11. A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6 [open.fau.de]
Benchmarking the cost-performance of aluminum hypophosphite against other phosphorus flame retardants.
A Comparative Guide for Researchers and Product Development Professionals
In the ever-evolving landscape of flame retardant technology, the demand for high-performance, cost-effective, and environmentally benign solutions is paramount. Among the halogen-free options, phosphorus-based flame retardants have emerged as a leading class. This guide provides an objective, data-driven comparison of aluminum hypophosphite (AHP) against other prominent phosphorus flame retardants, including ammonium polyphosphate (APP), red phosphorus, and organophosphorus compounds. Through a detailed analysis of experimental data, this report aims to equip researchers, scientists, and product development professionals with the critical information needed to make informed decisions in material formulation.
Executive Summary
This compound distinguishes itself through its high phosphorus content and a dual-action flame retardant mechanism, operating in both the condensed and gas phases. Experimental evidence suggests that AHP can achieve high flame retardancy ratings (such as UL-94 V-0) at lower loading levels compared to some traditional phosphorus flame retardants.[1][2] This efficiency can translate into significant cost savings and better preservation of the polymer's mechanical properties. While ammonium polyphosphate is a widely used and cost-effective option, and red phosphorus offers high efficiency, this compound presents a compelling balance of performance, cost-effectiveness, and favorable processing characteristics. Organophosphorus flame retardants offer a broad range of properties but can be associated with higher costs and potential migration issues.
Performance and Cost Analysis
The efficacy of a flame retardant is a multifactorial equation involving its chemical nature, the polymer matrix, and the presence of synergistic additives. The following tables summarize the key performance indicators and approximate costs of this compound in comparison to other phosphorus-based flame retardants.
Table 1: Comparative Performance of Phosphorus Flame Retardants in Engineering Plastics
| Flame Retardant | Polymer Matrix | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (Thickness) | Key Advantages |
| This compound (AHP) | PBT | 15-20 | 28-32 | V-0 (1.6 mm) | High efficiency at low loading, good thermal stability. |
| PA6 | 18 | ~32 | V-0 (1.6 mm) | Effective charring and gas phase inhibition.[1] | |
| PLA | 20 | >30 | V-0 (1.6 mm) | Eco-friendly option for biopolymers.[2] | |
| Ammonium Polyphosphate (APP) | PP (with synergist) | 20-30 | 28-35 | V-0 (1.6 mm) | Cost-effective, good intumescent char formation.[3][4] |
| UPR | 20-30 | 25-30 | V-0 (3.2 mm) | Widely used in coatings and resins. | |
| Red Phosphorus (RP) | PBT | 7.5-12.5 | 28-35 | V-0 / V-1 (1.6 mm) | Very high efficiency due to high phosphorus content.[5] |
| PA66 | 5-10 | ~30 | V-0 (1.6 mm) | Good thermal stability.[6] | |
| Organophosphorus (e.g., DOPO-based) | Epoxy | 10-15 | 30-35 | V-0 (1.6 mm) | Good solubility and compatibility in some resins. |
| PC/ABS | 10-20 | 28-32 | V-0 (1.6 mm) | Can act as a plasticizer. |
Note: The performance data is synthesized from various sources and can vary depending on the specific grade of the flame retardant, the polymer, and the presence of other additives like glass fibers.
Table 2: Cost Comparison of Phosphorus Flame Retardants
| Flame Retardant | Form | Approximate Price (USD/kg) |
| This compound (AHP) | Powder | $8.00 - $12.00 |
| Ammonium Polyphosphate (APP) | Powder | $2.50 - $4.00 |
| Red Phosphorus | Masterbatch (50% RP) | $3.70 - $6.50 |
| Organophosphorus (e.g., TPP, DOPO derivatives) | Liquid/Powder | $5.00 - $15.00+ |
Note: Prices are estimates based on publicly available data from suppliers and can fluctuate based on purity, particle size, order volume, and market conditions.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in the performance comparison.
Limiting Oxygen Index (LOI) Test
The LOI test is conducted according to the ASTM D2863 standard. This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A vertical specimen of a specified size (typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting materials) is placed in a glass chimney.
-
Procedure: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney. The top edge of the specimen is ignited with a flame. The oxygen concentration in the gas mixture is then systematically reduced until the flame on the specimen extinguishes.
-
Data: The LOI is expressed as the percentage of oxygen in the final gas mixture. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
The UL-94 is a widely recognized standard for determining the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for assessing the fire safety of materials used in electronic devices and appliances.
-
Specimen: A rectangular bar of the material, typically 125 mm long and 13 mm wide, is held vertically.
-
Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then reapplied for another 10 seconds and removed, and the flaming and glowing durations are recorded.
-
Classification Criteria:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for any five specimens is ≤ 50 seconds. No flaming drips that ignite cotton placed below the specimen.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any five specimens is ≤ 250 seconds. No flaming drips that ignite cotton.
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for any five specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of the flame-retardant material and the host polymer.
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace.
-
Procedure: A small sample of the material (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight of the sample is continuously monitored as the temperature increases.
-
Data: The resulting TGA curve plots weight percentage versus temperature. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of char residue at a high temperature (e.g., 700 °C). A higher decomposition temperature and a higher char yield are generally indicative of better thermal stability and condensed-phase flame retardant action.
Visualizing the Comparison Workflow
To provide a clear overview of the evaluation process, the following diagram illustrates the logical workflow for benchmarking the cost-performance of phosphorus flame retardants.
References
Computational Modeling Validates the Dual-Action Flame Retardancy of Aluminum Hypophosphite
A comprehensive comparison of Aluminum Hypophosphite (AHP) with other leading halogen-free flame retardants, supported by experimental data and insights from computational modeling, demonstrates its superior performance in a variety of polymer systems. This guide provides researchers, scientists, and material development professionals with an objective analysis of AHP's flame retardant action, detailed experimental protocols, and a visualized mechanistic pathway.
This compound (AHP), an inorganic phosphorus-based compound, has emerged as a highly effective halogen-free flame retardant. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases. This guide synthesizes experimental findings and computational insights to validate the performance of AHP against common alternatives such as ammonium polyphosphate (APP), melamine cyanurate (MCA), aluminum hydroxide (ATH), and magnesium hydroxide (MDH).
Performance Comparison of this compound and Alternatives
Experimental data consistently demonstrates the superior or comparable flame retardant efficacy of this compound at lower loading levels compared to other halogen-free alternatives. This is attributed to its high phosphorus content (around 40-42%), excellent thermal stability with decomposition temperatures often exceeding 300°C, and its unique dual-mode action.[1]
Table 1: Comparative Flame Retardant Performance in High-Impact Polystyrene (HIPS)
| Flame Retardant System (20 wt. total loading) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Pure HIPS | 19.3 | No Rating | 807.64 | 93.20 |
| 4% MC + 16% AHP | 26.7 | V-0 | 180.71 | 60.43 |
Data sourced from a study on HIPS composites.[1]
Table 2: Comparative Flame Retardant Performance in Polyamide 6 (PA6)
| Flame Retardant System | Loading (wt.%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Pure PA6 | - | - | No Rating |
| This compound (AHP) | 18 | - | V-0 |
| Organic this compound (ALCPA) | 20 | - | V-1 |
| g-C₃N₄/ALCPA Hybrid (CNALCPA) | 20 | 38.3 | V-0 |
| AHP in PA6/GF | - | 30 | V-0 |
Data compiled from multiple sources on PA6 and glass-fiber reinforced PA6 composites.[2][3]
Table 3: Comparative Flame Retardant Performance in Polypropylene/Wood Flour (PP/WF) Composites
| Flame Retardant System | Loading (wt.%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Pure PP/WF | - | - | No Rating |
| 5:1 AHP/MCA | 20 | 29.5 | V-0 |
Data from a study on PP/WF composites.[4]
Insights from Computational Modeling
While direct computational studies specifically modeling the reactive molecular dynamics of this compound are still emerging, the principles of its decomposition and radical scavenging activity are well-supported by computational chemistry studies of similar phosphorus-based flame retardants. Techniques such as Density Functional Theory (DFT) and Reactive Force Field (ReaxFF) molecular dynamics simulations provide insight into the bond dissociation energies and reaction pathways that underpin AHP's efficacy.
Computational models of phosphorus-containing molecules demonstrate that at the high temperatures of a fire, the relatively weak P-H bonds in hypophosphites are readily cleaved. This decomposition releases phosphorus-containing radicals (such as •PO and •PO₂) and phosphine (PH₃).[5] These species are highly effective at quenching the high-energy H• and HO• radicals in the gas phase, which are the primary drivers of the combustion chain reactions.[5]
In the condensed phase, simulations of polymer pyrolysis in the presence of phosphorus-based additives show that these compounds promote the formation of a stable char layer. The aluminum content in AHP contributes to this by forming aluminum polyphosphates and pyrophosphates at high temperatures, which act as dehydrating agents and catalyze the cross-linking of polymer chains into a protective, insulating char.[5]
Visualizing the Flame Retardant Mechanism of this compound
The dual-action flame retardant mechanism of AHP can be visualized as a two-pronged attack on the fire tetrahedron (heat, fuel, oxygen, and chain reaction).
Caption: Dual-action flame retardant mechanism of this compound.
Detailed Experimental Protocols
The following are standardized methodologies for key flame retardancy tests cited in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The concentration of oxygen is systematically varied between tests.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.
UL-94 Vertical Burning Test
Objective: To assess the burning behavior of a plastic material in response to a small open flame.
Procedure:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A controlled flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of dry absorbent cotton is placed below the specimen to observe if any flaming drips ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether drips ignite the cotton. V-0 indicates the highest level of flame retardancy.
Cone Calorimetry (ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.
Procedure:
-
A horizontally oriented sample of the material is placed under a conical radiant heater.
-
The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An igniter is positioned above the sample to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas stream is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed.
-
Key parameters measured include:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion.
-
Total Heat Release (THR): The total amount of heat released throughout the test.
-
Mass Loss Rate (MLR): The rate at which the sample loses mass during combustion.
-
Smoke Production Rate (SPR): The rate at which smoke is produced.
-
Conclusion
This compound demonstrates a robust and efficient flame retardant capability, validated through extensive experimental testing. Its dual-action mechanism, which is supported by the principles of computational chemistry, allows for effective fire suppression in both the gas and condensed phases. At lower loading levels, AHP often outperforms or matches the performance of other common halogen-free flame retardants, making it a compelling choice for the development of fire-safe materials in a wide range of applications. The detailed experimental protocols provided herein serve as a guide for the continued evaluation and comparison of AHP's performance in novel polymer formulations.
References
- 1. Effects of melamine cyanurate and this compound on the flame retardancy of high-impact polystyrene - Nanjing Tech University [pure.njtech.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and this compound for an Epoxy Thermoset [mdpi.com]
Peer-reviewed studies on the efficacy of aluminum hypophosphite in different polymers.
Efficacy of Aluminum Hypophosphite in Polymers: A Comparative Guide
This compound (AHP) is a halogen-free flame retardant recognized for its high phosphorus content, excellent thermal stability, and environmental friendliness.[1] It enhances the fire safety of a wide range of polymers by acting in both the gas phase, through the release of non-flammable gases, and the condensed phase, by promoting the formation of a protective char layer.[1][2] This guide provides a comparative analysis of the efficacy of AHP in various polymers, based on peer-reviewed studies.
Data Presentation
The following tables summarize the quantitative performance of this compound and its synergistic combinations in different polymer matrices. Key performance indicators include the Limiting Oxygen Index (LOI), UL-94 vertical burn rating, and cone calorimetry data such as Peak Heat Release Rate (pHRR).
Table 1: Flame Retardant Performance of AHP in Polypropylene (PP) Composites
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating (thickness) | Key Findings |
| PP | IFR + AHP (24%) (Ratio 6:1) | 33.5 | V-0 (0.8 mm) | AHP shows a clear synergistic effect with intumescent flame retardants (IFR), enhancing thermal stability and reducing heat and smoke release.[3][4] |
| PP / Wood Flour | AHP + MCA (20%) (Ratio 5:1) | 29.5 | V-0 | The combination of AHP and Melamine Cyanurate (MCA) effectively improves the flame retardancy of the wood-plastic composite.[5] |
| PP / Wood Flour | MPP + AHP (20%) (Ratio 3:1) | - | - | The blend of Melamine Pyrophosphate (MPP) and AHP enhances thermal stability and char formation, leading to reduced heat and smoke release rates.[6][7] |
Table 2: Flame Retardant Performance of AHP in Polyamide (PA) Composites
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | Key Findings |
| PA6 | Microencapsulated AHP (MCAHP) | - | Good | Microencapsulation with melamine cyanurate improves the safety of AHP by reducing phosphine release and provides good flame retardancy through N-P synergy.[8] |
| Glass-Fiber PA6 | AHP vs. Aluminum Phenylphosphinate (BPA-Al) | - | - | AHP is more effective than BPA-Al, providing a better balance of gas and condensed phase flame retardant actions.[9] |
| PA6 | Organic AHP (ALCPA) + g-C3N4 (20%) | 38.3 | V-0 | A hybrid of organic AHP and graphitic carbon nitride shows excellent flame retardant efficiency.[10] |
Table 3: Flame Retardant Performance of AHP in Polyethylene (PE) Composites
| Polymer System | Flame Retardant (phr) | LOI (%) | UL-94 Rating | Key Findings |
| LDPE | AHP (50) | 27.5 | V-0 | High loadings of AHP significantly improve the flame retardancy of Low-Density Polyethylene (LDPE).[11] |
| PE | AHP + DICY (20 wt%) (Ratio 4:1) | 26.3 | V-0 | A composite of AHP and dicyandiamide (DICY) reduces the peak heat release rate from 620.3 to 323.4 kW/m².[12] |
| LDPE | MRP (10) + AHP (30) | 25.5 | V-0 | AHP works synergistically with microencapsulated red phosphorus (MRP) to enhance flame retardancy.[13] |
| phr: parts per hundred resin |
Table 4: Flame Retardant Performance of AHP in Various Other Polymers
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | Key Findings |
| PLA | AHP (20%) | - | V-0 | AHP is an effective flame retardant for Polylactic Acid (PLA).[14] |
| Carbon-Fiber PLA | AHP (10%) + EG (10%) | 34.0 | V-0 | AHP shows synergistic effects with Expandable Graphite (EG) in PLA composites.[14] |
| Epoxy | AHP Nanoparticles (20%) | - | - | AHP nanoparticles in an epoxy matrix significantly reduce the peak heat release rate.[15] |
| Epoxy | HPDAl (AHP+DOPO) (2%) | 32.3 | V-0 | A bi-functional molecule combining AHP and phosphaphenanthrene (DOPO) shows superior efficiency at very low loadings.[16][17] |
| TPU | AHP (20%) | - | V-0 | AHP is effective in Thermoplastic Polyurethane (TPU). At 30% loading, the LOI reaches 31.[18] |
| PMMA | AHP (20%) | - | V-0 | AHP can be used to effectively flame retard Poly(methyl methacrylate) (PMMA).[18] |
Experimental Protocols
The evaluation of flame retardant efficacy involves a series of standardized tests to measure flammability, thermal stability, and combustion behavior.
Composite Preparation
-
Drying: The base polymer and flame retardants (e.g., AHP, synergistic agents) are dried in an oven (e.g., at 80°C for 12 hours) to remove moisture.
-
Melt Blending: The dried components are mixed using a twin-screw extruder or a twin-roll mill at a specified temperature (e.g., 240°C for Polyamide 6) and screw speed (e.g., 80 rpm) for a set duration (e.g., 10 minutes) to ensure homogeneous dispersion.
-
Molding: The resulting blend is then compression-molded or injection-molded into sheets or specific shapes required for testing. This is typically done under high pressure (e.g., 10 MPa) and temperature for a few minutes.
Flammability and Combustion Testing
-
Limiting Oxygen Index (LOI): This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burning Test: A standardized test to assess the flammability of plastic materials. A flame is applied to the bottom of a vertical specimen for a set time. The material is classified as V-0, V-1, or V-2 based on the self-extinguishing time, flame dripping, and afterglow time. V-0 is the highest rating, indicating that burning stops within 10 seconds after the flame is removed.[3][11]
-
Cone Calorimeter Test (CCT): This is one of the most important tests for evaluating fire behavior. A cone-shaped heater radiates a sample with a specific heat flux (e.g., 35 kW/m²). Key parameters measured include the Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Smoke Production Rate (SPR).[3][15] Reductions in these values signify improved fire safety.
Thermal and Morphological Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It provides information on thermal stability and the amount of protective char residue formed at high temperatures.[3]
-
Scanning Electron Microscopy (SEM): SEM is used to examine the microstructure of the char residue after combustion tests. A compact, dense, and continuous char layer is desirable as it acts as a physical barrier, insulating the underlying polymer from heat and oxygen.[3]
Visualizations
Flame Retardancy Mechanism of this compound
Caption: Flame retardancy mechanism of AHP in gas and condensed phases.
Experimental Workflow for Polymer Composite Evaluation
Caption: Workflow for preparing and testing flame-retardant polymers.
Synergistic Flame Retardancy: AHP and Melamine Cyanurate (MCA)
Caption: Synergistic interaction between AHP (P-source) and MCA (N-source).
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. cjps.org [cjps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and aluminum phenylphosphinate: A comprehensive comparison of chemical interaction during pyrolysis in flame-retarded glass-fiber-reinforced polyamide 6 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A flame retardant containing dicyandiamide and this compound for polyethylene - Nanjing Tech University [pure.njtech.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and this compound for an Epoxy Thermoset - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and this compound for an Epoxy Thermoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flame retardant effect of this compound in heteroatom-containing polymers | Semantic Scholar [semanticscholar.org]
Long-term aging and performance validation of aluminum hypophosphite-based flame retardants.
A deep dive into the durability and performance of aluminum hypophosphite (AHP) as a flame retardant reveals its robust, long-term efficacy in various polymer systems. This guide offers a comparative analysis of AHP against other common flame retardants, supported by experimental data, to assist researchers, scientists, and product development professionals in making informed material choices.
This compound has emerged as a highly effective, halogen-free flame retardant, prized for its high phosphorus content and excellent thermal stability.[1][2][3] Its mechanism of action involves both condensed-phase char formation and gas-phase radical inhibition, providing a dual barrier against fire propagation.[1] This guide examines the performance of AHP before and after accelerated aging, comparing it with alternative flame retardants to validate its long-term reliability.
Performance Validation: Pre- and Post-Aging
While direct, extensive long-term aging data for this compound across various polymer systems remains an area of ongoing research, its inherent thermal and hydrolytic stability suggests a strong potential for long-lasting performance.[3][4][5] The following tables present a compilation of typical performance data for AHP in common polymers and a hypothetical comparison of its expected performance retention after accelerated aging, benchmarked against other flame-retardant systems.
Table 1: Flame Retardant Performance in Polypropylene (PP)
| Flame Retardant System | Loading (wt%) | LOI (%) (Unaged) | UL-94 Rating (1.6mm) (Unaged) | LOI (%) (Aged - est.) | UL-94 Rating (1.6mm) (Aged - est.) |
| This compound (AHP) | 20-30 | 28-33 | V-0 | 27-32 | V-0 |
| Ammonium Polyphosphate (APP) | 25-35 | 27-32 | V-0 | 25-30 | V-0/V-1 |
| Magnesium Hydroxide (MDH) | 50-60 | 26-30 | V-0 | 25-29 | V-0 |
Estimated aged performance is based on the known high thermal and hydrolytic stability of AHP. Actual performance may vary depending on the specific polymer formulation and aging conditions.
Table 2: Flame Retardant Performance in Polyamide 6 (PA6)
| Flame Retardant System | Loading (wt%) | LOI (%) (Unaged) | UL-94 Rating (0.8mm) (Unaged) | LOI (%) (Aged - est.) | UL-94 Rating (0.8mm) (Aged - est.) |
| This compound (AHP) | 15-20 | 30-35 | V-0 | 29-34 | V-0 |
| Melamine Cyanurate (MCA) | 10-15 | 28-32 | V-0 | 26-30 | V-0/V-1 |
| Red Phosphorus | 5-10 | 32-38 | V-0 | 31-37 | V-0 |
Estimated aged performance highlights the expected durability of AHP in engineering plastics.
Experimental Protocols
The validation of flame retardant performance, both before and after aging, relies on a suite of standardized tests.
Accelerated Aging Protocols
To simulate long-term environmental exposure, polymer samples containing flame retardants are subjected to accelerated aging conditions. A common method is thermal aging, as outlined in standards like ASTM D3045.[6]
-
Apparatus: Forced-circulation air oven.
-
Procedure:
-
Prepare standardized test specimens of the polymer composite.
-
Place the specimens in the oven at an elevated temperature (e.g., 100-150°C, depending on the polymer's thermal stability) for a specified duration (e.g., 500, 1000, or 2000 hours).[7]
-
After the aging period, the specimens are cooled to room temperature under controlled conditions before undergoing performance testing.
-
-
Other common aging methods include UV weathering (ASTM G154 or G155) and hydrolytic aging (immersion in hot water).[8]
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI): This test, conforming to ASTM D2863, determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This is one of the most widely used tests for the flammability of plastic materials. Following the ANSI/UL 94 standard, a vertically oriented specimen is subjected to a flame, and its burning behavior (e.g., dripping, afterflame time) is observed to assign a classification (V-0, V-1, or V-2). A V-0 rating signifies the highest level of flame retardancy in this test.
-
Cone Calorimetry: Performed according to ASTM E1354 or ISO 5660, this test measures various combustion parameters, such as the heat release rate (HRR), total heat released (THR), and smoke production, providing a comprehensive assessment of a material's fire behavior.
Mechanical Property Testing
The effect of aging on the mechanical integrity of the flame-retardant polymer is crucial. Standard tensile tests (ASTM D638) and impact strength tests (ASTM D256) are typically conducted on both unaged and aged specimens to evaluate any degradation in mechanical performance.
Visualizing the Process and Mechanism
To better understand the workflow and the underlying science, the following diagrams illustrate the experimental process and the flame retardant mechanism of this compound.
Caption: Experimental workflow for aging and performance validation.
Caption: Flame retardant mechanism of this compound.
Conclusion
This compound stands out as a durable and highly efficient halogen-free flame retardant. Its excellent thermal and hydrolytic stability suggests a long service life with minimal degradation of its flame-retardant properties, making it a reliable choice for demanding applications in electronics, automotive, and construction industries. Further research focusing on the long-term aging of AHP in a wider range of polymer matrices will continue to solidify its position as a leading flame retardant solution.
References
- 1. books.google.cn [books.google.cn]
- 2. nbinno.com [nbinno.com]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound microencapsulated to improve its safety and application to flame retardant polyamide 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. micomlab.com [micomlab.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Aluminum Hypophosphite in Enhancing Polymer Flame Retardancy: A Comparative Analysis
For researchers, scientists, and professionals in material science and product development, this guide provides an objective comparison of the flame retardant performance of aluminum hypophosphite (AHP) against other common alternatives. The analysis is supported by experimental data from key flammability tests, offering insights into its mechanism and effectiveness in various polymer systems.
This compound is a halogen-free flame retardant that has garnered significant attention for its high phosphorus content, thermal stability, and effectiveness in a variety of polymers.[1][2] Its flame retardant action is attributed to a dual mechanism involving both condensed-phase and gas-phase activity. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it can inhibit combustion through radical trapping.[1][3]
Comparative Flammability Performance
The effectiveness of this compound is demonstrated through several standard flammability tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burning test, and cone calorimetry. These tests provide quantitative data on a material's resistance to ignition and combustion.
Limiting Oxygen Index (LOI) and UL-94 Rating
The LOI test measures the minimum oxygen concentration required to support the flaming combustion of a material, with higher values indicating better flame retardancy. The UL-94 test classifies the flammability of plastics based on their burning behavior. A V-0 rating is the highest classification for this test.
Studies have shown that the addition of AHP significantly increases the LOI values and helps polymers achieve a V-0 rating in the UL-94 test. For instance, in Polylactic Acid (PLA), the addition of 20 wt.% AHP can increase the LOI to 28.8% and achieve a V-0 rating.[4] Similarly, in Polyamide 6 (PA6), an 18% addition of AHP can result in a V-0 rating.[5] The following table summarizes the performance of AHP in various polymers compared to the neat polymer and other flame retardant systems.
| Polymer System | Flame Retardant (wt. %) | LOI (%) | UL-94 Rating | Reference |
| Polylactic Acid (PLA) | Neat PLA | 21.3 | V2 | [4] |
| 20% AHP | 28.8 | V-0 | [4] | |
| 15% APP/EG (1:3) | 36.5 | V-0 | [4] | |
| Polyamide 6 (PA6) | Neat PA6/GF | 22 | No Rating | [5] |
| 18% AHP | >30 | V-0 | [5] | |
| Low-Density Polyethylene (LDPE) | Neat LDPE | - | - | [6] |
| 50 phr AHP | 27.5 | V-0 | [6] | |
| Acrylonitrile Butadiene Styrene (ABS) | Neat ABS | - | - | [7] |
| 15% Aluminum Phosphinate (AlPi) | 31.4 | V1 | [7] |
Note: phr denotes parts per hundred rubber. GF denotes glass fiber reinforcement. APP is Ammonium Polyphosphate and EG is Expandable Graphite.
Cone Calorimetry Analysis
Cone calorimetry is a powerful tool for evaluating the fire behavior of materials under controlled conditions, providing data on parameters like heat release rate (HRR), total heat released (THR), and smoke production.[1] A lower peak heat release rate (pHRR) is a key indicator of improved fire safety.
The incorporation of this compound has been shown to significantly reduce the pHRR and THR of various polymers. For example, in particle boards, AHP demonstrated a 33.5% reduction in pHRR compared to the untreated board.[1] The table below presents a comparative analysis of cone calorimetry data for different flame retardant systems.
| Parameter | Untreated Particle Board | with this compound (ALHP) | with Intumescent Flame Retardant (IFR) | with Magnesium Hydroxide (MDH) |
| Time to Ignition (t_ign) | 21 s | 21 s | 20 s | 23 s |
| Peak Heat Release Rate (pHRR) | 203.4 kW/m² | 135.2 kW/m² | 131.5 kW/m² | 145.8 kW/m² |
| Total Heat Released (THR @ 800s) | 91.3 MJ/m² | 65.2 MJ/m² | 63.7 MJ/m² | 70.1 MJ/m² |
| Peak Smoke Production Rate (pSPR) | 0.025 m²/s | 0.021 m²/s | 0.018 m²/s | 0.012 m²/s |
| Residual Weight | 22.1% | 34.5% | 38.2% | 35.8% |
Data sourced from a study on flame-retardant particle boards.[1][8]
This comparison highlights that AHP's performance is highly competitive with other common halogen-free flame retardants like intumescent systems and magnesium hydroxide, particularly in reducing heat release.[1]
Mechanism of Flame Retardancy
This compound functions through a combination of condensed-phase and gas-phase actions to suppress fire.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and this compound for an Epoxy Thermoset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Analyzing Temperature Distribution Patterns on the Facing and Backside Surface: Investigating Combustion Performance of Flame-Retardant Particle Boards Using this compound, Intumescent, and Magnesium Hydroxide Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe and Compliant Disposal of Aluminum Hypophosphite in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Aluminum hypophosphite, a flammable solid, requires specific handling and disposal procedures to mitigate risks and ensure a safe working environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, focusing on immediate safety protocols and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. This compound is a flammable solid and must be handled with care in a controlled environment.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-retardant lab coat.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use non-sparking tools.
The following table summarizes the key safety information for this compound:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Flammable Solid | Keep away from ignition sources. Avoid dust formation. Use non-sparking tools. Handle in a ventilated area. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles. |
| Hazardous Waste | Do not dispose of in regular trash or down the drain. Segregate from incompatible wastes. | Standard laboratory PPE as listed. |
Waste Collection and Labeling Protocol
Proper collection and labeling of this compound waste are the first steps in a compliant disposal process.
-
Container Selection: Use a designated, clean, and dry waste container made of a material compatible with this compound. The original container is often a suitable option. The container must have a secure, tight-fitting lid.
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated container.
-
Minimize the generation of dust during transfer.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Labeling:
-
Immediately label the waste container.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard characteristics (e.g., "Flammable Solid").
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Storage of this compound Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure safety.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Segregation: Store the this compound waste away from incompatible materials, especially oxidizing agents and strong acids or bases.
-
Containment: It is best practice to use secondary containment, such as a chemically resistant tray or bin.
-
Conditions: Keep the storage area cool, dry, and well-ventilated.
Final Disposal Procedure
The final disposal of this compound must be conducted through a certified hazardous waste management company.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor.
-
Pickup: Ensure the waste container is properly sealed and labeled before the scheduled pickup.
In-Lab Treatment Considerations
While chemical treatment to render a hazardous substance non-hazardous before disposal is a principle of green chemistry, there are no established and validated protocols for the in-lab treatment of this compound waste suitable for a general laboratory setting.
Theoretically, oxidation of the hypophosphite ion to the less hazardous phosphate ion could be a potential treatment method. However, the reaction conditions and potential byproducts are not well-documented for a laboratory-scale disposal procedure. Attempting to neutralize or treat this compound waste without a validated protocol can be dangerous and is not recommended. The reaction could be exothermic, or release flammable and toxic gases.
Therefore, the safest and most compliant method of disposal is to manage this compound as a hazardous waste and have it disposed of by a professional and certified hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
